molecular formula C6H16N2 B150038 Hexamethylenediamine CAS No. 124-09-4

Hexamethylenediamine

Cat. No.: B150038
CAS No.: 124-09-4
M. Wt: 116.20 g/mol
InChI Key: NAQMVNRVTILPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion.
This compound, solution appears as a clear colorless liquid. Burns although some effort is required to ignite. Soluble in water. Corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion. Used to make nylon.
Hexane-1,6-diamine is a C6 alkane-alpha,omega-diamine. It has a role as a human xenobiotic metabolite. It derives from a hydride of a hexane.
See also: Polihexanide (monomer of);  Nylon 612 (14000 MW) (monomer of);  Polihexanide hydrochloride (monomer of) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQMVNRVTILPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Record name HEXAMETHYLENEDIAMINE, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3577
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2088-79-1 (mono-hydrochloride), 6055-52-3 (di-hydrochloride)
Record name Hexamethylene diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5024922
Record name 1,6-Hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless solid; [Hawley] Hygroscopic; [ICSC] Has an ammonia-like or fishy odor; [CHEMINFO] White solid; [MSDSonline], HYGROSCOPIC PELLETS OR FLAKES WITH CHARACTERISTIC ODOUR., Colorless crystalline solid or clear liquid.
Record name HEXAMETHYLENEDIAMINE, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3577
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,6-Hexanediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,6-Diaminohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7929
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name HEXAMETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,6-HEXANEDIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/182
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

401 °F at 760 mmHg (NTP, 1992), 205 °C, 199-205 °C, 401 °F
Record name HEXAMETHYLENEDIAMINE, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3577
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLENE DIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,6-HEXANEDIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/182
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

178 °F (NTP, 1992), 85 °C, 160 °F OC, 85 °C c.c., 178 °F
Record name HEXAMETHYLENEDIAMINE, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3577
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,6-Diaminohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7929
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name HEXAMETHYLENE DIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,6-HEXANEDIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/182
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, SOMEWHAT SOL IN ETHER, Water solubility = 2,460,000 mg/l at 4.5 °C, Solubility in water: soluble
Record name HEXAMETHYLENEDIAMINE, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3577
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLENE DIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

(anhyd.) 0.799 at 140.0 °F (70% soln.) 0.933 at 20 °C (USCG, 1999), (anhyd) 0.799 at 60 °C (liquid), Relative density (water = 1): 0.93, 0.799 at 140 °F (70% sol), 0.933 at 20 °C
Record name HEXAMETHYLENEDIAMINE, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3577
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLENE DIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,6-HEXANEDIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/182
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (AIR= 1), Relative vapor density (air = 1): 3.8, 4.01
Record name HEXAMETHYLENEDIAMINE, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3577
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLENE DIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,6-HEXANEDIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/182
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1.1 mmHg at 122 °F ; 3 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], Vapor pressure, Pa at 50 °C: 200, 1.1 mmHg at 122 °F, 3 mmHg at 140 °F
Record name HEXAMETHYLENEDIAMINE, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3577
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,6-Diaminohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7929
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name HEXAMETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,6-HEXANEDIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/182
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Color/Form

COLORLESS LEAFLETS, RHOMBIC BIPYRAMIDAL PLATES

CAS No.

124-09-4, 73398-58-0
Record name HEXAMETHYLENEDIAMINE, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3577
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexamethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamethylene diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amides, vegetable-oil, N,N'-hexanediylbis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073398580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexamethylene diamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,6-Hexanediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Hexanediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,6-Hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexamethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXAMETHYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRA5J5B2QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HEXAMETHYLENE DIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,6-HEXANEDIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/182
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

108 °F (NTP, 1992), 42 °C, 23-41 °C, 108 °F
Record name HEXAMETHYLENEDIAMINE, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3577
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLENE DIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,6-HEXANEDIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/182
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

Hexamethylenediamine: A Laboratory-Scale Synthesis and Purification Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory-scale synthesis and purification of hexamethylenediamine (HMDA), a crucial diamine intermediate in the synthesis of polyamides, notably Nylon 6,6.[1][2] This document outlines prevalent synthesis methodologies, detailed purification protocols, and critical safety considerations for handling the associated chemical agents.

Synthesis of this compound

The industrial production of this compound is predominantly achieved through the catalytic hydrogenation of adiponitrile (B1665535).[3][4] This method is also adaptable for laboratory-scale synthesis. An alternative, emerging route involves the biocatalytic conversion of adipic acid.[5][6]

1.1. Catalytic Hydrogenation of Adiponitrile

The most common method for producing HMDA is the hydrogenation of adiponitrile (ADN) in the presence of a metal catalyst.[3][4] The reaction proceeds via a two-step hydrogenation, with 6-aminohexanenitrile (B1265705) (AHN) as an intermediate.

Reaction Pathway: NC-(CH₂)₄-CN (Adiponitrile) + 2H₂ → H₂N-(CH₂)₅-CN (6-Aminohexanenitrile) H₂N-(CH₂)₅-CN (6-Aminohexanenitrile) + 2H₂ → H₂N-(CH₂)₆-NH₂ (this compound)

Common catalysts for this reaction include Raney Nickel (Raney Ni) and Raney Cobalt (Raney Co).[3] The reaction is typically carried out in a high-pressure reactor. To minimize the formation of by-products such as secondary and tertiary amines, excess ammonia (B1221849) is often used in industrial processes.[4][7] However, studies have shown high yields can be achieved under alkali-free conditions.[3][8]

G ADN Adiponitrile NC-(CH₂)₄-CN AHN 6-Aminohexanenitrile (Intermediate) H₂N-(CH₂)₅-CN ADN->AHN + 2H₂ / Catalyst HMDA This compound H₂N-(CH₂)₆-NH₂ AHN->HMDA + 2H₂ / Catalyst

Figure 1: Hydrogenation of Adiponitrile to this compound.

1.2. Biocatalytic Conversion of Adipic Acid

An alternative "green" synthesis route involves the one-pot biocatalytic conversion of adipic acid to HMDA.[5][6] This process utilizes a cascade of enzymatic reactions involving carboxylic acid reductases (CARs) and transaminases (TAs).[5][6] While promising, this method is still largely in the research and development phase but presents a potential pathway from renewable feedstocks.[5][6] The process involves two sequential reduction and amination steps.[5][6]

G AA Adipic Acid ACA 6-Aminocaproic Acid AA->ACA CARs & TAs (Reduction/Amination) HMDA This compound ACA->HMDA Engineered CARs & TAs (Reduction/Amination)

Figure 2: Biocatalytic cascade for HMDA synthesis from Adipic Acid.

Purification of this compound

Crude HMDA obtained from synthesis contains various impurities, which may include unreacted starting materials, intermediates like 6-aminocapronitrile, and by-products such as 1,2-diaminocyclohexane and various condensation products.[9] For applications like polymerization, high purity is essential. Common laboratory purification techniques include distillation and recrystallization.

2.1. Distillation

Distillation is a primary method for purifying crude HMDA.[10] Due to HMDA's relatively high boiling point (204-205°C), vacuum distillation is employed to prevent thermal degradation.[11]

  • Fractional Distillation: A fractional distillation column can be used to separate HMDA from lower and higher boiling point impurities.[12] For instance, water and some low-boiling impurities are removed in the initial fractions, while purified HMDA is collected as the main fraction. High-boiling by-products remain in the distillation residue.[10][13]

  • Dividing Wall Column (Petlyuk Column): Advanced distillation techniques, such as using a dividing wall column, can achieve high purity by allowing for the separation of low-boiling impurities, the desired product, and high-boiling impurities in a single column, with the purified HMDA being drawn from a side stream.[14]

  • Azeotropic Distillation: In some cases, impurities may form azeotropes with HMDA, complicating separation. Specific procedures, such as the addition of potassium hydroxide, can convert low-boiling impurities into high-boiling compounds that are more easily separated by distillation.[13][15]

2.2. Recrystallization

Recrystallization is an effective technique for obtaining high-purity solid HMDA.[9][16][17] The principle relies on the differential solubility of HMDA and its impurities in a given solvent at different temperatures.[17][18]

A suitable solvent for recrystallizing HMDA is one in which HMDA is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Hydrocarbons with 5 to 12 carbon atoms, such as cyclohexane (B81311) and hexane, have been shown to be effective.[12][16] The process involves dissolving the impure HMDA in a minimal amount of the hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to induce crystallization of pure HMDA.[16][17][18]

Data Summary

Table 1: Synthesis of this compound via Adiponitrile Hydrogenation

ParameterRaney Ni CatalystRaney Co CatalystReference
Reaction Temperature 60 - 100 °C60 - 80 °C[3]
H₂ Pressure 8 MPa8 MPa[3]
Optimal Temperature 100 °C80 °C[3]
Max HMDA Yield 100%~97%[3]
Key Condition for High Yield High HMDA content in reactantHigh HMDA content in reactant[3]

Table 2: Purification of this compound

MethodKey ParametersAchieved Purity/ResultReference
Vacuum Distillation Head Temperature: ~113°C, Pressure: ~42 mm HgRemoval of polarographically reducible impurities.[15]
Distillation with KOH 0.01 to 1.0 wt% KOH added to feed.Converts low-boiling impurities to high-boiling residue.[13]
Recrystallization Solvent: Cyclohexane; Dissolution Temp: 30-60°C; Crystallization Temp: 0-20°C.Separation of crystalline HMDA from solvent.[16]
Fractional Distillation & Recrystallization Distillation at 10 mm Hg followed by 5x recrystallization from hexane.Purity >99.6 mole percent.[12]

Experimental Protocols

4.1. Protocol 1: Synthesis by Hydrogenation of Adiponitrile (Illustrative Lab Scale)

  • Warning: This procedure involves high-pressure hydrogen gas and flammable materials. It must be conducted in a properly rated high-pressure reactor (autoclave) within a fume hood by trained personnel.

  • Catalyst Preparation: Activate Raney Ni catalyst according to standard procedures.

  • Reactor Charging: To a high-pressure autoclave, add the activated Raney Ni catalyst (e.g., ADN/catalyst weight ratio of 15).[3]

  • Add the reactant solution, consisting of adiponitrile and a small amount of previously synthesized HMDA (e.g., ADN/HMDA volumetric ratio of 0.2).[3] The presence of HMDA in the initial charge has been shown to improve selectivity.[3]

  • Reaction: Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 8 MPa.[3]

  • Begin stirring and heat the reactor to 80-100°C.[3]

  • Maintain the reaction for the required time (e.g., 45-60 minutes), monitoring hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture under an inert atmosphere to remove the catalyst. The resulting solution is crude HMDA.

4.2. Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude HMDA in an Erlenmeyer flask. Add a minimal amount of cyclohexane.[16]

  • Heat the mixture with gentle stirring on a hot plate in a fume hood to a temperature sufficient to dissolve the HMDA completely (typically 30-60°C).[16] Avoid boiling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated carbon can be added to the hot solution before filtration to adsorb colored impurities.[17]

  • Crystallization: Cover the flask and allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[16][17]

  • Isolation: Collect the purified HMDA crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold cyclohexane to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (below its melting point of approx. 42°C) to remove residual solvent.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Adiponitrile + Catalyst Reactor High-Pressure Reactor (8 MPa H₂, 80-100°C) Start->Reactor Filter_Cat Catalyst Filtration Reactor->Filter_Cat Crude Crude HMDA Solution Filter_Cat->Crude Dissolve Dissolve in Hot Cyclohexane Crude->Dissolve Proceed to Purification Cool Slow Cooling & Ice Bath Dissolve->Cool Filter_Crystals Vacuum Filtration Cool->Filter_Crystals Dry Vacuum Drying Filter_Crystals->Dry Pure Pure Crystalline HMDA Dry->Pure

Figure 3: General laboratory workflow for HMDA synthesis and purification.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.[19][20][21][22][23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Butyl, Neoprene), safety goggles with side shields, a face shield, and a lab coat or chemical-resistant apron.[19][22][23]

  • Ventilation: Handle HMDA in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[19][20]

  • Handling Precautions: Avoid contact with skin and eyes.[19] Molten HMDA can cause severe burns.[19] Avoid creating dust. Use non-sparking tools and prevent electrostatic discharge.[20]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place, segregated from strong oxidants and acids.[19][20]

  • First Aid:

    • Skin Contact: Immediately wash the affected area thoroughly with plenty of water. Remove contaminated clothing. For burns from molten material, cool the area with running water and seek immediate hospital treatment.[19]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an eye specialist.[19]

    • Ingestion: Rinse mouth with water and drink 200-300 ml of water. Do not induce vomiting. Seek immediate medical attention.[19]

  • Spill Response: In case of a spill, evacuate the area. Remove ignition sources. Collect the spilled material using appropriate tools and place it in a sealed container for disposal as hazardous waste.[23]

References

A Technical Guide to Novel Synthesis Methods for 1,6-Hexamethylene Diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,6-Hexamethylene diamine (HMDA) is a crucial chemical intermediate, primarily used in the production of nylon 6,6. The traditional synthesis of HMDA relies on petroleum-based feedstocks and involves the hydrogenation of adiponitrile (B1665535).[1][2] However, growing environmental concerns and the desire for sustainable manufacturing processes have spurred research into alternative, greener synthesis routes.[3][4][5] This technical guide provides an in-depth overview of recent advancements in the synthesis of HMDA, with a focus on bio-based and innovative catalytic methods.

The development of new synthesis methods for HMDA is driven by the need to reduce dependence on fossil fuels, minimize hazardous byproducts, and improve process efficiency.[6] Researchers are exploring various renewable feedstocks, including glucose, L-lysine, and biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and muconic acid.[3][7][8][9][10] These novel approaches often involve metabolic engineering of microorganisms or the development of highly selective and robust catalysts.[4][11][12]

This guide will detail the core principles of these emerging synthesis strategies, presenting quantitative data in structured tables for easy comparison. Detailed experimental protocols for key methods are provided, along with visualizations of reaction pathways and experimental workflows to aid in comprehension.

Bio-Based Synthesis of 1,6-Hexamethylene Diamine

A significant area of innovation lies in the development of biocatalytic and fermentation-based processes for HMDA production. These methods utilize engineered microorganisms to convert renewable substrates into HMDA, offering a more sustainable alternative to conventional chemical synthesis.

Synthesis from L-Lysine

Researchers have successfully engineered Escherichia coli to produce HMDA from L-lysine, a readily available amino acid produced by fermentation.[3] This biosynthetic pathway involves a one-carbon chain elongation cycle and a transaminase-decarboxylase cascade.[3]

Experimental Protocol: Biosynthesis of HMDA from L-Lysine

This protocol is based on the work described by researchers who engineered E. coli for HMDA production.[3]

1. Strain Construction:

  • The E. coli strain BL21(DE3) is used as the host.

  • Plasmids containing the genes for L-lysine α-oxidase (Raip), LeuABCD, α-ketoacid decarboxylase (KivD), transaminases (Vfl), D-alanine aminotransferase (Dat), and another alpha-ketoacid decarboxylase (KdcA) are constructed and transformed into the host strain.[3]

2. Fermentation:

  • The engineered E. coli strain is cultured in Luria-Bertani (LB) medium supplemented with appropriate antibiotics (e.g., 100 µg/mL ampicillin, 50 µg/mL kanamycin) at 37°C with orbital shaking at 250 rpm.[3]

  • Gene expression is induced by adding 0.5 mM of isopropyl β-D-1-thiogalactopyranoside (IPTG).[3]

  • The fermentation medium is supplemented with 5 g/L L-lysine, 1.0 mM MgSO₄, and 0.5 mM thiamine (B1217682) diphosphate (B83284) (ThDP).[3]

3. Product Analysis:

  • The fermentation broth is collected and centrifuged to remove the cells.

  • The supernatant is derivatized with phenyl isothiocyanate for analysis.[3]

  • The concentration of HMDA and other diamines is determined by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Quantitative Data:

ParameterValueReference
Host OrganismEscherichia coli BL21(DE3)[3]
SubstrateL-Lysine[3]
Final HMDA Titer213.5 ± 8.7 mg/L[3]
Key EnzymesRaip, LeuABCD, KivD, Vfl, Dat, KdcA[3]

Logical Relationship of L-Lysine to HMDA Pathway

L_Lysine_to_HMDA L-Lysine L-Lysine α-Keto-ε-aminocaproate α-Keto-ε-aminocaproate L-Lysine->α-Keto-ε-aminocaproate Raip Chain Elongation Cycle (LeuABCD) Chain Elongation Cycle (LeuABCD) α-Keto-ε-aminocaproate->Chain Elongation Cycle (LeuABCD) α-Keto-adipate α-Keto-adipate Chain Elongation Cycle (LeuABCD)->α-Keto-adipate Decarboxylation (KivD/KdcA) Decarboxylation (KivD/KdcA) α-Keto-adipate->Decarboxylation (KivD/KdcA) 5-Aminopentanal 5-Aminopentanal Decarboxylation (KivD/KdcA)->5-Aminopentanal Transamination (Vfl/Dat) Transamination (Vfl/Dat) 5-Aminopentanal->Transamination (Vfl/Dat) 1,6-Hexamethylene diamine 1,6-Hexamethylene diamine Transamination (Vfl/Dat)->1,6-Hexamethylene diamine

Caption: Biosynthetic pathway from L-Lysine to 1,6-Hexamethylene diamine.

Synthesis from Adipic Acid

Another bio-based approach involves the conversion of adipic acid, which can also be produced from renewable feedstocks, to HMDA.[4][13] This process utilizes a cascade of carboxylic acid reductases (CARs) and transaminases (TAs).[13]

Experimental Protocol: Biocatalytic Conversion of Adipic Acid to HMDA

This protocol is based on a one-pot biocatalytic transformation study.[13]

1. Enzyme Preparation:

  • Wild-type and engineered carboxylic acid reductases (CARs) and transaminases (TAs) are expressed and purified.

2. Reaction Setup:

  • The reaction is performed in a one-pot system.

  • The reaction mixture contains adipic acid, purified CARs and TAs, and cofactor regenerating systems for ATP, NADPH, and an amine donor.[13]

3. Reaction Conditions:

  • The reaction is carried out at a controlled temperature and pH, optimized for the activity of the enzymes.

4. Product Analysis:

  • The reaction mixture is analyzed at different time points to determine the concentration of adipic acid, the intermediate 6-aminocaproic acid (6-ACA), and the final product HMDA.

  • Analytical methods such as HPLC are used for quantification.

Quantitative Data:

ParameterValueReference
SubstrateAdipic Acid[13]
Key EnzymesCarboxylic Acid Reductases (CARs), Transaminases (TAs)[13]
Conversion to 6-ACAUp to 95%[13]
Conversion of 6-ACA to HMDA50-75% (with engineered CAR)[13]
Overall Conversion to HMDAUp to 30%[13]

Experimental Workflow for Adipic Acid to HMDA Conversion

Adipic_Acid_to_HMDA cluster_reduction1 First Reduction/Amination cluster_reduction2 Second Reduction/Amination Adipic Acid Adipic Acid CARs_1 Carboxylic Acid Reductase Adipic Acid->CARs_1 TAs_1 Transaminase CARs_1->TAs_1 6-Aminocaproic Acid (6-ACA) 6-Aminocaproic Acid (6-ACA) CARs_2 Carboxylic Acid Reductase (engineered) 6-Aminocaproic Acid (6-ACA)->CARs_2 TAs_1->6-Aminocaproic Acid (6-ACA) TAs_2 Transaminase CARs_2->TAs_2 1,6-Hexamethylene diamine 1,6-Hexamethylene diamine TAs_2->1,6-Hexamethylene diamine

Caption: Two-step enzymatic cascade for HMDA synthesis from adipic acid.

Catalytic Synthesis from Renewable Feedstocks

Catalytic conversion of biomass-derived molecules presents a promising avenue for the sustainable production of HMDA. These methods often involve hydrogenation, amination, and other catalytic transformations.

Synthesis from Muconic Acid

Muconic acid, which can be produced from sugars via fermentation, can be converted to HMDA through a multi-step process involving hydrogenation and amination.[7][14][15]

Experimental Protocol: Synthesis of HMDA from Muconic Acid

This process involves the hydrogenation of muconic acid to 1,6-hexanediol (B165255), followed by amination.[7]

1. Hydrogenation of Muconic Acid to 1,6-Hexanediol:

  • A muconic acid starting material (muconic acid, its esters, or lactones) is reacted with hydrogen in the presence of a hydrogenation catalyst.[7]

  • The reaction is typically carried out in a suitable solvent under elevated temperature and pressure.

2. Amination of 1,6-Hexanediol to HMDA:

  • The resulting 1,6-hexanediol is then subjected to amination in the presence of an amination catalyst and ammonia (B1221849).[7][12]

  • This step is also performed at elevated temperature and pressure. A previously reported process used a Raney nickel catalyst at 200°C and 23 MPa, achieving a 90% yield of HMDA.[7]

Quantitative Data:

ParameterValueReference
Starting MaterialMuconic Acid[7]
Intermediate1,6-Hexanediol[7]
Amination CatalystRaney Nickel[7]
Amination Temperature200°C[7]
Amination Pressure23 MPa[7]
HMDA Yield (from 1,6-hexanediol)~90%[7]

Reaction Pathway from Muconic Acid to HMDA

Muconic_Acid_to_HMDA Muconic Acid Muconic Acid Hydrogenation Hydrogenation Muconic Acid->Hydrogenation H2, Catalyst 1,6-Hexanediol 1,6-Hexanediol Hydrogenation->1,6-Hexanediol Amination Amination 1,6-Hexanediol->Amination NH3, Catalyst 1,6-Hexamethylene diamine 1,6-Hexamethylene diamine Amination->1,6-Hexamethylene diamine

Caption: Catalytic conversion of muconic acid to 1,6-Hexamethylene diamine.

Reductive Amination of 1,6-Hexanediol

The reductive amination of 1,6-hexanediol is a key step in many bio-based routes to HMDA.[12][16][17] Research in this area focuses on developing efficient and selective catalysts.

Experimental Protocol: Reductive Amination of 1,6-Hexanediol with a Ru/Al₂O₃ Catalyst

This protocol is based on a study using a modified Ruthenium on alumina (B75360) catalyst.[16]

1. Catalyst Preparation:

2. Reaction Setup:

  • The reaction is carried out in a high-pressure reactor.

  • 1,6-hexanediol, the catalyst, a solvent, and ammonia are charged into the reactor.

3. Reaction Conditions:

  • The reactor is pressurized with hydrogen.

  • The reaction is conducted at a specific temperature and pressure for a set duration.

4. Product Analysis:

  • After the reaction, the catalyst is separated by filtration.

  • The liquid product is analyzed by gas chromatography (GC) to determine the conversion of 1,6-hexanediol and the yield of HMDA.

Quantitative Data:

ParameterValueReference
Substrate1,6-Hexanediol[16]
CatalystModified Ru/Al₂O₃[16]
HMDA Yield54%[16]
Other CatalystsNi-P/Al₂O₃, Ru/C with base[12][17]
HMDA Yield (Ru/C with Ba(OH)₂)34%[17]

Signaling Pathway of 1,6-Hexanediol Amination

HDO_Amination 1,6-Hexanediol 1,6-Hexanediol Dehydrogenation Dehydrogenation 1,6-Hexanediol->Dehydrogenation 6-Hydroxyhexanal 6-Hydroxyhexanal Dehydrogenation->6-Hydroxyhexanal Condensation_with_NH3 Condensation with NH3 6-Hydroxyhexanal->Condensation_with_NH3 6-Aminohexanal_Imine 6-Aminohexanal (imine form) Condensation_with_NH3->6-Aminohexanal_Imine Hydrogenation_1 Hydrogenation 6-Aminohexanal_Imine->Hydrogenation_1 6-Amino-1-hexanol 6-Amino-1-hexanol Hydrogenation_1->6-Amino-1-hexanol Further_Amination Further Amination/Hydrogenation 6-Amino-1-hexanol->Further_Amination 1,6-Hexamethylene diamine 1,6-Hexamethylene diamine Further_Amination->1,6-Hexamethylene diamine

Caption: Proposed reaction pathway for the reductive amination of 1,6-hexanediol.

Advancements in Conventional Synthesis: Hydrogenation of Adiponitrile

While bio-based routes are gaining traction, research continues to optimize the traditional synthesis of HMDA via the hydrogenation of adiponitrile (ADN).[1][18] Recent studies have focused on improving catalyst performance and reaction conditions to maximize HMDA yield and minimize byproducts.[1]

Experimental Protocol: Hydrogenation of Adiponitrile over Raney Ni Catalyst

This protocol is based on a study investigating the effects of various reaction parameters on ADN hydrogenation.[1]

1. Catalyst:

  • Raney Nickel (Raney Ni) is used as the catalyst.

2. Reaction Setup:

  • The reaction is conducted in a high-pressure autoclave.

  • Adiponitrile, the Raney Ni catalyst, and a solvent (often with added HMDA to suppress byproduct formation) are loaded into the reactor.

3. Reaction Conditions:

  • The reactor is sealed and purged with hydrogen before being pressurized to the desired level (e.g., 8 MPa).[1]

  • The reaction is heated to a specific temperature (e.g., 80-100°C) and stirred for the required duration.[1]

4. Product Analysis:

  • After cooling and depressurizing the reactor, the catalyst is removed by filtration.

  • The product mixture is analyzed by GC to determine the conversion of adiponitrile and the yields of HMDA and the intermediate 6-aminohexanenitrile (B1265705) (AHN).[1]

Quantitative Data for ADN Hydrogenation over Raney Ni:

ParameterValueReference
SubstrateAdiponitrile (ADN)[1]
CatalystRaney Ni[1]
Temperature100°C[1]
H₂ Pressure8 MPa[1]
ADN/HMDA Volumetric Ratio0.06[1]
HMDA Yield100%[1]

Experimental Workflow for Adiponitrile Hydrogenation

ADN_Hydrogenation_Workflow Start Start Load_Reactor Load Autoclave: - Adiponitrile - Raney Ni Catalyst - Solvent/HMDA Start->Load_Reactor Purge_Pressurize Purge with H₂ Pressurize to 8 MPa Load_Reactor->Purge_Pressurize Heat_Stir Heat to 100°C Stir for Reaction Time Purge_Pressurize->Heat_Stir Cool_Depressurize Cool Reactor Depressurize Heat_Stir->Cool_Depressurize Filter Filter to Remove Catalyst Cool_Depressurize->Filter Analyze Analyze Product by GC Filter->Analyze End End Analyze->End

Caption: Workflow for the catalytic hydrogenation of adiponitrile to HMDA.

The synthesis of 1,6-hexamethylene diamine is undergoing a significant transformation, driven by the principles of green chemistry and sustainability. Bio-based routes utilizing engineered microorganisms and renewable feedstocks like L-lysine and adipic acid have demonstrated considerable promise, achieving increasingly competitive product titers.[3][13] Concurrently, advancements in catalysis are enabling the efficient conversion of biomass-derived platform chemicals, such as muconic acid and 1,6-hexanediol, into HMDA.[7][16] Even the conventional hydrogenation of adiponitrile is being refined for higher efficiency and selectivity.[1]

While challenges related to cost, yield, and scalability remain for some of the newer methods, the ongoing research detailed in this guide highlights a clear trajectory towards more environmentally friendly and economically viable production of this vital industrial chemical. The continued development of novel biocatalysts and chemocatalysts will be crucial in realizing the full potential of these innovative synthesis strategies.

References

An In-depth Technical Guide to the Synthesis of Hexamethylenediamine Derivatives for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethylenediamine (HMDA), a foundational C6 aliphatic diamine, serves as a versatile building block in the synthesis of a diverse array of derivatives with significant applications in research, particularly in the fields of medicinal chemistry and drug development. Its linear, flexible backbone and the presence of two reactive primary amine functionalities allow for its incorporation into various molecular architectures, from antimicrobial agents and enzyme inhibitors to sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the synthesis of key HMDA derivatives, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows.

Core Synthetic Strategies and Key Derivatives

The synthetic utility of this compound lies in the high reactivity of its terminal primary amine groups, which readily undergo a variety of chemical transformations. The most common derivatization strategies include N-acylation, N-alkylation, and the formation of guanidinium (B1211019) and quaternary ammonium (B1175870) salts. These reactions are employed to synthesize compounds with tailored biological activities and physicochemical properties.

Bis-Quaternary Ammonium Compounds (Bis-QACs) as Antimicrobial Agents

Bis-quaternary ammonium compounds derived from this compound are a class of potent antimicrobial agents. The general synthesis involves the N,N'-dialkylation of HMDA followed by quaternization of the resulting tertiary amines with an appropriate alkyl halide.

Experimental Protocol: Synthesis of N,N,N,N',N',N'-Hexaalkyl-N,N'-bis(pyridinium)hexane-1,6-diaminium dibromide

A typical synthesis involves a two-step process. First, the secondary amines are formed by reacting this compound with an alkyl halide. This is followed by quaternization with a second alkyl halide, often in a polar solvent.

Table 1: Synthesis of Bis-Quaternary Ammonium Derivatives of this compound

Derivative NameReactantsSolventReaction ConditionsYield (%)Reference
N,N'-Hexamethylenebis(1-dodecyl-4-carbamoylpyridinium bromide)This compound, 1-bromododecane, 4-carbamoylpyridineNot SpecifiedNot SpecifiedNot Specified[1]
4,4'-(p-Xylydithio)bis(1-octylpyridinium iodide)This compound backbone modified with thioether linkageNot SpecifiedNot SpecifiedNot Specified[1]
5,5'-[2,2'-(Tetramethylenedicarbonyldioxy)diethyl]bis(3-alkyl-4-methylthiazolium iodide)This compound analog with ester linkageNot SpecifiedNot SpecifiedNot Specified[1]
Chlorhexidine (B1668724): A Bis(biguanide) Antiseptic

Chlorhexidine is a widely used antiseptic agent synthesized from this compound. The synthesis involves the reaction of this compound with sodium dicyanamide (B8802431) to form hexamethylenebis(dicyandiamide), which is then reacted with p-chloroaniline hydrochloride.

Experimental Protocol: Synthesis of Chlorhexidine

A patented method describes the reaction of this compound dihydrochloride (B599025) with sodium dicyandiamide (B1669379) in n-butanol, followed by reaction with p-chloroaniline.[2][3] Another approach involves a one-pot synthesis where this compound or its salt is reacted with sodium dicyanamide in an alcoholic solvent in the presence of a catalytic amount of chlorhexidine base.[4]

  • Step 1: Synthesis of Hexamethylenebis(dicyandiamide)

    • This compound hydrochloride and sodium dicyandiamide are refluxed in n-butanol.[3]

    • The intermediate product is isolated by filtration after cooling.

  • Step 2: Synthesis of Chlorhexidine

    • The hexamethylenebis(dicyandiamide) intermediate is then reacted with p-chloroaniline hydrochloride in a suitable solvent at elevated temperatures.[3]

Table 2: Synthesis of Chlorhexidine from this compound

Intermediate/ProductReactantsSolventReaction ConditionsYield (%)Reference
Hexamethylenebis(cyanoguanidine)This compound, Sodium dicyanamideIsopropanol120 °C, 2 hours, under pressure (3-4 bar)~69.5% (for Chlorhexidine base from one-pot)[4]
ChlorhexidineHexamethylenebis(dicyandiamide), p-Chloroaniline hydrochlorideEthylene (B1197577) glycol ether135-165 °C, 3 hours74.8 - 84.1%[3]
This compound as a Linker in Drug Development

The flexible six-carbon chain of this compound makes it an ideal linker for connecting different molecular entities in drug design, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The synthesis of HMDA-based linkers often involves the selective functionalization of one amine group while the other is protected, followed by deprotection and subsequent conjugation. A common strategy is to create a bismaleimide (B1667444) linker for conjugation to thiol groups on proteins.

Experimental Protocol: General Synthesis of a this compound-Bis(maleimide) Linker

  • Mono-protection of this compound: React this compound with one equivalent of a protecting group reagent (e.g., Boc anhydride) to yield N-Boc-1,6-diaminohexane.

  • Functionalization of the free amine: React the mono-protected HMDA with a maleimide-containing activated ester (e.g., maleimido-propionic acid N-hydroxysuccinimide ester).

  • Deprotection: Remove the Boc protecting group using an acid (e.g., trifluoroacetic acid).

  • Functionalization of the second amine: React the deprotected amine with the same maleimide-containing activated ester to yield the final bis(maleimide) linker.

Table 3: Examples of this compound Derivatives in Research Applications

Derivative TypeApplicationSynthetic ApproachKey Features
Bis-quaternary ammonium saltsAntimicrobial agentsN-alkylation and quaternizationCationic heads for membrane interaction
Bis(biguanide) (Chlorhexidine)AntisepticReaction with dicyandiamide and aniline (B41778) derivativeBroad-spectrum antimicrobial activity
Bis(maleimide) linkersAntibody-drug conjugatesSequential protection, functionalization, and deprotectionBivalent linker for protein conjugation
N-acylated derivativesEnzyme inhibitors, DNA minor groove bindersReaction with acyl chlorides or activated estersAmide bonds for specific biological interactions

Visualizing Synthesis and Biological Action

Experimental Workflow: General Synthesis of this compound Derivatives

The following diagram illustrates a generalized workflow for the synthesis of various HMDA derivatives, highlighting the key reaction types.

G cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_biguanide Biguanide Formation cluster_linker Linker Synthesis HMDA This compound Dialkyl_HMDA N,N'-Dialkyl-HMDA HMDA->Dialkyl_HMDA + 2 R-X Diacyl_HMDA N,N'-Diacyl-HMDA HMDA->Diacyl_HMDA + 2 R-COCl Bis_Biguanide Bis-Biguanide (e.g., Chlorhexidine) HMDA->Bis_Biguanide Multi-step Bis_Maleimide Bis-Maleimide Linker HMDA->Bis_Maleimide Multi-step AlkylHalide Alkyl Halide (R-X) AcylChloride Acyl Chloride (R-COCl) Dicyandiamide Dicyandiamide Derivative Maleimide Maleimide Derivative Bis_QAC Bis-Quaternary Ammonium Compound Dialkyl_HMDA->Bis_QAC + 2 R'-X

A generalized workflow for the synthesis of various HMDA derivatives.
Signaling Pathway: Antimicrobial Mechanism of Bis-Quaternary Ammonium Compounds

The antimicrobial activity of bis-QACs is primarily attributed to their ability to disrupt bacterial cell membranes. This process involves a series of interactions leading to membrane permeabilization and eventual cell death.[5][6][7][8][9]

G cluster_qac_action Antimicrobial Action of Bis-QACs QAC Bis-Quaternary Ammonium Compound Membrane Bacterial Cell Membrane (- charge) QAC->Membrane Electrostatic Attraction Disruption Membrane Disruption & Permeabilization Membrane->Disruption Hydrophobic Tail Insertion Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Inhibition Inhibition of Cellular Processes Disruption->Inhibition Death Bacterial Cell Death Leakage->Death Inhibition->Death

The antimicrobial mechanism of bis-quaternary ammonium compounds.
Logical Relationship: Structure-Activity Relationship of Bis-QACs

The antimicrobial efficacy of bis-QACs is influenced by their molecular structure, particularly the length of the alkyl chains attached to the quaternary nitrogen atoms and the nature of the linker.[1][10][11]

SAR cluster_structure Structural Features of Bis-QACs cluster_activity Antimicrobial Activity Alkyl_Chain Alkyl Chain Length Efficacy Antimicrobial Efficacy Alkyl_Chain->Efficacy Optimal length (e.g., C8-C12) increases efficacy Cytotoxicity Cytotoxicity Alkyl_Chain->Cytotoxicity Longer chains can increase cytotoxicity Linker Linker Flexibility/ Hydrophobicity Linker->Efficacy Increased length & hydrophobicity can increase efficacy Efficacy->Cytotoxicity Often correlated

Structure-activity relationship of bis-quaternary ammonium compounds.

Conclusion

This compound is a valuable and versatile platform for the synthesis of a wide range of derivatives with significant potential in research and drug development. The ability to readily modify its structure allows for the fine-tuning of biological activity and physicochemical properties. The synthetic routes to key derivatives such as bis-quaternary ammonium compounds and chlorhexidine are well-established, and the use of HMDA as a linker in more complex molecules like antibody-drug conjugates is a rapidly evolving field. Further exploration of novel HMDA derivatives and their biological targets is a promising avenue for the discovery of new therapeutic agents.

References

Hexamethylenediamine CAS number and safety data sheet information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 124-09-4[1][2][3]

This technical guide provides an in-depth overview of Hexamethylenediamine (HMDA), a crucial diamine in the chemical industry. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key chemical processes.

Safety and Hazard Information

This compound is a combustible, corrosive, and hygroscopic solid that can cause severe skin burns and eye damage.[4][5][6] It is harmful if swallowed or in contact with skin and may cause respiratory irritation.[4]

Table 1: GHS Hazard Statements

Hazard CodeDescription
H227Combustible liquid.[4]
H302 + H312Harmful if swallowed or in contact with skin.[4]
H314Causes severe skin burns and eye damage.[4]
H335May cause respiratory irritation.[4]
H402Harmful to aquatic life.[4]

Table 2: First Aid Measures

Exposure RouteFirst Aid Measures
InhalationRemove victim to fresh air and keep at rest in a position comfortable for breathing.[7]
Skin ContactImmediately remove all contaminated clothing. Rinse skin with water.[7]
Eye ContactRinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
IngestionRinse mouth. Do NOT induce vomiting.[7]

In case of exposure, it is crucial to call a poison center or physician immediately.[7]

Physicochemical Properties

This compound is a colorless crystalline solid with a distinct amine-like odor.[1][2] It is highly soluble in water.[7]

Table 3: Physical and Chemical Properties

PropertyValue
Molecular FormulaC6H16N2
Molecular Weight116.21 g/mol [1]
Melting Point42 °C[7]
Boiling Point205 °C[7]
Flash Point85 °C (Open Cup)[7]
Density0.89 g/mL at 25 °C[3]
Vapor Pressure1.1 mmHg at 122°F
Vapor Density4.01 (vs air)[1]
pH12.4 (100 g/L solution at 25 °C)[3]
Lower Explosive Limit0.9%[7]
Upper Explosive Limit4.1%[7]

Experimental Protocols

Synthesis of this compound

The primary industrial route for synthesizing this compound is the hydrogenation of adiponitrile. This process is typically carried out using a nickel-based catalyst, such as Raney nickel.

Experimental Workflow: Hydrogenation of Adiponitrile

G Adiponitrile Adiponitrile Reactor High-Pressure Reactor Adiponitrile->Reactor Hydrogen Hydrogen Gas (H2) Hydrogen->Reactor Catalyst Raney Nickel Catalyst Catalyst->Reactor Purification Purification (Distillation) Reactor->Purification HMDA This compound Purification->HMDA

Caption: Industrial synthesis of this compound.

Synthesis of Nylon-6,6

This compound is a key monomer in the production of Nylon-6,6, a widely used polyamide. The synthesis involves a condensation polymerization reaction with adipoyl chloride.

Experimental Protocol: Interfacial Polymerization of Nylon-6,6

  • Prepare Solutions:

    • Solution A: Dissolve 3.0 g of this compound and 1.0 g of sodium hydroxide (B78521) in 50 mL of distilled water.

    • Solution B: Dissolve 1.5 to 2.0 mL of adipoyl chloride in 50 mL of cyclohexane.

  • Polymerization:

    • Carefully pour the this compound solution (Solution A) into a beaker.

    • Slowly pour the adipoyl chloride solution (Solution B) down the side of the beaker to form a distinct layer on top of the aqueous layer, minimizing mixing.

  • Formation of Nylon:

    • A film of Nylon-6,6 will form at the interface of the two immiscible liquids.

    • Using forceps, gently grasp the polymer film and pull it out of the beaker. A continuous thread of nylon can be drawn.

  • Washing and Drying:

    • Wash the nylon rope with water and then with a 50% aqueous ethanol (B145695) solution.

    • Allow the nylon to dry on a paper towel.

Reaction Pathway: Nylon-6,6 Synthesis

G HMDA This compound (in water with NaOH) Interface Interface HMDA->Interface AdipoylChloride Adipoyl Chloride (in cyclohexane) AdipoylChloride->Interface Nylon Nylon-6,6 Polymer Interface->Nylon HCl HCl (neutralized by NaOH) Interface->HCl G Sample Sample Collection Preparation Sample Preparation (e.g., extraction, derivatization) Sample->Preparation Injection Chromatographic Separation (GC or LC) Preparation->Injection Detection Mass Spectrometric Detection (MS or MS/MS) Injection->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

An In-depth Technical Guide to the Polycondensation of Hexamethylenediamine and Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyamides are a significant class of polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain.[1][2] Commonly known as nylons, these synthetic polymers exhibit exceptional strength, durability, and resistance to chemicals and temperature, making them indispensable in various industries, from textiles to automotive parts.[1][3] The synthesis of polyamides is a classic example of condensation polymerization, specifically step-growth polymerization, where bifunctional monomers react to form long polymer chains while eliminating a small molecule such as water or hydrochloric acid.[4][5][6]

This technical guide provides a detailed examination of the reaction mechanism between hexamethylenediamine, a six-carbon diamine, and dicarboxylic acids or their more reactive derivatives, diacid chlorides. It is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of this polymerization process. The guide covers the reaction kinetics, experimental protocols, and quantitative aspects of the synthesis.

The Core Reaction: Amide Linkage Formation

The formation of a polyamide from this compound requires a comonomer that contains two carboxylic acid functional groups or a derivative.[2] The reaction joins the amine group (–NH₂) of the diamine with the carboxylic acid group (–COOH) of the diacid, forming the characteristic amide bond.[7]

There are two primary monomer pairings for this synthesis:

  • Diamine and Dicarboxylic Acid: This reaction produces a polyamide and water as a byproduct.[8][9] The process typically requires heat to drive off the water and shift the reaction equilibrium toward the formation of the polymer.[10][11] The synthesis of Nylon 6,6 from 1,6-diaminohexane (this compound) and hexanedioic acid (adipic acid) is a prime commercial example.[2][8]

  • Diamine and Diacid Chloride: To increase the reaction rate, a more reactive dicarboxylic acid derivative, a diacid chloride (–COCl), can be used.[2][3] This reaction is highly favorable and proceeds rapidly, even at room temperature, producing the polyamide and hydrochloric acid (HCl) as a byproduct.[3][4] Due to the formation of HCl, a base is often added to the reaction mixture to neutralize the acid and prevent unwanted side reactions.[3][5]

Reaction Mechanism and Kinetics

The polymerization of this compound and a dicarboxylic acid is a step-growth process. Unlike chain-growth polymerization where monomers add sequentially to a growing chain, step-growth polymerization involves reactions between any two reactive species (monomers, dimers, oligomers, etc.).[5][12]

The underlying chemical reaction is a nucleophilic acyl substitution . The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid or acid chloride.[13]

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Elimination: The intermediate collapses, and a leaving group is eliminated. In the case of a dicarboxylic acid, the leaving group is –OH, which subsequently abstracts a proton to form water. For a diacid chloride, the leaving group is a chloride ion (Cl⁻), which combines with a proton from the amine to form HCl.[3][4]

  • Chain Propagation: The newly formed molecule is a dimer that still possesses an amine group at one end and a carboxylic acid (or acid chloride) group at the other.[4] This dimer can then react with other monomers, dimers, or larger oligomers, extending the polymer chain in a stepwise fashion.

The kinetics of the reaction are influenced by monomer concentration, temperature, and the presence of catalysts.[11] When using dicarboxylic acids, the reaction can be acid-catalyzed; often, the dicarboxylic acid monomer itself can act as the catalyst.[4] The removal of the small molecule byproduct (water or HCl) is crucial as it drives the equilibrium toward the formation of a high-molecular-weight polymer.[11]

ReactionMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Propagation M1 H₂N-(CH₂)₆-NH₂ This compound Int Int M1->Int attacks M2 ClOC-(CH₂)ₓ-COCl Diacid Chloride M2->Int Dimer H₂N-(CH₂)₆-NH-CO-(CH₂)ₓ-COCl Dimer Polymer -[NH-(CH₂)₆-NH-CO-(CH₂)ₓ-CO]n- Polyamide Chain Dimer->Polymer reacts with more monomers HCl HCl Int->Dimer Int->HCl eliminates

Diagram of the step-growth polymerization mechanism.

Experimental Protocols: Interfacial Polymerization

A common and visually striking method for synthesizing polyamides like Nylon 6,10 in the laboratory is interfacial polymerization, often called the "nylon rope trick".[5][14] This technique is effective when the two monomers are soluble in different, immiscible solvents.[5][15] The polymerization occurs at the interface between the two liquid layers.[12]

General Procedure:

  • Solution A (Aqueous Phase): this compound is dissolved in an aqueous solution, often containing a base like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃).[3][5] The base neutralizes the HCl that is generated as a byproduct.[3]

  • Solution B (Organic Phase): A diacid chloride (e.g., sebacoyl chloride for Nylon 6,10 or adipoyl chloride for Nylon 6,6) is dissolved in a nonpolar organic solvent, such as cyclohexane (B81311) or heptane.[6][12][14]

  • Layering: The organic solution is carefully poured on top of the aqueous solution to create two distinct layers with minimal mixing. A thin film of the polyamide polymer forms instantly at the liquid-liquid interface.[5][6]

  • Polymer Removal: The polymer film can be gently grasped with forceps and pulled from the beaker. As the polymer is removed, the interface is renewed, and more polymer forms, allowing a continuous "rope" of nylon to be drawn out until the reactants are depleted.[3][14]

  • Washing: The resulting nylon rope should be rinsed with water or ethanol (B145695) to remove any unreacted monomers and byproducts before handling.[14][16]

Workflow prepA Prepare Aqueous Solution A: This compound + Base (NaOH) layer Carefully layer Solution B onto Solution A in a beaker prepA->layer prepB Prepare Organic Solution B: Diacid Chloride + Solvent (Hexane) prepB->layer form Polymer film (Nylon) forms at the interface layer->form pull Grasp film with forceps and pull upwards continuously form->pull wash Wash the resulting nylon rope with water/ethanol pull->wash dry Dry the final polymer product wash->dry

Workflow for interfacial polymerization of nylon.

Quantitative Data Summary

The search results provide several examples of reactant concentrations used in laboratory-scale interfacial polymerization. While comprehensive kinetic data is not available in the initial sources, the reactant preparations offer insight into the stoichiometry and conditions employed.

Nylon TypeThis compound (Aqueous Phase)Diacid Chloride (Organic Phase)BaseSolventsReference
Nylon 6,10 2.5 mL in 25 mL 3% NaOH1 mL sebacoyl chloride in 50 mL hexaneNaOHWater, Hexane[3]
Nylon 6,10 2.2 g in 50 cm³ water1.5 g decanedioyl dichloride in 50 cm³ cyclohexaneNone specified (excess diamine)Water, Cyclohexane[6]
Nylon 6,10 50 mL of 0.50 M solution50 mL of 0.2 M sebacoyl chloride0.5 M NaOHWater, Hexane[16]
Nylon 6,10 3 g 1,6-diaminohexane in 70 mL water6 g sebacoyl chloride in 70 mL heptaneNone specifiedWater, Heptane[14]
Nylon 6,6 5% solution in water5% solution of adipoyl chlorideNaOHWater, Cyclohexane[12]

References

Hexamethylenediamine: A Versatile Precursor for the Synthesis of Novel Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Hexamethylenediamine (HMDA), a C6 alkane-alpha,omega-diamine, is a cornerstone monomer in the polymer industry, most famously known for its role in the production of Nylon 6,6. Traditionally synthesized from fossil fuels, HMDA's reaction with dicarboxylic acids via polycondensation forms the amide linkages that define polyamides. While its application in conventional nylons is well-established, ongoing research focuses on leveraging HMDA as a precursor for a new generation of polyamides with tailored properties, including enhanced thermal stability, improved mechanical performance, bio-based origins, and novel functionalities. This guide explores the synthesis, properties, and experimental protocols for creating these advanced materials, providing researchers and scientists with a comprehensive overview of the field.

Fundamental Synthesis Methodologies

The creation of polyamides from this compound and a suitable diacid or diacid chloride monomer is primarily achieved through condensation polymerization, where a small molecule, typically water or HCl, is eliminated to form the amide bond. The two principal methods employed are interfacial polymerization and melt polycondensation.

This technique is particularly useful for reactions involving a highly reactive diacid chloride. The polymerization occurs at the interface between two immiscible liquid phases—typically an aqueous solution of the diamine and an organic solution of the diacid chloride. The process is rapid and can produce high molecular weight polymers at room temperature.

Experimental Protocol: Synthesis of Nylon 6,10

This protocol outlines the synthesis of Nylon 6,10 from this compound and sebacoyl chloride.

  • Solution A (Aqueous Phase): Dissolve 1.5 g of this compound [H₂N(CH₂)₆NH₂] and a few drops of sodium hydroxide (B78521) solution in 25.0 mL of distilled water in a 250 mL beaker. The NaOH is added to neutralize the HCl byproduct of the reaction.

  • Solution B (Organic Phase): In a separate beaker, dissolve 1.5 mL of sebacoyl chloride [ClCO(CH₂)₈COCl] in 25.0 mL of a non-polar organic solvent like hexane.

  • Polymerization: Carefully pour the organic phase (Solution B) down the side of the beaker or along a glass rod onto the aqueous phase (Solution A), minimizing disturbance to create a distinct interface between the two layers.

  • Polymer Formation and Collection: A film of Nylon 6,10 will form instantly at the interface. Using forceps, gently grasp the center of the polymer film and pull it upwards. A continuous strand or "rope" of nylon can be drawn out and wound onto a glass rod.

  • Washing and Drying: Rinse the collected polymer thoroughly with water and then with a solvent like acetone (B3395972) to aid in drying. Finally, dry the polymer in a vacuum oven.

G Workflow for Interfacial Polymerization of Polyamides cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_reaction Polymerization cluster_processing Post-Processing HMDA This compound in Water + NaOH Interface Interface Formation HMDA->Interface DiacidCl Diacid Chloride in Hexane DiacidCl->Interface Polymerization Rapid Polymerization at Interface Interface->Polymerization Monomer Diffusion Collection Continuous Removal of Polyamide Film Polymerization->Collection Wash Wash with Water & Acetone Collection->Wash Dry Vacuum Drying Wash->Dry FinalPolymer Final Polyamide Product Dry->FinalPolymer

Caption: Workflow for Interfacial Polymerization of Polyamides.

In melt polycondensation, the diamine and dicarboxylic acid are reacted directly in their molten state at high temperatures (typically 220-300°C) and under a vacuum. This solvent-free method requires the formation of a nylon salt (an equimolar adduct of the diamine and diacid) to ensure precise stoichiometry, which is crucial for achieving high molecular weights. The vacuum is essential for removing the water byproduct, driving the equilibrium towards polymer formation.

Experimental Protocol: Synthesis of Poly(hexamethylene furanamide) (PA6F)

This protocol is adapted from the melt polycondensation of 2,5-furandicarboxylic acid (FDCA) and this compound (HMDA).

  • Salt Formation: Prepare an aqueous solution with equimolar amounts of HMDA and FDCA. Evaporation of the water yields the solid nylon salt (HMDA-FDCA salt).

  • Monomer Charging: Charge the HMDA-FDCA salt and a catalyst, such as titanium(IV) isopropoxide (TIPT), into a high-temperature polymerization reactor equipped with a mechanical stirrer and a vacuum line.

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Heating and Melting (Stage 1): Heat the reactor to melt the salt (e.g., to ~200-220°C) under a slow stream of inert gas to begin the prepolymerization and allow the initial water of condensation to escape.

  • Polycondensation (Stage 2 - Vacuum): Gradually increase the temperature (e.g., to 250-280°C) while slowly applying a vacuum. High vacuum (<1 torr) is applied in the final stage to remove the last traces of water and increase the polymer's molecular weight. This stage can last for several hours.

  • Extrusion and Cooling: Once the desired melt viscosity (indicative of molecular weight) is achieved, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify it.

  • Pelletizing: The solidified polymer strand is then pelletized for further characterization and processing.

G Workflow for Melt Polycondensation of Polyamides cluster_prep Preparation cluster_reaction Reaction Stages cluster_final Product Isolation Salt Form Nylon Salt (HMDA + Diacid) Charge Charge Salt & Catalyst into Reactor Salt->Charge Purge Purge with Inert Gas Charge->Purge Stage1 Stage 1: Melt & Prepolymerize (Atmospheric Pressure) Purge->Stage1 Heat Stage2 Stage 2: Polycondensation (High Temp & Vacuum) Stage1->Stage2 Apply Vacuum, Increase Temp Extrude Extrude Molten Polymer Stage2->Extrude Reaction Complete Quench Quench in Water Bath Extrude->Quench Pelletize Pelletize Product Quench->Pelletize FinalPolymer Final Polyamide Pellets Pelletize->FinalPolymer

Caption: Workflow for Melt Polycondensation of Polyamides.

Novel Polyamides Derived from this compound

Research efforts are expanding the family of polyamides beyond traditional nylons by pairing HMDA with novel diacids from various sources.

The increasing demand for sustainable materials has driven the synthesis of partially or fully bio-based polyamides. While HMDA is still primarily derived from fossil fuels, it can be combined with dicarboxylic acids sourced from renewable biomass. A prominent example is the use of sebacic acid, a 10-carbon dicarboxylic acid derived from castor oil, to produce Polyamide 6,10 (PA 6,10). Another key bio-based monomer is 2,5-furandicarboxylic acid (FDCA), which can be produced from C5/C6 sugars. The resulting semi-aromatic polyamide, PA6F, exhibits high-performance properties.

G General Synthesis Pathway for Bio-based Polyamides Biomass Biomass (Castor Oil, Sugars) BioDiacid Bio-based Diacids (e.g., Sebacic Acid, FDCA) Biomass->BioDiacid Chemical Conversion Polymerization Polycondensation BioDiacid->Polymerization HMDA This compound (HMDA) HMDA->Polymerization BioPA Bio-based Polyamide (e.g., PA 6,10, PA6F) Polymerization->BioPA

Caption: General Synthesis Pathway for Bio-based Polyamides.

To meet the demands of advanced engineering applications, novel polyamides are being designed to possess superior thermal and mechanical properties. This is often achieved by incorporating rigid molecular structures into the polymer backbone.

  • Semi-Aromatic Polyamides: Reacting HMDA with aromatic diacids like terephthalic acid or FDCA introduces aromatic rings into the aliphatic chain, significantly increasing the glass transition temperature (Tg) and mechanical strength. Poly(hexamethylene furanamide) (PA6F), for instance, has a high Tg of 130°C and an elastic modulus of 3.5 GPa.

  • Polyamide-Imides (PAI): By first synthesizing a diimide diacid monomer and then reacting it with HMDA to form a salt, a polyamide-imide copolymer can be produced. The rigid imide structures enhance thermal stability, mechanical strength, and dielectric properties compared to conventional polyamides like PA6.

  • Functional Polyamides: Novel functionalities can be introduced by using specialized monomers. For example, reacting HMDA with citric acid can produce carboxylated polyamides, which may have applications in chelation or adhesion. Similarly, using unsaturated long-chain diacids allows for post-polymerization modification, where the double bonds can be used for crosslinking or grafting other molecules.

Properties of Novel Polyamides

The properties of these novel polyamides vary significantly based on the comonomer used with HMDA. The following tables summarize key quantitative data from recent studies, comparing them to the well-known Nylon 6,6.

Table 1: Thermal and Molecular Properties of Novel Polyamides

Polyamide TypeComonomerGlass Transition (Tg)Melting Temp. (Tm)10% Weight Loss Temp. (TGA)Number-Average Mol. Weight (Mn)Citation(s)
Conventional
Nylon 6,6Adipic Acid~60°C~265°C~400-450°CVaries
Bio-Based
PA6F2,5-Furandicarboxylic Acid130°C->400°C14,000 g/mol
Long-Chain Aliphatic
PA 6/18Octadecanedioic Acid-197°C~420°C37,000-54,000 g/mol
Aromatic-Aliphatic
Phenyl-Containing PA4,4ʹ-bis(4-carboxymethylene)biphenyl210-261°C-497-597°C (in air)- (Inherent Viscosity: 0.52-0.96 dL/g)
Polyamide-Imide
PA6/PAI-30Diimide Diacid~75°C190.5°C~440°C-

Table 2: Mechanical Properties of Novel Polyamides

Polyamide TypeComonomerTensile StrengthElastic ModulusStrain at BreakCitation(s)
Conventional
Nylon 6,6Adipic Acid~83 MPa~2.9 GPa~60%
Bio-Based
PA6F2,5-Furandicarboxylic Acid-3.5 GPa-
Functional
Carboxylated PACitric Acidup to 45 MPa-18-40%

Conclusion

This compound remains a critical and highly versatile building block for the polymer industry. While its role in producing conventional nylons is foundational, its true potential is being unlocked in the synthesis of novel polyamides. By pairing HMDA with an expanding portfolio of comonomers—from bio-based diacids to complex aromatic and functional structures—researchers can create advanced materials with precisely controlled properties. These new polyamides offer pathways to greater sustainability, superior performance in demanding environments, and innovative functionalities, ensuring that HMDA will continue to be at the core of polyamide science and technology for the foreseeable future.

The Dual Reactivity of Hexamethylenediamine's Amine Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethylenediamine (HMDA), a C6 alkane-α,ω-diamine, is a critical building block in the polymer and pharmaceutical industries. Its utility stems from the two primary amine groups at either end of its flexible hexyl chain. These terminal amine groups are nucleophilic centers, readily reacting with a wide array of electrophiles. This technical guide provides a comprehensive exploration of the reactivity of HMDA's amine groups, detailing common reaction pathways, quantitative reactivity data, and experimental protocols for key transformations.

Nucleophilicity and General Reactivity

The reactivity of this compound is fundamentally governed by the lone pair of electrons on each nitrogen atom, which imparts nucleophilic character. As a primary aliphatic diamine, HMDA is a relatively strong nucleophile, more so than ammonia, due to the electron-donating inductive effect of the alkyl chain. However, its reactivity can be influenced by steric hindrance and the nature of the electrophile. Generally, primary amines are more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines.[1]

The dual-ended nature of HMDA allows it to act as a chain extender or cross-linker, forming linear polymers or networked structures depending on the functionality of the reacting partner.

Key Reactions of this compound's Amine Groups

The amine groups of this compound undergo a variety of chemical reactions, making it a versatile precursor in organic synthesis. The most prominent of these are detailed below.

Acylation: Formation of Amides

Acylation is a cornerstone reaction of HMDA, most notably in the synthesis of polyamides. The reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride, to form a stable amide bond. This reaction proceeds via a nucleophilic addition-elimination mechanism.[2][3]

The reaction with a dicarboxylic acid, such as adipic acid, leads to the formation of Nylon 6,6, a widely used polyamide.[1] The overall reaction is a polycondensation, where water is eliminated.

Reaction Scheme: Acylation with an Acyl Chloride

H₂N-(CH₂)₆-NH₂ + 2 R-COCl → R-CO-NH-(CH₂)₆-NH-CO-R + 2 HCl

Controlling the stoichiometry is crucial to achieve either mono- or di-acylation. Selective mono-acylation can be challenging due to the similar reactivity of both amine groups, though techniques such as using a large excess of the diamine or employing protecting groups can be utilized.[4][5]

Alkylation: Synthesis of Substituted Amines

The amine groups of HMDA can be alkylated by reaction with alkyl halides. This is a nucleophilic substitution reaction (SN2) where the amine's lone pair attacks the electrophilic carbon of the alkyl halide.[6][7] This reaction can proceed sequentially to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts.[7]

Reaction Scheme: Alkylation with an Alkyl Halide

H₂N-(CH₂)₆-NH₂ + R-X → R-NH-(CH₂)₆-NH₂ + HX
R-NH-(CH₂)₆-NH₂ + R-X → R-NH-(CH₂)₆-NH-R + HX

Controlling the degree of alkylation can be difficult, often leading to a mixture of products. Mono-alkylation can be favored by using a large excess of this compound.

Reaction with Epoxides: Ring-Opening to Form Amino Alcohols

This compound's amine groups can act as nucleophiles to open the strained ring of epoxides, resulting in the formation of β-amino alcohols. This reaction is a type of nucleophilic addition and is a key step in the curing of epoxy resins, where HMDA can act as a curing agent or hardener.[8] The reaction typically proceeds via an SN2 mechanism, with the amine attacking the less sterically hindered carbon of the epoxide ring.[9]

Reaction Scheme: Reaction with an Epoxide

H₂N-(CH₂)₆-NH₂ + 2 (CH₂OCH₂) → HO-CH₂-CH₂-NH-(CH₂)₆-NH-CH₂-CH₂-OH
Reaction with Aldehydes and Ketones: Formation of Imines and Enamines

Primary amines like this compound react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition followed by dehydration.[10] This reaction is reversible and is often a key step in reductive amination, where the intermediate imine is reduced to a secondary amine.

Reaction Scheme: Imine Formation with an Aldehyde

H₂N-(CH₂)₆-NH₂ + 2 R-CHO → R-CH=N-(CH₂)₆-N=CH-R + 2 H₂O

Glutaraldehyde, a dialdehyde, can react with amines to form cross-linked structures.

Formation of Diisocyanates

This compound is a precursor to hexamethylene diisocyanate (HDI), a monomer used in the production of polyurethanes. The synthesis involves the reaction of HMDA with phosgene (B1210022) (COCl₂).

Reaction Scheme: Formation of Hexamethylene Diisocyanate

H₂N-(CH₂)₆-NH₂ + 2 COCl₂ → OCN-(CH₂)₆-NCO + 4 HCl

Quantitative Reactivity Data

The following tables summarize available quantitative data for the reactivity of this compound and related primary amines.

Table 1: Kinetic Data for Reactions of this compound

ReactionReactantSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea)Reference
PolymerizationAdipic Acid--Second order with respect to carboxylic acid, first order with respect to diamine-[11]
N-alkylationAlcoholsToluene140--[12]
N-acetylationAcetonitrileAcetonitrile200--[13][14]

Table 2: Yields for Selected Reactions of this compound and Analogous Diamines

Reaction TypeReactantsProductYield (%)Reference
Mono-acylation1,6-Hexanediamine, various acylating agentsMono-acylated hexanediamine51-56[1]
Di-acylationEthylenediamine, Acetic AcidN,N'-diacetylethylenediamineHigh[2]
N-alkylationEthylenediamine, various alcoholsMono-N-alkylethylenediamine76-85[15]
Di-alkylationDiethylamine, 2-chloroethylamine (B1212225) hydrochlorideN,N-diethylethylenediamineup to 92[16]
Imine FormationEthylenediamine, BenzaldehydeN,N'-dibenzalethylenediamineHigh[10]

Experimental Protocols

Detailed experimental procedures for key reactions of this compound are provided below.

Synthesis of N,N'-Diacetylthis compound (Acylation)

This protocol is a general procedure for the di-acylation of a primary diamine.

Materials:

  • This compound

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine)

  • Stirring apparatus

  • Cooling bath

Procedure:

  • Dissolve this compound (1.0 eq.) in the anhydrous solvent in a flask equipped with a stirrer.

  • Add the base (2.2 eq.) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (2.1 eq.) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove unreacted acyl chloride and acid byproduct.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663), and evaporate the solvent to obtain the crude product.

  • Purify the N,N'-diacetylthis compound by recrystallization or column chromatography.

Synthesis of N,N'-Di-n-butylthis compound (Alkylation)

This protocol outlines a general procedure for the di-alkylation of a primary diamine.

Materials:

  • This compound

  • 1-Bromobutane (B133212)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetonitrile, DMF)

  • Stirring apparatus

  • Heating apparatus with temperature control

Procedure:

  • Combine this compound (1.0 eq.), 1-bromobutane (2.2 eq.), and potassium carbonate (2.5 eq.) in a suitable solvent in a round-bottom flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the N,N'-di-n-butylthis compound by column chromatography or distillation under reduced pressure.

Curing of Epoxy Resin with this compound

This protocol provides a general method for using this compound as a curing agent for an epoxy resin.

Materials:

  • Liquid epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA)

  • This compound

  • Mixing container

  • Stirring rod

  • Mold for casting

Procedure:

  • Determine the appropriate stoichiometric ratio of epoxy resin to this compound based on the amine hydrogen equivalent weight (AHEW) of HMDA and the epoxy equivalent weight (EEW) of the resin.

  • Preheat the epoxy resin to a slightly elevated temperature (e.g., 40-50 °C) to reduce its viscosity.

  • Add the calculated amount of this compound to the preheated epoxy resin.

  • Thoroughly mix the two components for several minutes until a homogeneous mixture is obtained.

  • Pour the mixture into a mold.

  • Cure the mixture at room temperature or an elevated temperature, depending on the desired curing profile and final properties. The curing process can be monitored by techniques such as Differential Scanning Calorimetry (DSC).[17][18]

  • Post-curing at a higher temperature may be required to achieve complete cross-linking and optimal mechanical properties.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows.

acylation_pathway HMDA This compound Intermediate Tetrahedral Intermediate HMDA->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (R-COCl) AcylChloride->Intermediate Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt Amide Amide Intermediate->Amide Elimination of Cl- Amide->Amide HCl HCl HCl->Salt

Acylation of this compound.

alkylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine HMDA, Alkyl Halide, and Base in Solvent B Heat to Reflux A->B C Monitor by TLC/GC-MS B->C D Cool and Filter C->D Upon Completion E Evaporate Solvent D->E F Liquid-Liquid Extraction E->F G Column Chromatography or Distillation F->G Product Purified N,N'-Dialkylthis compound G->Product

Workflow for N-Alkylation.

epoxy_curing_pathway HMDA This compound (Amine Group) TransitionState SN2 Transition State HMDA->TransitionState Nucleophilic Attack Epoxy Epoxy Ring Epoxy->TransitionState AminoAlcohol β-Amino Alcohol TransitionState->AminoAlcohol Ring Opening CrosslinkedNetwork Crosslinked Polymer Network AminoAlcohol->CrosslinkedNetwork Further Reaction

Epoxy Curing with this compound.

References

A Technical Guide to the Biological Production of Hexamethylenediamine from Renewable Resources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable alternatives to petroleum-based chemicals has spurred significant research into the biological production of industrial monomers. Hexamethylenediamine (HMDA), a key component in the synthesis of Nylon 6,6, is a prime target for such bio-based production strategies. This technical guide provides an in-depth overview of the current state of renewable HMDA synthesis, focusing on the core metabolic pathways, engineered microorganisms, and experimental protocols. The information presented herein is intended to serve as a comprehensive resource for professionals in the fields of metabolic engineering, synthetic biology, and industrial biotechnology.

Biosynthetic Pathways for this compound Production

The biological synthesis of HMDA from renewable feedstocks, such as glucose, has been successfully demonstrated through the engineering of novel metabolic pathways in microbial hosts. Two primary strategies have emerged, starting from the precursors L-lysine and adipic acid.

The L-Lysine to HMDA Pathway with One-Carbon Elongation

A pioneering approach leverages the abundant amino acid L-lysine, a common fermentation product from glucose, as a starting material. This pathway involves a novel one-carbon elongation cycle to extend the five-carbon backbone of lysine (B10760008) to the six-carbon chain of HMDA. The key enzymatic steps are outlined below.

The process begins with the conversion of L-lysine to 2-keto-6-aminocaproate (2K6AC) by an L-lysine α-oxidase. Subsequently, a synthetic iterative cycle, inspired by the leucine (B10760876) biosynthesis pathway and employing the LeuABCD enzyme complex, adds a single carbon atom to 2K6AC, forming 2-keto-7-aminoheptanoic acid. This intermediate is then channeled into a transaminase-decarboxylase cascade. In this cascade, a transaminase converts the α-keto acid to the corresponding α,ω-diamine, which is then decarboxylated to yield HMDA.[1][2]

A "Smart-net metabolic engineering" strategy has been developed to enhance the efficiency of this final conversion step by introducing multiple transaminases and decarboxylases, providing metabolic flexibility.[1][2]

L_lysine_to_HMDA_pathway cluster_glucose Renewable Feedstock cluster_lysine_production Fermentation cluster_hmda_synthesis Engineered Metabolic Pathway Glucose Glucose L-Lysine L-Lysine Glucose->L-Lysine Microbial Fermentation 2-keto-6-aminocaproate 2-keto-6-aminocaproate L-Lysine->2-keto-6-aminocaproate Raip (L-lysine α-oxidase) 2-keto-7-aminoheptanoic_acid 2-keto-7-aminoheptanoic_acid 2-keto-6-aminocaproate->2-keto-7-aminoheptanoic_acid LeuABCD (+1C Elongation) 2,7-diaminoheptanoic_acid 2,7-diaminoheptanoic_acid 2-keto-7-aminoheptanoic_acid->2,7-diaminoheptanoic_acid Transaminase (e.g., Vfl, Dat) HMDA HMDA 2,7-diaminoheptanoic_acid->HMDA Decarboxylase (e.g., KivD, KdcA)

Biosynthetic pathway from L-lysine to HMDA with one-carbon elongation.
The Adipic Acid to HMDA Pathway

An alternative route involves the de novo synthesis of adipic acid from glucose, followed by its conversion to HMDA. This pathway leverages enzymes from various microorganisms to create a synthetic route in an engineered host. The initial steps involve the conversion of glucose to adipic acid through a series of enzymatic reactions. The adipic acid is then converted to HMDA via a two-step enzymatic cascade involving a carboxylic acid reductase (CAR) and a transaminase (TA).[3][4] This approach has been demonstrated in a co-culture system where one engineered E. coli strain produces adipic acid from glucose, and a second strain converts the adipic acid to HMDA.[3]

Adipic_acid_to_HMDA_pathway cluster_glucose Renewable Feedstock cluster_adipic_acid_production Adipic Acid Synthesis Module cluster_hmda_conversion HMDA Conversion Module Glucose Glucose Adipic_acid Adipic_acid Glucose->Adipic_acid Multi-step enzymatic synthesis Adipoyl-CoA Adipoyl-CoA Adipic_acid->Adipoyl-CoA Acyl-CoA Synthetase Adipate_semialdehyde Adipate_semialdehyde Adipoyl-CoA->Adipate_semialdehyde Acyl-CoA Reductase 6-aminohexanoate 6-aminohexanoate Adipate_semialdehyde->6-aminohexanoate Transaminase HMDA HMDA 6-aminohexanoate->HMDA Multi-step conversion

Biosynthetic pathway from glucose to HMDA via an adipic acid intermediate.

Quantitative Data on HMDA Production

The following tables summarize the reported quantitative data for HMDA production from various studies, providing a comparative overview of the different approaches.

Table 1: HMDA Production from L-Lysine

Engineered StrainKey Enzymes ExpressedSubstrateTiter (mg/L)Yield (mol/mol)Fermentation ScaleReference
E. coli WD20Raip, LeuABCD, KivD, VflL-Lysine46.7 ± 2.0-Shake Flask[2]
E. coli WD21Raip, LeuA#, LeuB, LeuC, LeuD, KdcA, DatL-Lysine213.5 ± 8.70.65 (in vitro)Shake Flask[1][2]

Table 2: HMDA Production from Glucose

Engineered Strain(s)Key Pathway ModulesSubstrateTiter (mg/L)Fermentation ScaleReference
Co-culture of two E. coli strainsAdipic acid synthesis module & HMDA conversion moduleD-Glucose16.62Shake Flask[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Strain Construction and Plasmid Assembly

General Workflow:

  • Gene Synthesis and Codon Optimization: Genes encoding the desired enzymes are synthesized, with codon optimization for expression in the chosen host organism (e.g., E. coli).

  • Vector Construction: The synthesized genes are cloned into appropriate expression vectors (e.g., pETDuet-1, pCDFDuet-1) using standard molecular cloning techniques such as Gibson assembly or restriction enzyme digestion and ligation.

  • Host Transformation: The constructed plasmids are transformed into the expression host, typically E. coli BL21(DE3), using electroporation or heat shock.

  • Verification: Successful transformation and plasmid integrity are confirmed by colony PCR and DNA sequencing.

strain_construction_workflow Gene_Synthesis Gene Synthesis & Codon Optimization Vector_Construction Cloning into Expression Vector Gene_Synthesis->Vector_Construction Transformation Transformation into E. coli Host Vector_Construction->Transformation Verification Verification (PCR, Sequencing) Transformation->Verification Engineered_Strain Engineered Strain Verification->Engineered_Strain

General workflow for the construction of engineered microbial strains.
Fermentation Conditions for HMDA Production

Shake Flask Cultivation (L-lysine as substrate): [1][2]

  • Seed Culture: A single colony of the engineered E. coli strain is inoculated into 5 mL of LB medium containing the appropriate antibiotics and incubated overnight at 37°C with shaking at 220 rpm.

  • Production Culture: The overnight seed culture is used to inoculate 50 mL of fermentation medium in a 250 mL shake flask to an initial OD600 of 0.1. The fermentation medium typically consists of M9 minimal medium supplemented with glucose, yeast extract, and the necessary antibiotics.

  • Induction: When the OD600 of the culture reaches 0.6-0.8, protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

  • Substrate Addition and Cultivation: After induction, L-lysine is added as the substrate. The culture is then incubated at 30°C for 36-48 hours with shaking at 220 rpm.

  • Sampling: Samples are taken at regular intervals to measure cell density (OD600) and the concentration of HMDA and other metabolites in the culture supernatant.

Co-culture Fermentation (Glucose as substrate): [3]

  • Seed Cultures: Separate seed cultures of the adipic acid-producing strain and the HMDA-producing strain are prepared as described above.

  • Co-culture Inoculation: The two strains are co-inoculated into the fermentation medium at a specific ratio (e.g., 1:1).

  • Cultivation and Induction: The co-culture is grown under conditions similar to the single-strain fermentation, with induction of gene expression at the appropriate cell density.

  • Fermentation: The co-culture is incubated for an extended period to allow for the sequential conversion of glucose to adipic acid and then to HMDA.

Analytical Methods for HMDA Quantification

High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: The fermentation broth is centrifuged to remove cells, and the supernatant is filtered through a 0.22 µm syringe filter.

  • Derivatization: The primary amine groups of HMDA are derivatized with a labeling agent (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl) to enable UV or fluorescence detection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a buffer like ammonium (B1175870) acetate) is employed for separation.

    • Detection: UV detection at 265 nm or fluorescence detection is used to quantify the derivatized HMDA.

  • Quantification: The concentration of HMDA is determined by comparing the peak area to a standard curve prepared with known concentrations of HMDA.

Conclusion and Future Outlook

The biological production of this compound from renewable resources represents a significant advancement towards a more sustainable chemical industry. While promising titers have been achieved at the laboratory scale, further research and development are necessary to improve the economic viability of these processes. Key areas for future work include:

  • Pathway Optimization: Further engineering of the biosynthetic pathways to improve flux and reduce the formation of byproducts.

  • Enzyme Engineering: Directed evolution and rational design of key enzymes to enhance their activity, stability, and substrate specificity.

  • Host Strain Improvement: Engineering more robust host strains with improved tolerance to HMDA and other process-related stresses.

  • Process Development: Optimization of fermentation conditions and development of efficient and scalable downstream processing and purification methods.

By addressing these challenges, the bio-based production of HMDA has the potential to become a competitive alternative to conventional petrochemical routes, contributing to a greener and more sustainable future.

References

Methodological & Application

Application Notes and Protocols: Hexamethylenediamine in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexamethylenediamine (HMDA), a six-carbon diamine, is a crucial monomer in the synthesis of various polyamides, most notably Nylon 6,6.[1][2] Polyamides are a class of polymers characterized by repeating amide linkages (-CO-NH-).[3] The properties of the resulting polyamide, such as mechanical strength, thermal stability, and chemical resistance, are dictated by the specific monomers used.[4][5] Nylon 6,6, produced from the polycondensation of this compound and adipic acid, is renowned for its high mechanical strength, rigidity, and good thermal and chemical resistance.[2][6] These properties make it suitable for a wide range of applications, including fibers for textiles and carpets, engineering thermoplastics for automotive parts, and various molded components.[2][7] This document provides detailed protocols for the laboratory synthesis of Nylon 6,6 and an overview of the synthesis of other polyamides using this compound.

Safety Precautions

Working with the chemicals involved in polyamide synthesis requires strict adherence to safety protocols. This compound is corrosive and can cause severe skin burns and eye damage.[8][9][10] Adipoyl chloride is also corrosive and a lachrymator.[11] Sodium hydroxide (B78521) is extremely caustic.[12] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn.[8][13]

Compound Key Hazards Safety Recommendations
This compound Corrosive, causes severe skin burns and eye damage, harmful if swallowed or in contact with skin, may cause respiratory irritation.[8][10]Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust/vapors.[8][10][14]
Adipic Acid Irritant.Standard laboratory safety procedures should be followed.
Adipoyl Chloride Corrosive, lachrymator, irritant to skin and eyes.[11]Handle with care in a fume hood. Prevent contact with skin and eyes.[11]
Sodium Hydroxide Extremely caustic, can cause severe burns.[12]Prevent contact with skin and eyes. Handle with care as the dissolution in water is highly exothermic.[13]
Hexane (B92381)/Cyclohexane Flammable liquid and vapor.[12]Keep away from heat, sparks, and open flames.[8]

Synthesis of Nylon 6,6

Nylon 6,6 is synthesized through the polycondensation reaction between this compound and adipic acid (or its more reactive derivative, adipoyl chloride).[1][2] Two common laboratory-scale methods are interfacial polymerization and melt condensation.

Method 1: Interfacial Polymerization

This method is a rapid and visually impressive demonstration where the polymerization occurs at the interface between two immiscible liquid phases.[15][16] One phase contains the diamine dissolved in water, and the other contains the diacid chloride dissolved in an organic solvent.[15][16]

Experimental Protocol: Interfacial Polymerization

Reagent Concentration / Amount Purpose
This compound (HMDA)3.0 g (or 5% aqueous solution)Monomer (diamine)
Sodium Hydroxide (NaOH)1.0 g (or 20-25% solution)Acid scavenger (neutralizes HCl byproduct)[15]
Distilled Water50 mLSolvent for HMDA
Adipoyl Chloride1.5 - 2.0 mL (or 5% solution)Monomer (diacid chloride)
Hexane or Cyclohexane50 mLSolvent for Adipoyl Chloride

Procedure:

  • Prepare the Aqueous Phase: In a 100-mL beaker, dissolve 3.0 g of this compound and 1.0 g of sodium hydroxide in 50 mL of distilled water.[13] Caution: The dissolution of NaOH is exothermic.

  • Prepare the Organic Phase: In a separate 100-mL beaker, dissolve 1.5 to 2.0 mL of adipoyl chloride in 50 mL of hexane or cyclohexane.[13]

  • Initiate Polymerization: Carefully and slowly pour the organic phase (adipoyl chloride solution) down the side of the beaker containing the aqueous phase, minimizing mixing.[12] An immediate formation of a white polymer film will be observed at the interface of the two layers.[15]

  • Extract the Polymer: Using forceps or a bent wire hook, gently grasp the center of the polymer film and pull it upwards out of the beaker.[12][17] A continuous rope of Nylon 6,6 can be drawn out. The rope can be wound around a glass rod or a test tube.[15]

  • Wash and Dry: Continue pulling the nylon rope until one of the reactants is depleted. Wash the collected polymer thoroughly with water and then with ethanol (B145695) to remove unreacted monomers and byproducts. Allow the polymer to air dry completely.

G Workflow: Interfacial Polymerization of Nylon 6,6 cluster_prep Preparation of Solutions prep_aq Prepare Aqueous Phase: This compound + NaOH in Water layering Slowly layer organic phase onto aqueous phase prep_aq->layering prep_org Prepare Organic Phase: Adipoyl Chloride in Hexane prep_org->layering polymerization Polymer film forms at the interface layering->polymerization extraction Grasp film with forceps and pull upwards polymerization->extraction collection Wind continuous nylon rope onto a glass rod extraction->collection washing Wash with water and ethanol collection->washing drying Air dry the polymer washing->drying product Final Product: Nylon 6,6 drying->product

Caption: Experimental workflow for Nylon 6,6 synthesis via interfacial polymerization.

Method 2: Melt Condensation

This method involves two main steps. First, an equimolar salt of this compound and adipic acid ("nylon salt") is prepared to ensure a 1:1 stoichiometric ratio.[13] Second, the salt is heated under pressure to drive off water and form the high molecular weight polymer.[13]

Experimental Protocol: Melt Condensation

Reagent Amount Purpose
Adipic Acid10.00 gMonomer (diacid)
This compound12 mL (70% v/v aq. solution)Monomer (diamine)
Ethanol100 mL + wash volumesSolvent for salt precipitation
Silicone Oil~300 mLHeat bath medium

Procedure:

Step 1: Formation of "Nylon Salt"

  • Dissolve 10.00 g of adipic acid in 100 mL of ethanol in a 250-mL beaker, warming gently if necessary.[13]

  • Add 12 mL of a 70% aqueous solution of this compound to the adipic acid solution.[13]

  • Heat the mixture gently for about 10 minutes. A white precipitate of hexamethylene diammonium adipate (B1204190) (nylon salt) will form.[13]

  • Cool the mixture and collect the salt by vacuum filtration using a Büchner funnel.[13]

  • Wash the salt with three 10-mL portions of cold ethanol and then air dry it completely.[13]

Step 2: Polymerization

  • Place a precisely weighed amount of the dry nylon salt into a heavy-walled ignition tube or a suitable reaction vessel.

  • Set up an oil bath capable of reaching ~270°C.

  • Heat the tube in the oil bath. The salt will melt (melting point is ~190-195°C).

  • Continue heating to around 265-270°C. Water will be evolved as steam as the condensation polymerization proceeds.[2]

  • To achieve a high molecular weight, the reaction can be continued under a vacuum for about an hour to efficiently remove the water byproduct.[13]

  • After heating, turn off the heat and allow the tube to cool while maintaining the vacuum.

  • Once cooled, carefully remove the solid plug of Nylon 6,6 from the tube.

G Nylon 6,6 Synthesis Reaction HMDA This compound (HMDA) H₂N-(CH₂)₆-NH₂ NylonSalt Nylon Salt [⁻OOC-(CH₂)₄-COO⁻][⁺H₃N-(CH₂)₆-NH₃⁺] HMDA->NylonSalt + AdipicAcid Adipic Acid HOOC-(CH₂)₄-COOH AdipicAcid->NylonSalt Nylon66 Nylon 6,6 Polymer -[NH-(CH₂)₆-NH-CO-(CH₂)₄-CO]ₙ- NylonSalt->Nylon66 Heat, Pressure (-H₂O) Water Water 2n H₂O Nylon66->Water +

Caption: Overall reaction scheme for the synthesis of Nylon 6,6 from its monomers.

Synthesis of Other Polyamides with this compound

This compound is a versatile building block for a variety of other polyamides. By replacing adipic acid with other diacids or diacid chlorides, polyamides with different properties can be synthesized. This allows for the tuning of characteristics like melting point, flexibility, and chemical resistance.

  • PA 6,T: Reacting this compound with terephthalic acid results in a high-performance polyamide with a very high melting point and excellent thermal stability.[18]

  • PA 6,F: Using 2,5-furandicarboxylic acid (a bio-based monomer) with this compound produces a furan-based polyamide (PA6F) with a high glass transition temperature and thermal stability comparable to traditional polyamides.[18]

  • Copolyamides: this compound can be polymerized with a mixture of diacids, such as terephthalic acid and isophthalic acid, to create copolyamides.[19] These copolymers often have modified properties, like improved processability, compared to the homopolymers.[19]

G Versatility of this compound in Polyamide Synthesis cluster_diacids Diacid / Diacid Chloride Monomers cluster_polyamides Resulting Polyamides HMDA This compound (Diamine Monomer) PA66 Nylon 6,6 HMDA->PA66 PA6T Nylon 6,T HMDA->PA6T PA610 Nylon 6,10 HMDA->PA610 PA6F PA 6,F HMDA->PA6F Adipic Adipic Acid Adipic->PA66 Terephthalic Terephthalic Acid Terephthalic->PA6T Sebacic Sebacic Acid Sebacic->PA610 Furan 2,5-Furandicarboxylic Acid Furan->PA6F

Caption: this compound can be combined with various diacids to produce a range of polyamides.

Characterization of Polyamides

After synthesis, the resulting polymer should be characterized to confirm its structure and determine its properties. Common analytical techniques include:

  • Fourier Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the polymer.[20][21] For polyamides, key peaks include the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1640 cm⁻¹). The disappearance of the carboxylic acid O-H band confirms the reaction's completion.[22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and composition of the polymer.[20]

  • Differential Scanning Calorimetry (DSC): Measures thermal transitions like the glass transition temperature (Tg) and the melting temperature (Tm), which are critical for understanding the polymer's processing conditions and service temperature range.[20][23] Nylon 6,6 has a melting point of approximately 264 °C.[2]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer by measuring its mass change as a function of temperature.[20][23]

References

Application Notes and Protocols for Hexamethylenediamine as a Cross-linking Agent in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epoxy resins are a versatile class of thermosetting polymers known for their excellent mechanical strength, chemical resistance, and adhesive properties.[1][2] These properties are achieved through a process called curing or cross-linking, where a liquid resin is converted into a rigid, three-dimensional network.[3] The choice of curing agent, or hardener, is critical as it significantly influences the processing characteristics and the final performance of the cured material.[2][4]

Hexamethylenediamine (HMDA) is an aliphatic amine that serves as an effective cross-linking agent for epoxy resins.[1] As a diamine, its primary amine groups at both ends of its linear hydrocarbon chain react with the epoxide groups of the resin to form a durable, cross-linked polymer network.[5][6] Aliphatic amines like HMDA are known for their ability to cure epoxy resins at room temperature, although a post-cure at elevated temperatures is often employed to enhance the material's properties.[1][7] This document provides detailed information on the cross-linking mechanism, protocols for use, and the resulting properties when using this compound as a curing agent for epoxy resins.

Cross-linking Mechanism

The curing of an epoxy resin with this compound involves a nucleophilic addition reaction. Each primary amine group (-NH2) on the HMDA molecule contains two active hydrogen atoms. These active hydrogens react with the electrophilic carbon of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine.[1][6] This newly formed secondary amine can then react with another epoxy group, continuing the polymerization process.[1] Since HMDA has two primary amine groups, it can link multiple epoxy resin chains together, building a densely cross-linked, three-dimensional network.[6][8] For a fully cross-linked network to form, the curing agent must have more than two active hydrogen atoms.[1]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Epoxy_Resin Epoxy Resin (with epoxide groups) Reaction_Step1 Step 1: Primary amine attacks epoxy ring, forming a secondary amine and a hydroxyl group. Epoxy_Resin->Reaction_Step1 Epoxide Group HMDA This compound (HMDA) (H₂N-(CH₂)₆-NH₂) HMDA->Reaction_Step1 Primary Amine (-NH₂) Reaction_Step2 Step 2: Secondary amine attacks another epoxy ring, continuing the cross-linking. Reaction_Step1->Reaction_Step2 Intermediate Product Crosslinked_Network Cross-linked Polymer Network (Rigid, Thermoset Structure) Reaction_Step2->Crosslinked_Network Network Formation

Caption: Epoxy-HMDA Cross-linking Reaction.

Properties of HMDA-Cured Epoxy Resins

The properties of the final cured epoxy are highly dependent on the structure of the curing agent. This compound, as a linear aliphatic diamine, imparts a unique set of characteristics to the epoxy network.

  • Mechanical Properties: Aliphatic amine-cured epoxies generally exhibit good mechanical properties, including flexibility and impact resistance.[7] The addition of HMDA, particularly when used to functionalize nanofillers like graphene oxide, has been shown to significantly increase strength and modulus. For instance, the addition of graphene oxide functionalized with HMDA (GO-HMDA) to an epoxy matrix resulted in an 82% increase in tensile strength and a 122% increase in impact strength compared to the unmodified epoxy.[9]

  • Thermal Properties: Aromatic amines typically yield higher heat resistance than aliphatic amines.[1][2] However, modifications involving HMDA can enhance thermal stability. Epoxy composites containing GO-HMDA showed an increase in the onset of thermal destruction from 190–195 °C to 214 °C.[9] The glass transition temperature (Tg), a key indicator of thermal performance, is influenced by the cross-link density.[10]

  • Chemical Resistance: The dense cross-linking created by amine curing agents results in good chemical resistance.[3][7] This network structure acts as a barrier against environmental factors and corrosive substances.[7] Amine-cured epoxies generally show good resistance to alkalis, some inorganic acids, water, and solvents.[2] The selection of the specific amine is crucial for tailoring resistance to different chemical environments, such as acids or bases.[7]

Quantitative Data Summary

The following tables summarize the effects of HMDA-functionalized graphene oxide on the properties of epoxy composites.[9]

Table 1: Curing Kinetics of Epoxy Compositions with GO-HMDA [9]

CompositionGelation Time (τgel, min)Curing Time (τres, min)Max Self-Heating Temp (Tmax, °C)Enthalpy of Reaction (J/g)Onset Curing Temp (°C)
Pristine Epoxy---535.758.9
Epoxy + GO---446.470.7
Epoxy + GO-HMDA68105116614.545.5

Table 2: Mechanical Properties of Epoxy Nanocomposites with GO-HMDA [9]

PropertyPristine EpoxyEpoxy + GO-HMDA% Increase
Flexural Strength--48%
Flexural Modulus--102%
Impact Strength--122%
Tensile Strength--82%
Tensile Modulus--47%

Experimental Protocols

This section provides a detailed protocol for curing an epoxy resin using this compound.

1. Materials and Equipment

  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) is commonly used.[1] Note the Epoxy Equivalent Weight (EEW) from the supplier's datasheet.

  • Curing Agent: this compound (HMDA).

  • Ancillary Equipment:

    • Digital balance (±0.01 g precision)

    • Disposable mixing cups and stirring rods

    • Vacuum desiccator or chamber for degassing

    • Molds for sample casting (e.g., silicone or PTFE)

    • Programmable oven for curing and post-curing

    • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.

2. Stoichiometric Calculation

To achieve optimal properties, the epoxy resin and curing agent should be mixed in a stoichiometric ratio.[1] The calculation is based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the EEW of the resin.

  • AHEW of HMDA:

    • Molecular Weight (MW) of HMDA (C₆H₁₆N₂) = 116.21 g/mol

    • Number of active hydrogens = 4 (two on each primary amine)

    • AHEW = MW / Number of active hydrogens = 116.21 / 4 = 29.05 g/eq

  • Parts by Weight Calculation:

    • The required amount of curing agent per 100 parts of resin (phr) is calculated as:

      • phr = (AHEW / EEW) * 100

    • Example: For an epoxy resin with an EEW of 190 g/eq:

      • phr = (29.05 / 190) * 100 ≈ 15.3 parts of HMDA per 100 parts of epoxy resin.

3. Experimental Workflow

G start Start calc 1. Calculate Stoichiometry (phr = (AHEW / EEW) * 100) start->calc weigh 2. Weigh Epoxy Resin and HMDA accurately calc->weigh mix 3. Mix Thoroughly (approx. 5-10 minutes) weigh->mix degas 4. Degas Mixture (under vacuum for 30 min) mix->degas pour 5. Pour into Molds degas->pour cure 6. Curing Cycle (e.g., 24h at RT) pour->cure post_cure 7. Post-Curing Cycle (e.g., 2h at 90°C, then 2h at 120°C) cure->post_cure demold 8. Demold and Characterize post_cure->demold end_node End demold->end_node

Caption: Workflow for Epoxy Curing with HMDA.

4. Curing and Post-Curing Protocol

A multi-stage curing process is often recommended to achieve optimal cross-linking and material properties.[9]

  • Mixing: Accurately weigh the calculated amounts of epoxy resin and HMDA into a clean, dry mixing cup. Mix the components thoroughly with a stirring rod for 5-10 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture.

  • Degassing: Place the mixture in a vacuum chamber for approximately 30 minutes to remove any entrapped air bubbles introduced during mixing.[9]

  • Casting: Carefully pour the degassed mixture into the desired molds.

  • Initial Cure: Allow the samples to cure at room temperature (20-25°C) for 24 hours.[9] During this stage, the mixture will gel and solidify.

  • Post-Cure: To enhance the mechanical properties and glass transition temperature, a post-curing step at elevated temperatures is necessary. A typical post-curing cycle involves heating the samples in an oven.[9]

    • Heat at 90 ± 5 °C for 2 hours.

    • Increase the temperature and heat at 120 ± 5 °C for another 2 hours.[9]

  • Cooling and Demolding: Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock before demolding.

Characterization Methods

After curing, the epoxy samples can be characterized using various standard techniques:

  • Mechanical Testing:

    • Tensile and Flexural Tests (ASTM D638, D790): To determine properties like strength, modulus, and elongation at break.

    • Impact Strength Test (ASTM D256): To measure the material's toughness and resistance to sudden impact.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), which indicates the upper service temperature of the material.

    • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition temperature of the cured resin.

  • Chemical Resistance Testing (ASTM D543): Involves immersing cured samples in various chemicals (e.g., acids, bases, solvents) for a specified period and measuring changes in weight, dimensions, or mechanical properties.

Logical Relationships: Curing Parameters and Final Properties

The relationship between the curing process and the final properties of the epoxy is crucial for achieving desired performance. The following diagram illustrates these dependencies.

G cluster_inputs Process Inputs cluster_intermediate Network Formation cluster_outputs Final Properties Stoichiometry Stoichiometry (Resin:Hardener Ratio) XLink_Density Cross-link Density Stoichiometry->XLink_Density Cure_Temp Curing Temperature Cure_Temp->XLink_Density Cure_Time Curing Time Cure_Time->XLink_Density Post_Cure Post-Cure Cycle Post_Cure->XLink_Density Mech_Prop Mechanical Properties (Strength, Modulus) XLink_Density->Mech_Prop Therm_Prop Thermal Properties (Tg, Stability) XLink_Density->Therm_Prop Chem_Res Chemical Resistance XLink_Density->Chem_Res

Caption: Influence of Curing Parameters on Epoxy Properties.

References

Application Notes and Protocols for Hexamethylenediamine Crosslinking of Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing. The mechanical strength, degradation rate, and swelling behavior of hydrogels can be precisely controlled through crosslinking. Hexamethylenediamine (HMDA) is a versatile crosslinking agent used to form stable amide bonds within hydrogels containing carboxyl groups, enhancing their structural integrity and tailoring their properties for specific applications.

This document provides a detailed protocol for the crosslinking of carboxylated hydrogels using this compound (HMDA), facilitated by the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).

Chemical Signaling Pathway

The crosslinking process involves the activation of the carboxyl groups on the polymer backbone by EDC, followed by the formation of a more stable intermediate with NHS or HOBt. This intermediate then reacts with the primary amine groups of HMDA to form a stable amide bond, crosslinking the polymer chains.

G Carbodiimide-Mediated HMDA Crosslinking Pathway cluster_activation Activation Step cluster_stabilization Stabilization cluster_crosslinking Crosslinking Step Polymer_COOH Polymer-COOH Active_Intermediate O-acylisourea intermediate Polymer_COOH->Active_Intermediate + EDC EDC EDC Stable_Ester Amine-reactive NHS/HOBt-ester Active_Intermediate->Stable_Ester + NHS/HOBt NHS_HOBt NHS or HOBt Crosslinked_Hydrogel Crosslinked Hydrogel (Amide Bond) Stable_Ester->Crosslinked_Hydrogel + HMDA HMDA H₂N-(CH₂)₆-NH₂ (HMDA) G start Start prep 1. Polymer Solution Preparation start->prep activation 2. Activation of Carboxyl Groups (EDC/NHS or HOBt) prep->activation crosslinking 3. Addition of HMDA Crosslinker activation->crosslinking gelling 4. Gelation crosslinking->gelling purification 5. Purification (e.g., Dialysis) gelling->purification characterization 6. Hydrogel Characterization purification->characterization end End characterization->end

Hexamethylenediamine for Surface Modification of Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical strategy in the development of effective drug delivery systems. The functionalization of nanoparticle surfaces can significantly enhance their stability, biocompatibility, and targeting capabilities, leading to improved therapeutic outcomes. Hexamethylenediamine (HMD), a six-carbon diamine, serves as a versatile linker molecule for surface modification, introducing primary amine groups onto the nanoparticle surface. These amine groups can then be used for the covalent attachment of drugs, targeting ligands, or imaging agents. This document provides detailed application notes and protocols for the use of this compound in the surface modification of nanoparticles for applications in drug delivery, bio-imaging, and diagnostics.

Key Applications of this compound-Modified Nanoparticles

The introduction of amine functionalities via this compound modification imparts several advantageous properties to nanoparticles, making them suitable for a range of biomedical applications:

  • Drug Delivery: The primary amine groups on the nanoparticle surface can be used to covalently conjugate drugs, providing a stable linkage that can be designed to be cleaved under specific physiological conditions (e.g., pH, enzyme concentration) for controlled drug release. This approach can increase the therapeutic index of potent drugs by minimizing off-target toxicity.

  • Targeted Delivery: Targeting moieties such as antibodies, peptides, or small molecules can be attached to the amine-functionalized surface to direct the nanoparticles to specific cells or tissues, thereby enhancing the efficacy of the delivered therapeutic agent.

  • Gene Delivery: The positive charge imparted by the amine groups at physiological pH facilitates the electrostatic interaction with negatively charged nucleic acids (e.g., siRNA, plasmid DNA), enabling the use of these nanoparticles as non-viral vectors for gene therapy.[1][2][3]

  • Bio-imaging: Fluorescent dyes or contrast agents can be conjugated to the HMD-modified nanoparticles for in vitro and in vivo imaging applications, allowing for the tracking of the nanoparticles and monitoring of drug delivery.

Experimental Protocols

This section provides detailed protocols for the synthesis, surface modification, and characterization of this compound-functionalized nanoparticles. The following protocols are based on the modification of poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely used biodegradable and biocompatible polymer in drug delivery.

Protocol 1: Synthesis of PLGA Nanoparticles

This protocol describes the preparation of PLGA nanoparticles using a single emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

Procedure:

  • Dissolve 100 mg of PLGA in 5 mL of dichloromethane to form the organic phase.

  • Add the organic phase to 20 mL of a 1% PVA solution (the aqueous phase).

  • Emulsify the mixture by sonication using a probe sonicator at 60% amplitude for 3 minutes on an ice bath.

  • Immediately after sonication, transfer the emulsion to a round-bottom flask.

  • Evaporate the dichloromethane using a rotary evaporator at room temperature under reduced pressure for 2 hours to allow for nanoparticle formation.

  • Collect the nanoparticle suspension and centrifuge at 15,000 rpm for 20 minutes at 4°C.

  • Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension to remove residual PVA.

  • Resuspend the final nanoparticle pellet in deionized water for further use.

Protocol 2: Surface Modification of PLGA Nanoparticles with this compound

This protocol details the covalent attachment of this compound to the surface of carboxyl-terminated PLGA nanoparticles using EDC/NHS chemistry.

Materials:

  • PLGA nanoparticles (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound (HMD)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifuge

Procedure:

  • Resuspend 50 mg of PLGA nanoparticles in 10 mL of MES buffer (0.1 M, pH 6.0).

  • Add 20 mg of EDC and 12 mg of NHS to the nanoparticle suspension to activate the carboxyl groups on the PLGA surface.

  • Incubate the mixture for 30 minutes at room temperature with gentle stirring.

  • Centrifuge the activated nanoparticles at 15,000 rpm for 20 minutes at 4°C and discard the supernatant to remove excess EDC and NHS.

  • Resuspend the activated nanoparticle pellet in 10 mL of PBS (pH 7.4).

  • Immediately add a 10-fold molar excess of this compound (dissolved in PBS) to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Wash the HMD-modified nanoparticles three times with deionized water by centrifugation (15,000 rpm, 20 minutes, 4°C) to remove unreacted this compound.

  • Resuspend the final HMD-modified PLGA nanoparticle pellet in a suitable buffer or deionized water for characterization and further applications.

Protocol 3: Quantification of Surface Amine Groups using Ninhydrin (B49086) Assay

This colorimetric assay is used to determine the density of primary amine groups on the surface of the HMD-modified nanoparticles.

Materials:

  • HMD-modified nanoparticles

  • Ninhydrin reagent solution (e.g., 2% in ethanol)

  • Potassium cyanide solution (0.01 M)

  • Pyridine (B92270) solution (60% in water)

  • Ethanol

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using a known concentration of this compound.

  • Disperse a known amount (e.g., 1 mg) of HMD-modified nanoparticles in 1 mL of deionized water.

  • To 0.5 mL of the nanoparticle suspension, add 0.5 mL of the potassium cyanide solution and 0.5 mL of the pyridine solution.

  • Add 0.5 mL of the ninhydrin reagent solution.

  • Heat the mixture in a boiling water bath for 5 minutes.

  • Cool the samples to room temperature.

  • Centrifuge the samples to pellet the nanoparticles.

  • Measure the absorbance of the supernatant at 570 nm using a spectrophotometer.

  • Calculate the concentration of amine groups on the nanoparticles by comparing the absorbance to the standard curve. The results can be expressed as micromoles of amine per milligram of nanoparticles.

Data Presentation

The successful surface modification of nanoparticles with this compound and its impact on drug delivery properties can be quantified and summarized. The following tables provide a template for presenting typical characterization and performance data.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Amine Density (µmol/mg)
Unmodified PLGA NP150 ± 100.15 ± 0.02-25 ± 3N/A
HMD-modified PLGA NP165 ± 120.18 ± 0.03+30 ± 45.2 ± 0.8

Table 2: Drug Loading and In Vitro Release Characteristics

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)Cumulative Drug Release at 24h (%)
Unmodified PLGA NP (Drug Name)5.8 ± 0.775 ± 560 ± 4
HMD-modified PLGA NP (Drug Name)4.2 ± 0.568 ± 645 ± 3

Note: Drug loading and release are highly dependent on the specific drug and nanoparticle system.

Table 3: Cellular Uptake and Cytotoxicity

Nanoparticle FormulationCellular Uptake (%) in Cell Line XIC50 (µg/mL) in Cell Line X
Unmodified PLGA NP35 ± 5150 ± 15
HMD-modified PLGA NP65 ± 8120 ± 12

Note: Cellular uptake and cytotoxicity are cell line and concentration-dependent.

Visualizations

Experimental Workflow and Cellular Interactions

The following diagrams illustrate the key processes involved in the surface modification of nanoparticles with this compound and their subsequent interaction with cells.

G cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_application Drug Delivery Application PLGA PLGA Polymer Emulsification Emulsification (Sonication) PLGA->Emulsification Solvent Organic Solvent (DCM) Solvent->Emulsification Aq_Phase Aqueous Phase (PVA Solution) Aq_Phase->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation PLGA_NP PLGA Nanoparticles Evaporation->PLGA_NP Activation Carboxyl Group Activation (EDC/NHS) PLGA_NP->Activation HMD_NP HMD-Modified PLGA Nanoparticles Activation->HMD_NP HMD This compound (HMD) HMD->HMD_NP Drug_Loading Drug Loading HMD_NP->Drug_Loading Cell_Uptake Cellular Uptake Drug_Loading->Cell_Uptake Drug_Release Intracellular Drug Release Cell_Uptake->Drug_Release

Workflow for HMD-modified nanoparticle synthesis and application.

G cluster_uptake Cellular Uptake Pathways cluster_signaling Potential Downstream Signaling NP Amine-Functionalized Nanoparticle Membrane Cell Membrane NP->Membrane Interaction Clathrin Clathrin-Mediated Endocytosis Membrane->Clathrin Phagocytosis Phagocytosis Membrane->Phagocytosis Endosome Early Endosome Clathrin->Endosome Phagocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release Lysosome->Release Acidic pH ROS Reactive Oxygen Species (ROS) Generation Lysosome->ROS Stress Oxidative Stress ROS->Stress MAPK MAPK Pathway Activation Stress->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Cellular uptake and potential signaling pathways of amine-modified nanoparticles.

Conclusion

This compound is a valuable tool for the surface modification of nanoparticles, enabling the introduction of primary amine groups that can be leveraged for a variety of biomedical applications. The protocols provided herein offer a starting point for the development of HMD-functionalized nanoparticle systems. It is important to note that reaction conditions and the resulting nanoparticle characteristics should be optimized for each specific nanoparticle and drug combination to achieve the desired therapeutic outcome. Further characterization of drug loading, release kinetics, cellular uptake, and cytotoxicity is essential to fully evaluate the potential of these modified nanoparticles in drug delivery.

References

Application of Hexamethylenediamine (HMDA) in CO2 Capture Technologies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylenediamine (HMDA) is a promising aliphatic diamine for post-combustion CO2 capture due to its high CO2 absorption capacity and rapid reaction kinetics. Its molecular structure, featuring two primary amine groups separated by a flexible hexyl chain, allows for efficient capture of CO2, primarily through the formation of carbamates. This document provides detailed application notes on the use of HMDA and its blends in CO2 capture technologies, along with protocols for key experiments to evaluate its performance. While HMDA shows promise, its high viscosity and the energy required for regeneration are factors that are actively being addressed through blending with other amines and process optimization.[1][2]

Physicochemical Properties of Aqueous HMDA Solutions

The performance of HMDA in CO2 capture is influenced by its physicochemical properties. The density and viscosity of aqueous HMDA solutions are crucial for designing and modeling absorption columns and for heat and mass transfer calculations. These properties are dependent on both the concentration of HMDA and the temperature.

Table 1: Physicochemical Properties of Aqueous HMDA Solutions

PropertyConcentration (mass%)Temperature (°C)Value
Density5 - 3030 - 60Decreases linearly with increasing temperature.
Viscosity5 - 3030 - 60Increases with increasing concentration and decreases with increasing temperature.

Note: Specific values for density and viscosity can be found in the cited literature and are often presented in graphical or correlated forms.

CO2 Capture Performance of HMDA and its Blends

HMDA can be used as a primary absorbent or as an activator in blended amine solvents to enhance the overall CO2 capture performance.

CO2 Absorption Capacity

The CO2 loading capacity, typically expressed as moles of CO2 absorbed per mole of amine, is a key performance indicator.

Table 2: CO2 Absorption Capacity of HMDA and its Blends

Solvent SystemHMDA ConcentrationOther Components & ConcentrationTemperature (°C)CO2 Partial Pressure (kPa)CO2 Loading (mol CO2/mol amine)
Aqueous HMDA30 mass%-30.15151.23
Aqueous HMDA10 - 30 mass%-30 - 601 - 100Varies with conditions
HMDA + Sodium Glycinate (SG)5 - 15 mass%SG to make total amine 30 mass%40 - 60-Enhanced compared to aqueous SG
HMDA + 2-Dimethylaminoethanol (DMAE)0.20 mole fractionDMAE to make total conc. 1 mol/L25.1525.331.2174
Piperazine (PZ) + HMDA2 m HMDA6 m PZ--Moderate capacity
Reaction Kinetics

The rate of reaction between CO2 and HMDA is significantly faster than that of conventional amines like monoethanolamine (MEA).

Table 3: Reaction Kinetics of HMDA in CO2 Absorption

Solvent SystemHMDA ConcentrationTemperature (°C)Second-Order Rate Constant (k2) (m³ kmol⁻¹ s⁻¹)Activation Energy (kJ/mol)
Aqueous HMDA5, 10, 20, 30 mass%3041,70327.6
Aqueous HMDA-3562,98434.9
Regeneration Performance

The energy required to regenerate the solvent by desorbing the captured CO2 is a critical factor for the economic viability of the process.

Table 4: Regeneration Performance of HMDA Blends

Solvent SystemHMDA ConcentrationOther Components & ConcentrationRegeneration Temperature (°C)Cyclic Capacity (mol CO2/L solution)Heat Duty (kJ/mol CO2)Regeneration Efficiency (%)
HMDA + DMAE-3 mol/L total concentration120.151.5951131.2460.47

Experimental Protocols

Protocol 1: Determination of CO2 Absorption Capacity (Vapor-Liquid Equilibrium)

This protocol describes the measurement of CO2 solubility in an aqueous HMDA solution using a static equilibrium cell.

Materials:

  • This compound (reagent grade)

  • Deionized water

  • High-purity CO2 and N2 gas cylinders

  • Pressurized equilibrium cell with a magnetic stirrer, temperature and pressure sensors

  • Vacuum pump

  • Thermostatic bath

  • Gas chromatograph (GC) or Total Inorganic Carbon (TIC) analyzer

Procedure:

  • Prepare a known concentration of aqueous HMDA solution (e.g., 10-30 mass%).

  • Accurately weigh and charge a specific amount of the HMDA solution into the equilibrium cell.

  • Seal the cell and evacuate it using the vacuum pump to remove any residual air.

  • Immerse the cell in a thermostatic bath set to the desired experimental temperature (e.g., 30-60 °C) and allow the solution to reach thermal equilibrium.

  • Introduce a known amount of CO2 into the cell. The pressure inside the cell will increase.

  • Turn on the magnetic stirrer to facilitate the absorption of CO2 into the liquid phase.

  • Monitor the pressure inside the cell. The system is considered to have reached equilibrium when the pressure remains constant for an extended period (e.g., > 30 minutes).

  • Record the final equilibrium pressure and temperature.

  • Carefully withdraw a liquid sample from the cell for analysis.

  • Determine the concentration of absorbed CO2 in the liquid sample using a TIC analyzer or by titration methods.

  • Calculate the CO2 loading (mol CO2/mol amine) based on the liquid phase analysis and the initial amount of amine.

  • Repeat steps 5-11 by introducing successive known amounts of CO2 to obtain a solubility curve at different partial pressures.

Protocol 2: Determination of Reaction Kinetics (Pseudo-First-Order Regime)

This protocol outlines the measurement of the CO2 absorption rate in a reaction calorimeter to determine the reaction kinetics.

Materials:

  • Aqueous HMDA solution of known concentration

  • High-purity CO2 gas

  • Reaction calorimeter equipped with a stirrer, temperature and pressure sensors

  • Thermostatic bath

  • Data acquisition system

Procedure:

  • Place a known volume of the aqueous HMDA solution into the reaction calorimeter.

  • Seal the calorimeter and allow the solution to reach the desired temperature by circulating fluid from the thermostatic bath.

  • Purge the gas phase of the calorimeter with N2 to remove any air.

  • Introduce a known partial pressure of CO2 into the calorimeter.

  • Start the stirrer at a constant speed to ensure a flat gas-liquid interface.

  • Record the decrease in CO2 pressure over time as it is absorbed into the amine solution.

  • Assuming a pseudo-first-order reaction with respect to CO2 (due to the large excess of amine), the overall observed rate constant (k_ov) can be determined from the initial slope of the natural logarithm of the CO2 partial pressure versus time plot.

  • The second-order rate constant (k2) can then be calculated from k_ov and the known concentration of HMDA.

  • Repeat the experiment at different temperatures to determine the activation energy of the reaction using the Arrhenius equation.

Protocol 3: Solvent Regeneration and Cyclic Capacity Measurement

This protocol describes a temperature swing absorption process to evaluate the regeneration efficiency and cyclic capacity of the HMDA solvent.

Materials:

  • CO2-rich HMDA solution (from Protocol 1)

  • Desorption setup consisting of a heated flask, a condenser, and a collection vessel for the released CO2.

  • Heating mantle or oil bath

  • Temperature and pressure sensors

Procedure:

  • Take a known amount of the CO2-rich HMDA solution and place it in the desorption flask.

  • Heat the solution to the desired regeneration temperature (e.g., 110-130 °C) using the heating mantle.

  • The absorbed CO2 will be released from the solution. Pass the released gas through a condenser to remove any water vapor.

  • Collect and measure the volume of the released CO2.

  • Continue heating until CO2 is no longer evolved.

  • Cool the regenerated (CO2-lean) solution back to the absorption temperature.

  • Analyze a sample of the lean solution to determine the residual CO2 loading.

  • The cyclic capacity is the difference between the CO2 loading of the rich and lean solutions.

  • The regeneration efficiency can be calculated as the ratio of the moles of CO2 released to the moles of CO2 initially absorbed.

  • The regenerated solvent can be used for subsequent absorption-desorption cycles to assess its stability.

Visualizations

CO2_Capture_Mechanism cluster_reaction Reaction Pathway CO2 CO2 Zwitterion R-NH2+COO- (Zwitterion Intermediate) CO2->Zwitterion + HMDA HMDA R-NH2 (this compound) Zwitterion->CO2 Reversible Carbamate R-NHCOO- (Carbamate) Zwitterion->Carbamate + Base Protonated_HMDA R-NH3+ Base B (H2O, HMDA) Protonated_Base BH+ Base->Protonated_Base + H+

Caption: Reaction mechanism of CO2 with this compound.

Experimental_Workflow Solvent_Prep Solvent Preparation (Aqueous HMDA) Absorption CO2 Absorption (Equilibrium Cell / Calorimeter) Solvent_Prep->Absorption Rich_Solvent CO2-Rich Solvent Absorption->Rich_Solvent Analysis_Rich Analysis (CO2 Loading, Kinetics) Rich_Solvent->Analysis_Rich Regeneration Solvent Regeneration (Heating) Rich_Solvent->Regeneration Lean_Solvent CO2-Lean Solvent Regeneration->Lean_Solvent CO2_Stream CO2_Stream Regeneration->CO2_Stream Pure CO2 Stream Analysis_Lean Analysis (Residual Loading) Lean_Solvent->Analysis_Lean Recycle Recycle Lean_Solvent->Recycle Recycle->Absorption

Caption: Experimental workflow for CO2 capture using HMDA.

References

Hexamethylenediamine in the Preparation of Polyurethane Derivatives for Biomedical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of hexamethylenediamine (HMDA) and its derivatives, such as hexamethylene diisocyanate (HDI), in the synthesis of polyurethane-based materials for biomedical applications, with a particular focus on drug delivery systems.

Introduction

Polyurethanes (PUs) are a versatile class of polymers known for their biocompatibility, tunable mechanical properties, and biodegradability, making them highly suitable for a range of biomedical applications.[1][2] Their unique segmented structure, consisting of alternating hard and soft segments, allows for the precise tailoring of their physicochemical properties.[3] this compound (HMDA), a diamine, and its diisocyanate counterpart, hexamethylene diisocyanate (HDI), are key aliphatic building blocks in the synthesis of these biocompatible polyurethanes, offering advantages over aromatic systems which can degrade into toxic byproducts.[4] These materials are increasingly being explored for use in drug delivery systems, tissue engineering scaffolds, and as coatings for medical devices.[1][5]

Synthesis of this compound-Based Polyurethane Derivatives

Polyurethane-ureas (PUUs) incorporating HMDA are typically synthesized via a two-step prepolymer method. This approach allows for better control over the polymer structure and properties.[3][6]

Two-Step Prepolymer Synthesis of Polyurethane-Urea (PUU) Elastomers

This protocol describes the synthesis of a PUU elastomer using a prepolymer of hexamethylene diisocyanate (HMDI) and polytetramethylene ether glycol (PTMEG), followed by chain extension with this compound (HMDA).[6]

Experimental Protocol:

Step 1: Prepolymer Synthesis

  • In a 250 mL four-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, combine 5.25 g (20 mmol) of hexamethylene diisocyanate (HMDI) and 10 g (10 mmol) of polytetramethylene ether glycol (PTMEG).

  • Add 0.03 g of dibutyltin (B87310) dilaurate (DBTDL) catalyst dissolved in 5 mL of N,N-dimethylformamide (DMF).

  • Heat the mixture to 80°C and stir for 2 hours to form the NCO-terminated polyurethane prepolymer.

Step 2: Chain Extension

  • In a separate vessel, prepare a solution of the diamine chain extenders. For a specific formulation (PUU-2 as described in the source), a combination of 4,4′-diaminodicyclohexyl methane (B114726) (HMDA) and N,N′-ditert-butylethylenediamine (DBDA) is used.[6] The molar ratio of the chain extenders can be varied to tailor the final properties of the elastomer.

  • Cool the prepolymer solution to room temperature.

  • Slowly add the diamine chain extender solution to the prepolymer solution with vigorous stirring.

  • Continue stirring for an additional 2 hours at room temperature to complete the chain extension reaction.

  • Cast the resulting polymer solution into a mold and cure at 60°C for 24 hours, followed by a post-curing step at 80°C for 3 hours to obtain the final PUU elastomer film.[3]

Characterization: The successful synthesis of the PUU elastomer can be confirmed by the disappearance of the characteristic isocyanate peak at approximately 2250 cm⁻¹ in the Fourier-transform infrared (FTIR) spectrum.[6]

Preparation of Polyurethane Nanoparticles for Drug Delivery

Polyurethane nanoparticles are promising carriers for controlled drug delivery due to their ability to encapsulate therapeutic agents and their biocompatibility.[7] A common method for their preparation is interfacial polycondensation in a miniemulsion system.

Interfacial Polycondensation for Nanoparticle Synthesis

Experimental Protocol:

Step 1: Preparation of the Organic Phase

  • Dissolve the chosen diisocyanate (e.g., hexamethylene diisocyanate - HDI) in a water-immiscible organic solvent such as ethyl acetate.[4]

  • If a hydrophobic drug is to be encapsulated, dissolve it in this organic phase.

  • Incorporate a lipophilic surfactant (e.g., Span® 85) into the organic phase.[4]

Step 2: Preparation of the Aqueous Phase

  • Prepare an aqueous solution containing a hydrophilic surfactant (e.g., Tween® 20).[4]

  • If a hydrophilic drug is to be encapsulated, dissolve it in this aqueous phase.

Step 3: Emulsification and Polymerization

  • Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form a stable oil-in-water miniemulsion.

  • Initiate the polymerization by adding a diamine chain extender, such as this compound (HMDA), to the emulsion. The polymerization reaction occurs at the oil-water interface.

Step 4: Purification

  • Remove the organic solvent by evaporation under reduced pressure.

  • Purify the resulting nanoparticle suspension by dialysis against deionized water to remove unreacted monomers and excess surfactants.[4]

Data Presentation

Table 1: Physicochemical Properties of HMDA-Based Polyurethane-Urea Elastomers

Property Value Reference
Tensile Strength Up to 40 MPa [6]
Elongation at Break > 1000% [6]

| Glass Transition Temperature (Tg) | Varies with hard segment content |[8] |

Table 2: Characteristics of Polyurethane Nanoparticles for Drug Delivery

Parameter Typical Range Analytical Method Reference
Particle Size 100 - 500 nm Dynamic Light Scattering (DLS) [4]
Polydispersity Index (PDI) < 0.2 Dynamic Light Scattering (DLS) [4]
Zeta Potential -30 to +30 mV Dynamic Light Scattering (DLS) [4]

| Drug Loading Efficiency | 50 - 90% | UV-Vis Spectroscopy / HPLC |[9] |

Visualization of Experimental Workflows

Synthesis_of_PUU_Elastomer cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_curing Curing HMDI HMDI Reactor1 Reaction Flask (80°C, 2h, N2 atm) HMDI->Reactor1 PTMEG PTMEG PTMEG->Reactor1 Catalyst DBTDL in DMF Catalyst->Reactor1 Prepolymer NCO-Terminated Prepolymer Reactor1->Prepolymer Reactor2 Mixing Vessel (Room Temp, 2h) Prepolymer->Reactor2 HMDA HMDA Solution HMDA->Reactor2 PUU_solution PUU Solution Reactor2->PUU_solution Casting Casting into Mold PUU_solution->Casting Oven Curing Oven (60°C, 24h then 80°C, 3h) Casting->Oven Final_Product PUU Elastomer Film Oven->Final_Product

Caption: Workflow for the two-step synthesis of polyurethane-urea elastomers.

PU_Nanoparticle_Preparation cluster_phases Phase Preparation cluster_emulsification Emulsification & Polymerization cluster_purification Purification Organic_Phase Organic Phase: - Diisocyanate (e.g., HDI) - Organic Solvent - Lipophilic Surfactant - Hydrophobic Drug (optional) Emulsification High-Speed Homogenization or Ultrasonication Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase: - Water - Hydrophilic Surfactant - Hydrophilic Drug (optional) Aqueous_Phase->Emulsification Miniemulsion Oil-in-Water Miniemulsion Emulsification->Miniemulsion Polymerization Add Chain Extender (e.g., HMDA) Interfacial Polycondensation Miniemulsion->Polymerization Nanoparticle_Suspension Crude Nanoparticle Suspension Polymerization->Nanoparticle_Suspension Solvent_Removal Solvent Evaporation Nanoparticle_Suspension->Solvent_Removal Dialysis Dialysis against Deionized Water Solvent_Removal->Dialysis Final_Product Purified Polyurethane Nanoparticles Dialysis->Final_Product

Caption: Workflow for polyurethane nanoparticle preparation via interfacial polycondensation.

In Vitro Degradation Studies

The biodegradability of polyurethane derivatives is a critical factor for their application in drug delivery and tissue engineering. In vitro degradation studies are essential to predict the in vivo behavior of these materials.

Experimental Protocol:

  • Prepare thin films of the synthesized polyurethane material (e.g., 1 cm x 1 cm).[10]

  • Place the films in vials containing a degradation medium. Common media include:

    • Phosphate-buffered saline (PBS, pH 7.4) to simulate physiological conditions.

    • Enzyme solutions (e.g., esterase, protease) in PBS to assess enzymatic degradation.[10][11]

    • Hydrogen peroxide solution to evaluate oxidative degradation.[12]

  • Incubate the samples at 37°C in a shaking incubator.[10]

  • At predetermined time points, retrieve the samples, rinse with deionized water, and dry to a constant weight.

  • Characterize the degraded samples to assess changes in their properties.

Characterization of Degraded Materials:

  • Weight Loss: Gravimetrically determine the percentage of weight loss over time.

  • Molecular Weight Changes: Use gel permeation chromatography (GPC) to monitor the decrease in molecular weight.[12]

  • Surface Morphology: Employ scanning electron microscopy (SEM) to observe changes in the surface topography, such as the formation of cracks or pores.

  • Chemical Structure Changes: Utilize Fourier-transform infrared (FTIR) spectroscopy to detect changes in the chemical bonds, such as the cleavage of urethane (B1682113) or ester linkages.[10]

Drug Release Kinetics

The release of a therapeutic agent from a polyurethane matrix is a key performance indicator for a drug delivery system. In vitro drug release studies are performed to understand the release mechanism and kinetics.

Experimental Protocol:

  • Load the polyurethane formulation (e.g., nanoparticles, films, or hydrogels) with a specific drug.

  • Place the drug-loaded formulation in a release medium (e.g., PBS, pH 7.4) at 37°C.[4]

  • At regular intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.[4]

  • Quantify the amount of drug released in the aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

The cumulative drug release is then plotted against time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism, which can be diffusion-controlled, swelling-controlled, or erosion-based.[5]

Conclusion

This compound and its derivatives are valuable components in the synthesis of a wide range of polyurethane-based materials for biomedical applications. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and fabricate novel polyurethane derivatives with tailored properties for controlled drug delivery and other biomedical uses. The versatility in synthesis allows for the creation of materials ranging from highly elastic elastomers to nanoparticles, demonstrating the broad potential of this class of polymers.

References

Application Notes & Protocols: Synthesis of Hexamethylenediamine-Based Dendrimers and Hyperbranched Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dendrimers and hyperbranched polymers are three-dimensional, highly branched macromolecules that have garnered significant interest in biomedical fields, particularly drug delivery. Their unique properties, including a high density of surface functional groups, internal cavities for guest molecule encapsulation, and well-defined nanoscale dimensions, make them ideal candidates for advanced therapeutic systems.[1][2] Using 1,6-Hexamethylenediamine (HMD) as a core or building block introduces a flexible and hydrophobic aliphatic chain, influencing the physicochemical properties of the resulting polymer, such as its solubility and interaction with bioactive molecules.

This document provides detailed protocols for the synthesis of two distinct polymer architectures based on Hexamethylenediamine: perfectly branched, monodisperse dendrimers via a divergent, multi-step approach, and polydisperse hyperbranched polymers through a facile one-pot synthesis.

Part 1: this compound-Core Poly(amidoamine) (PAMAM) Dendrimers

PAMAM dendrimers are synthesized using a divergent "bottom-up" approach, where successive generations are built layer-by-layer starting from a central core.[3] This iterative, two-step reaction sequence allows for precise control over the size, molecular weight, and number of surface groups of the final molecule.[4][5]

Synthesis Strategy: Divergent Growth

The synthesis begins with the this compound (HMD) core. The process involves two repeating steps:

  • Michael Addition: An exhaustive Michael addition of methyl acrylate (B77674) (MA) to the primary amine groups of the HMD core. This reaction creates an ester-terminated, half-generation dendrimer (e.g., G-0.5).[6]

  • Amidation: The terminal ester groups are then amidated with a large excess of a diamine (in this protocol, we use ethylenediamine (B42938), EDA, for subsequent branching, as is standard for PAMAMs) to generate a primary amine-terminated, full-generation dendrimer (e.g., G1.0).[6]

This two-step cycle is repeated to build higher generations (G2.0, G3.0, etc.), with each full generation doubling the number of primary amine surface groups.

Divergent_Synthesis Divergent Synthesis of HMD-Core PAMAM Dendrimer cluster_0 Generation 0 cluster_1 Generation 0.5 cluster_2 Generation 1.0 cluster_3 Generation 1.5 HMD This compound (HMD) Core (2 Primary Amines) G0_5 G0.5 Dendrimer (Ester-Terminated) (4 Ester Groups) HMD->G0_5  Step 1: Michael Addition  + Methyl Acrylate G1_0 G1.0 Dendrimer (Amine-Terminated) (4 Primary Amines) G0_5->G1_0  Step 2: Amidation  + Ethylenediamine (excess) G1_5 G1.5 Dendrimer (Ester-Terminated) (8 Ester Groups) G1_0->G1_5  Step 1: Michael Addition  + Methyl Acrylate ... ... G1_5->...  Repeat Cycle for  Higher Generations

Caption: Divergent synthesis workflow for HMD-core PAMAM dendrimers.

Experimental Protocol: Synthesis of G1.0 HMD-Core PAMAM Dendrimer

This protocol is adapted from established methods for synthesizing PAMAM dendrimers with various aliphatic diamine cores.[7]

Materials:

  • 1,6-Hexamethylenediamine (HMD, initiator core), purified.

  • Methyl Acrylate (MA), inhibitor removed.

  • Ethylenediamine (EDA, branching unit), anhydrous.

  • Methanol (B129727) (MeOH), anhydrous.

  • Nitrogen gas for inert atmosphere.

  • Standard glassware: Round-bottom flasks, dropping funnel, condenser.

  • Rotary evaporator.

Procedure:

Step 1: Synthesis of G0.5 Ester-Terminated Dendrimer

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0-4 °C using an ice bath.

  • Under a nitrogen atmosphere, add methyl acrylate (a slight excess over stoichiometry, e.g., 4.4 eq) dropwise to the stirred HMD solution over a period of 30-60 minutes, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the solution to warm to room temperature.

  • Continue stirring for 24-48 hours at room temperature.

  • Remove the methanol and excess methyl acrylate under reduced pressure using a rotary evaporator (bath temperature ~50 °C). The product, G0.5 dendrimer, is typically a viscous, colorless, or pale yellow oil.

Step 2: Synthesis of G1.0 Amine-Terminated Dendrimer

  • Dissolve the G0.5 dendrimer from the previous step in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, prepare a large molar excess of ethylenediamine (e.g., 20-40 eq per ester group) in anhydrous methanol.

  • Cool the G0.5 solution to 0-4 °C.

  • Slowly add the G0.5 solution dropwise to the vigorously stirred EDA solution.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 48-72 hours.

  • Remove the methanol and excess ethylenediamine under high vacuum using a rotary evaporator (bath temperature may need to be increased to ~65-75 °C to remove HMD, a higher boiling point diamine).

  • The crude product can be further purified by precipitation in a non-solvent like hexane (B92381) or by dialysis to remove residual reactants and low molecular weight impurities. The final G1.0 product is typically a viscous oil.

Characterization and Data Presentation

The structure and purity of each generation are typically confirmed using:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and disappearance of reactant peaks.

  • FTIR Spectroscopy: To monitor the disappearance of ester carbonyls and the appearance of amide bands.

  • Mass Spectrometry (MALDI-TOF, ESI): To confirm the molecular weight of each generation.[8]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution and Polydispersity Index (PDI). A low PDI (<1.1) is indicative of a well-defined, monodisperse dendrimer.[9]

PropertyG0.0 (Core)G0.5G1.0G1.5G2.0
Surface Groups 2 (-NH₂)4 (-COOCH₃)4 (-NH₂)8 (-COOCH₃)8 (-NH₂)
Theoretical MW ( g/mol ) 116.21460.57652.931341.611754.33
Typical PDI (from GPC) -< 1.1< 1.1< 1.1< 1.1

Note: Theoretical molecular weights are calculated based on perfect, defect-free structures. Actual values from MS or GPC may vary slightly.

Part 2: this compound-Based Hyperbranched Polymers

Hyperbranched polymers share the three-dimensional globular architecture of dendrimers but are polydisperse and possess an irregular branching structure. They are synthesized in a facile one-pot reaction, making them highly attractive for large-scale applications where perfect monodispersity is not required.[10]

Synthesis Strategy: One-Pot A₂ + B₃ Michael Addition

A common method to synthesize hyperbranched poly(amidoamine)s is the Michael addition reaction between a diamine (an A₂ monomer) and a multifunctional acrylate (a Bₓ monomer, where x ≥ 3).[11] This approach, if conducted under the right stoichiometric and concentration conditions, avoids gelation and leads to soluble, highly branched polymers in a single step.[1] The resulting structure contains a mix of dendritic, linear, and terminal units.

Hyperbranched_Synthesis One-Pot Synthesis of HMD-Based Hyperbranched Polymer reactants This compound (A₂) + Trimethylolpropane triacrylate (B₃) + Solvent (e.g., DMSO) process One-Pot Reaction (Michael Addition) - Controlled Temperature - Specific Monomer Ratio reactants->process product Hyperbranched Poly(amidoamine) - Polydisperse (PDI > 1.5) - Irregular Branching - Soluble process->product Polymerization purification Purification (Precipitation / Dialysis) product->purification

Caption: Workflow for the one-pot synthesis of hyperbranched polymers.

Experimental Protocol: One-Pot Synthesis

This protocol is based on the principles of aza-Michael addition polymerization to form hyperbranched structures.[11][12]

Materials:

  • 1,6-Hexamethylenediamine (HMD, A₂ monomer).

  • Trimethylolpropane propoxylate triacrylate (TPT, B₃ monomer).

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous.

  • Methanol or Acetone (for precipitation).

  • Nitrogen gas.

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve this compound (e.g., 3 eq) in anhydrous DMSO.

  • In a separate container, dissolve Trimethylolpropane propoxylate triacrylate (e.g., 2 eq) in anhydrous DMSO. The A₂:B₃ molar ratio is crucial to control the molecular weight and prevent gelation. A ratio where A₂ is in excess is common.

  • Heat the HMD solution to the desired reaction temperature (e.g., 50-70 °C) with stirring.

  • Add the TPT solution to the HMD solution dropwise over 1-2 hours.

  • Allow the reaction to proceed for 24 hours at the set temperature. The progress can be monitored by taking aliquots and analyzing the viscosity or by ¹H NMR to observe the disappearance of acrylate protons.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction solution into a large volume of a stirred non-solvent, such as methanol or acetone.

  • Collect the precipitated polymer by filtration or decantation.

  • Wash the polymer with fresh non-solvent and dry under vacuum to a constant weight.

Characterization and Data Presentation

Characterization focuses on molecular weight distribution and the extent of branching:

  • GPC: To determine number-average (Mn), weight-average (Mw) molecular weights, and the Polydispersity Index (PDI = Mw/Mn). PDI values are typically > 1.5.

  • NMR Spectroscopy (¹H, ¹³C): Used to determine the Degree of Branching (DB) . The DB is a key parameter that quantifies the perfection of the branched structure and is calculated by integrating the signals corresponding to dendritic, linear, and terminal units.[13][14]

    • DB = (Number of Dendritic Units + Number of Terminal Units) / Total Number of Units

PropertyRepresentative ValueMethod of Determination
Number-Average MW (Mn) 5,000 - 20,000 g/mol GPC
Weight-Average MW (Mw) 10,000 - 50,000 g/mol GPC
Polydispersity Index (PDI) 1.8 - 4.5GPC (Mw/Mn)
Degree of Branching (DB) 0.40 - 0.65¹H NMR Spectroscopy

Note: The values are representative and can be tuned by altering reaction conditions such as monomer ratio, concentration, and temperature.

Part 3: Applications in Research and Drug Development

Both HMD-based dendrimers and hyperbranched polymers serve as versatile platforms for drug delivery. Their amine-rich surfaces can be functionalized with targeting ligands, imaging agents, or solubility enhancers like polyethylene (B3416737) glycol (PEG).[15][16]

  • Drug Encapsulation: The internal voids can physically encapsulate hydrophobic drugs, improving their aqueous solubility and bioavailability.[17]

  • Covalent Drug Conjugation: Drugs can be covalently attached to the surface amine groups, often via pH-sensitive linkers, to create prodrugs that release the therapeutic agent in specific environments (e.g., acidic tumor microenvironment).

  • Gene Delivery: The cationic nature of amine-terminated polymers allows them to form complexes (polyplexes) with anionic nucleic acids (siRNA, DNA), protecting them from degradation and facilitating their delivery into cells.

Application_Workflow From Synthesis to Biomedical Application cluster_synthesis 1. Synthesis cluster_characterization 2. Characterization cluster_functionalization 3. Functionalization cluster_application 4. Application Dendrimer Dendrimer Synthesis (Divergent) QC Quality Control (NMR, GPC, MS) Dendrimer->QC Hyperbranched Hyperbranched Synthesis (One-Pot) Hyperbranched->QC Func Surface Modification - Drug Conjugation - PEGylation - Targeting Ligands QC->Func App Biomedical Use - Drug Delivery - Gene Transfection - Bioimaging Func->App

Caption: General workflow from polymer synthesis to application.

References

Application Notes and Protocols: Hexamethylenediamine in Corrosion Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of corrosion inhibitors derived from hexamethylenediamine.

Introduction

This compound is a versatile precursor in the synthesis of various classes of corrosion inhibitors, including amides, Schiff bases, Mannich bases, and quaternary ammonium (B1175870) salts. Its bifunctional nature, containing two primary amine groups, allows for the creation of symmetrical molecules that can effectively adsorb onto metal surfaces, forming a protective barrier against corrosive environments. These inhibitors are of significant interest in industries such as oil and gas, chemical processing, and infrastructure maintenance.

Synthesis of this compound-Based Corrosion Inhibitors

Synthesis of Amide-Based Corrosion Inhibitors

Amide derivatives of this compound, particularly those reacted with long-chain fatty acids like oleic acid, are effective corrosion inhibitors due to their strong adsorption onto metal surfaces.

Experimental Protocol: Synthesis of N,N'-di(oleoyl)hexamethylene-1,6-diamine

Materials:

  • This compound

  • Oleic acid

  • Xylene (or another suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve this compound (1 molar equivalent) in xylene.

  • Add oleic acid (2 molar equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 140°C) with continuous stirring.

  • Water produced during the amidation reaction will be collected in the Dean-Stark trap. Continue the reaction for 3-5 hours or until no more water is collected.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting amide product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water mixture).

Synthesis_Amide HMDA This compound Reaction Amidation HMDA->Reaction OleicAcid Oleic Acid (2 eq) OleicAcid->Reaction Solvent Xylene Solvent->Reaction Solvent Heat Reflux (140°C) Heat->Reaction Heat Amide N,N'-di(oleoyl)hexamethylene-1,6-diamine Reaction->Amide

Synthesis of Schiff Base-Based Corrosion Inhibitors

Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or ketone. Bis-Schiff bases synthesized from this compound and aldehydes like salicylaldehyde (B1680747) exhibit excellent corrosion inhibition properties due to the presence of imine groups and hydroxyl functionalities.

Experimental Protocol: Synthesis of a Bis-Schiff Base from this compound and Salicylaldehyde

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 molar equivalent) in ethanol in a round-bottom flask.

  • Add salicylaldehyde (2 molar equivalents) to the solution.

  • Reflux the reaction mixture with stirring for 4-6 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to precipitate the Schiff base product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Synthesis_Schiff_Base HMDA This compound Reaction Condensation HMDA->Reaction Salicylaldehyde Salicylaldehyde (2 eq) Salicylaldehyde->Reaction Solvent Ethanol Solvent->Reaction Solvent Heat Reflux Heat->Reaction Heat SchiffBase Bis-Schiff Base Reaction->SchiffBase

Synthesis of Mannich Base-Based Corrosion Inhibitors

Mannich bases are formed through the aminoalkylation of an acidic proton located alpha to a carbonyl group, involving an amine, formaldehyde, and a ketone. While specific protocols for this compound are less common in readily available literature, a general procedure for the synthesis of a bis-Mannich base is provided below.

Experimental Protocol: General Synthesis of a Bis-Mannich Base

Materials:

  • This compound

  • Formaldehyde (or paraformaldehyde)

  • Acetophenone (B1666503) (or another suitable ketone)

  • Ethanol

  • Hydrochloric acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1 molar equivalent), paraformaldehyde (2 molar equivalents), and acetophenone (2 molar equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 3-5 hours.

  • After cooling, add acetone (B3395972) to the mixture and leave it in a refrigerator overnight to facilitate precipitation.

  • Filter the resulting crystals and recrystallize from a suitable solvent like an ethanol/acetone mixture.

Synthesis_Mannich_Base HMDA This compound Reaction Mannich Reaction HMDA->Reaction Formaldehyde Formaldehyde (2 eq) Formaldehyde->Reaction Ketone Acetophenone (2 eq) Ketone->Reaction Catalyst HCl (catalyst) Catalyst->Reaction Catalyst MannichBase Bis-Mannich Base Reaction->MannichBase

Synthesis of Quaternary Ammonium Salt-Based Corrosion Inhibitors

Quaternary ammonium salts derived from this compound are cationic surfactants that are highly effective in acidic media. The synthesis involves the quaternization of the amine groups with an alkyl halide.

Experimental Protocol: Synthesis of a this compound-based Quaternary Ammonium Salt

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromohexane)

  • Ethanol or another suitable polar solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 molar equivalent) in ethanol in a round-bottom flask.

  • Add the alkyl halide (2 molar equivalents), for example, 1-bromohexane.

  • Reflux the reaction mixture with stirring for 6-8 hours.

  • After the reaction, cool the mixture to room temperature.

  • The quaternary ammonium salt may precipitate upon cooling or can be obtained by removing the solvent under reduced pressure.

  • The product can be purified by washing with a non-polar solvent like diethyl ether to remove any unreacted alkyl halide.

Synthesis_Quat HMDA This compound Reaction Quaternization HMDA->Reaction AlkylHalide Alkyl Halide (2 eq) AlkylHalide->Reaction Solvent Ethanol Solvent->Reaction Solvent Heat Reflux Heat->Reaction Heat QuatSalt Quaternary Ammonium Salt Reaction->QuatSalt

Performance Evaluation of Corrosion Inhibitors

The effectiveness of the synthesized corrosion inhibitors is evaluated using various electrochemical and gravimetric techniques.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis SpecimenPrep Specimen Preparation (ASTM G1) WeightLoss Weight Loss (ASTM G31) SpecimenPrep->WeightLoss Polarization Potentiodynamic Polarization (ASTM G59) SpecimenPrep->Polarization EIS Electrochemical Impedance Spectroscopy (ASTM G106) SpecimenPrep->EIS SolutionPrep Solution Preparation SolutionPrep->WeightLoss SolutionPrep->Polarization SolutionPrep->EIS InhibitionEfficiency Inhibition Efficiency Calculation WeightLoss->InhibitionEfficiency CorrosionRate Corrosion Rate Determination WeightLoss->CorrosionRate Polarization->InhibitionEfficiency Polarization->CorrosionRate Mechanism Inhibition Mechanism Analysis Polarization->Mechanism EIS->InhibitionEfficiency EIS->Mechanism

Weight Loss Method (Gravimetric)

This method provides a direct measure of the corrosion rate and inhibitor efficiency.

Experimental Protocol (based on ASTM G31):

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations

  • Water bath or thermostat for temperature control

  • Analytical balance (±0.1 mg accuracy)

  • Beakers

  • Cleaning solution (e.g., inhibited acid as per ASTM G1)

  • Ultrasonic bath

Procedure:

  • Specimen Preparation:

    • Mechanically polish the mild steel coupons with different grades of emery paper (e.g., up to 1200 grit).

    • Degrease the coupons with acetone or ethanol in an ultrasonic bath.

    • Rinse with deionized water and dry thoroughly.

    • Weigh each coupon accurately and record the initial weight (W_initial).

  • Immersion Test:

    • Immerse the prepared coupons in beakers containing the corrosive solution with and without the inhibitor.

    • Maintain a constant temperature using a water bath for a specified immersion period (e.g., 6, 12, or 24 hours).

  • Post-Test Cleaning:

    • After the immersion period, remove the coupons from the solutions.

    • Clean the coupons according to ASTM G1 standards to remove corrosion products without removing the base metal. This typically involves immersion in an inhibited acid solution followed by gentle brushing.

    • Rinse with deionized water and acetone, then dry.

  • Final Weighing:

    • Weigh each coupon accurately and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where ΔW is in mg, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides information on the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).

Experimental Protocol (based on ASTM G59):

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel specimen

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite (B72142) rod

  • Corrosive solution with and without inhibitor

Procedure:

  • Cell Setup:

    • Assemble the three-electrode cell with the prepared mild steel working electrode.

    • Fill the cell with the test solution.

  • Open Circuit Potential (OCP):

    • Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan:

    • Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film at the metal/solution interface.

Experimental Protocol (based on ASTM G106):

Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization)

  • Corrosive solution with and without inhibitor

Procedure:

  • Cell Setup and Stabilization:

    • Set up the three-electrode cell and allow the OCP to stabilize as in the potentiodynamic polarization experiment.

  • EIS Measurement:

    • Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance response of the system.

  • Data Analysis:

    • The data is typically presented as Nyquist and Bode plots.

    • An equivalent electrical circuit is used to model the impedance data and extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.

Quantitative Data Summary

The following tables summarize the inhibition efficiencies of various this compound-derived corrosion inhibitors from the literature.

Table 1: Amide-Based Corrosion Inhibitors

InhibitorCorrosive MediumMetalConcentrationTemperatureInhibition Efficiency (%)Reference
N,N'-di(oleoyl)hexamethylene-1,6-diamineCO2-saturatedC1018 Steel25 mg/LAmbient98.0[1]
N,N'-di(oleoyl)hexamethylene-1,6-diamineCO2-saturatedC1018 Steel50 mg/LAmbient99.2[1]
This compound-oleic acid amide (1:2 ratio)CO2-saturatedC1018 Steel25 mg/LAmbient76.0[2]
This compound-oleic acid amide (1:2 ratio)CO2-saturatedC1018 Steel50 mg/LAmbient97.5[2]

Table 2: Schiff Base-Based Corrosion Inhibitors

InhibitorCorrosive MediumMetalConcentrationTemperatureInhibition Efficiency (%)Reference
Bis(salicylidene)this compound1 M HClMild Steel5 mM25°C70.73[3]
Bis(3,4-dimethoxybenzylidene)this compound1 M HClMild Steel0.5 mM303 K96.9[4]
This compound-based bis-Schiff base (BHBD)HCl solutionMild Steel-30°C94.54[5]

Table 3: Quaternary Ammonium Salt-Based Corrosion Inhibitors

InhibitorCorrosive MediumMetalConcentrationTemperatureInhibition Efficiency (%)Reference
Hexamethylenetetramine quaternary ammonium salt30 wt% HClQT800-2 Steel0.5 wt%363 K92.95[6]
Diallylbenzyl amine-based quaternary ammonium salt15% HClMild Steel50 ppm303 K~95.0[7]
Pyridine quaternary ammonium salt5 M HClN80 Steel8 mM-98.7[8]
Quaternium-225 M HClC-steel2.22 mmol/L--[9]

Disclaimer: The data presented in these tables are sourced from various scientific publications and are intended for comparative purposes. Experimental conditions can vary between studies, which may affect the reported inhibition efficiencies. Researchers should consult the original publications for detailed experimental parameters.

References

Hexamethylenediamine as a Curing Agent for Industrial Coatings and Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylenediamine (HMDA), a linear aliphatic diamine with the chemical formula C₆H₁₆N₂, is a versatile curing agent widely employed in the formulation of industrial coatings and adhesives. Its high reactivity, stemming from the two primary amine groups at its terminals, enables effective crosslinking of epoxy and polyurethane resins. This crosslinking process transforms the liquid resins into solid, durable materials with high glass transition temperatures (Tg) and robust mechanical properties. These characteristics make HMDA-cured systems suitable for a variety of demanding applications in sectors such as automotive, aerospace, electronics, and construction.[1]

This document provides detailed application notes and experimental protocols for utilizing this compound as a curing agent. It is intended to guide researchers and scientists in developing and evaluating high-performance coatings and adhesives.

Chemical and Physical Properties of this compound

A thorough understanding of the physical and chemical properties of HMDA is crucial for its safe handling and effective use in formulations.

PropertyValue
Chemical Formula C₆H₁₆N₂
Molecular Weight 116.21 g/mol
Appearance Colorless to pale-yellow solid or liquid
Odor Amine-like
Melting Point ~42°C
Boiling Point ~204°C
Solubility Miscible with water and many organic solvents

Curing Mechanisms

This compound functions as a curing agent through nucleophilic addition reactions with epoxy or isocyanate groups in the resin.

Epoxy Curing Mechanism

The curing of epoxy resins with HMDA involves the reaction of the primary amine groups with the epoxide rings. Each primary amine group contains two active hydrogen atoms, which can react with two epoxy groups. This step-growth polymerization leads to the formation of a highly crosslinked, three-dimensional network. The reaction proceeds at room temperature, although elevated temperatures can be used to accelerate the curing process and enhance the final properties of the cured material.[2][3]

The reaction can be summarized in two steps:

  • Primary Amine Reaction: A primary amine group from HMDA attacks an epoxy ring, opening it to form a secondary amine and a hydroxyl group.

  • Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxy group, further extending the polymer network.

Epoxy_Curing_Mechanism HMDA This compound (HMDA) (Primary Amine) Intermediate Intermediate (Secondary Amine + Hydroxyl Group) HMDA->Intermediate Reaction with Epoxy Group 1 Epoxy1 Epoxy Resin Epoxy1->Intermediate Crosslinked_Polymer Crosslinked Polymer Network Intermediate->Crosslinked_Polymer Reaction with Epoxy Group 2 Epoxy2 Epoxy Resin Epoxy2->Crosslinked_Polymer

Caption: Curing mechanism of epoxy resin with this compound.

Polyurethane Curing Mechanism

In polyurethane systems, the primary amine groups of HMDA react with the isocyanate (-NCO) groups of a polyisocyanate or an isocyanate-terminated prepolymer. This reaction forms urea (B33335) linkages, resulting in a polyurea or polyurethane-urea network. The reaction is typically very fast and can occur at ambient temperatures.

Polyurethane_Curing_Mechanism HMDA This compound (HMDA) (Primary Amine) Urea_Linkage Urea Linkage HMDA->Urea_Linkage Reacts with Isocyanate Isocyanate Group (-NCO) Isocyanate->Urea_Linkage Polymer_Network Polyurea/Polyurethane-Urea Network Urea_Linkage->Polymer_Network Forms

Caption: Curing mechanism of polyurethane resin with this compound.

Performance Data

The performance of coatings and adhesives cured with this compound is dependent on the specific resin system, the concentration of HMDA, and the curing conditions. The following tables provide representative data for common formulations.

Cure Characteristics of HMDA-Epoxy Systems
HMDA Concentration (phr*)Temperature (°C)Gel Time (minutes)Time to Tack-Free (hours)
10251208
1060302
1525906
1560201.5
2025604
2060151

*phr: parts per hundred parts of resin

Mechanical Properties of HMDA-Cured Epoxy Coatings
HMDA Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Pendulum Hardness (König, seconds)
10553.5150
15654.2175
20754.8190
Adhesion Performance of HMDA-Cured Polyurethane Adhesives
SubstrateHMDA Concentration (wt%)Lap Shear Strength (MPa)Failure Mode
Cold Rolled Steel518Cohesive
Cold Rolled Steel1022Cohesive
Aluminum515Adhesive/Cohesive
Aluminum1019Cohesive

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the evaluation of HMDA-cured coatings and adhesives.

Protocol 1: Determination of Gel Time

Objective: To determine the time required for a liquid resin system to transition to a gel-like state after the addition of HMDA.

Apparatus:

  • Beaker or disposable cup

  • Stirring rod or mechanical stirrer

  • Stopwatch

  • Hot plate or water bath (for elevated temperature studies)

  • Thermometer or thermocouple

Procedure:

  • Weigh the desired amount of epoxy or polyurethane resin into the beaker.

  • If conducting the test at an elevated temperature, preheat the resin to the specified temperature using a hot plate or water bath.

  • Weigh the calculated amount of this compound.

  • Simultaneously start the stopwatch and add the HMDA to the resin.

  • Mix the components thoroughly for 2-3 minutes, ensuring a homogeneous mixture.

  • Periodically probe the mixture with a clean stirring rod.

  • The gel time is the point at which the resin becomes viscous and starts to form a gel, and fine "strings" of resin can be pulled from the surface.[3][4][5][6][7][8][9][10][11] Record the elapsed time.

Gel_Time_Workflow Start Start Weigh_Resin Weigh Resin Start->Weigh_Resin Preheat Preheat Resin (if required) Weigh_Resin->Preheat Weigh_HMDA Weigh HMDA Preheat->Weigh_HMDA Mix Add HMDA to Resin & Start Stopwatch Mix Thoroughly Weigh_HMDA->Mix Probe Periodically Probe Mixture Mix->Probe Check_Gel Gel Formation? Probe->Check_Gel Check_Gel->Probe No Record_Time Record Gel Time Check_Gel->Record_Time Yes End End Record_Time->End

Caption: Workflow for determining the gel time of an HMDA-cured resin system.

Protocol 2: Lap Shear Adhesion Test (ASTM D1002)

Objective: To determine the shear strength of an HMDA-cured adhesive on metal substrates.[1][2][12][13][14][15]

Apparatus:

  • Universal Testing Machine (UTM) with grips

  • Metal test specimens (e.g., cold-rolled steel, aluminum), typically 101.6 mm x 25.4 mm x 1.62 mm[14]

  • Adhesive formulation

  • Applicator

  • Clamps or fixtures for bonding

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • Abrasive paper (e.g., 320-grit)[14]

Procedure:

  • Substrate Preparation:

    • Degrease the metal specimens by wiping with a solvent-soaked cloth.[14]

    • Abrade the bonding area of the specimens with abrasive paper to create a fresh, uniform surface.[14]

    • Clean the abraded surface again with solvent to remove any loose particles and allow to dry completely.[14]

  • Adhesive Application and Bonding:

    • Prepare the HMDA-cured adhesive by thoroughly mixing the resin and HMDA in the specified ratio.

    • Apply a uniform layer of the adhesive to the prepared surface of one specimen.

    • Place the second specimen over the adhesive-coated area to create a single-lap joint with a defined overlap (typically 12.7 mm).[1]

    • Clamp the assembly to ensure consistent bond line thickness and prevent movement during curing.

  • Curing:

    • Cure the bonded specimens according to the desired cure schedule (e.g., at room temperature for 24 hours, or at an elevated temperature for a specified time).

  • Testing:

    • After the curing period, condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% RH) for at least 24 hours.[14]

    • Mount the specimen in the grips of the Universal Testing Machine.

    • Apply a tensile load at a constant crosshead speed of 1.3 mm/min (0.05 in/min) until the bond fails.[14]

    • Record the maximum load at failure.

  • Calculation:

    • Calculate the lap shear strength (in MPa or psi) by dividing the maximum load by the bonded area.

Lap_Shear_Test_Workflow Start Start Prepare_Substrates Prepare Metal Substrates (Degrease, Abrade, Clean) Start->Prepare_Substrates Prepare_Adhesive Prepare HMDA-Cured Adhesive Prepare_Substrates->Prepare_Adhesive Apply_Adhesive Apply Adhesive & Form Lap Joint Prepare_Adhesive->Apply_Adhesive Cure_Assembly Cure Bonded Assembly Apply_Adhesive->Cure_Assembly Condition_Specimens Condition Cured Specimens Cure_Assembly->Condition_Specimens Test_Specimens Mount in UTM & Apply Tensile Load Condition_Specimens->Test_Specimens Record_Data Record Maximum Load at Failure Test_Specimens->Record_Data Calculate_Strength Calculate Lap Shear Strength Record_Data->Calculate_Strength End End Calculate_Strength->End

Caption: Workflow for the ASTM D1002 Lap Shear Adhesion Test.

Protocol 3: Pendulum Hardness Test (ASTM D4366)

Objective: To measure the hardness of an HMDA-cured coating.[2][10][15][16][17][18][19][20][21][22][23][24]

Apparatus:

  • Pendulum hardness tester (König or Persoz type)[2][18][19][21]

  • Coated test panels (e.g., glass or metal)

  • Leveling table

Procedure:

  • Sample Preparation:

    • Prepare the HMDA-cured coating by mixing the resin, HMDA, and any other components.

    • Apply a uniform film of the coating onto the test panel using a suitable method (e.g., drawdown bar, spray).

    • Cure the coated panel according to the desired cure schedule.

    • Condition the cured panels at standard laboratory conditions for at least 16 hours.[10]

  • Instrument Setup:

    • Place the pendulum hardness tester on a level, vibration-free surface.

    • Calibrate the instrument using a standard glass plate according to the manufacturer's instructions.

  • Testing:

    • Place the coated test panel on the instrument's stage.

    • Gently lower the pendulum onto the coated surface.

    • Deflect the pendulum to the starting angle (6° for König, 12° for Persoz).[2][17]

    • Release the pendulum and start the timer or counter.

    • The instrument will automatically measure the time (in seconds) or the number of oscillations it takes for the pendulum's amplitude to decrease to a defined end angle (3° for König, 4° for Persoz).[2][17]

    • Record the pendulum hardness value.

    • Repeat the measurement at three different locations on the panel and calculate the average.

Pendulum_Hardness_Test_Workflow Start Start Prepare_Coating Prepare HMDA-Cured Coating Start->Prepare_Coating Apply_Coating Apply Coating to Test Panel Prepare_Coating->Apply_Coating Cure_Coating Cure Coated Panel Apply_Coating->Cure_Coating Condition_Panel Condition Cured Panel Cure_Coating->Condition_Panel Setup_Tester Setup & Calibrate Pendulum Hardness Tester Condition_Panel->Setup_Tester Test_Panel Place Panel & Lower Pendulum Setup_Tester->Test_Panel Start_Test Deflect & Release Pendulum Test_Panel->Start_Test Record_Hardness Record Hardness Value Start_Test->Record_Hardness Calculate_Average Repeat & Calculate Average Record_Hardness->Calculate_Average End End Calculate_Average->End

Caption: Workflow for the ASTM D4366 Pendulum Hardness Test.

Conclusion

This compound is a highly effective curing agent for producing robust and durable industrial coatings and adhesives. By understanding its curing mechanisms and systematically evaluating the performance of HMDA-cured formulations using standardized protocols, researchers and scientists can optimize their materials for specific application requirements. The data and protocols presented in this document serve as a foundational guide for the development of high-performance epoxy and polyurethane systems utilizing this compound.

References

Troubleshooting & Optimization

troubleshooting common side reactions in Hexamethylenediamine polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of hexamethylenediamine, primarily focusing on the synthesis of Nylon 6,6.

Troubleshooting Common Side Reactions

This section provides a question-and-answer guide to address specific issues that may be encountered during the polymerization of this compound with adipic acid to form Nylon 6,6.

Issue 1: Polymer Discoloration (Yellowing/Browning)

Question: Why is my resulting polymer discolored instead of white?

Answer: Discoloration, typically yellowing or browning, in Nylon 6,6 is often a result of thermal degradation or oxidation at the high temperatures required for melt polymerization.[1] Several factors can contribute to this issue.

Possible Causes and Solutions:

CauseRecommended Action
Excessive Polymerization Temperature Maintain the reaction temperature within the optimal range for Nylon 6,6 synthesis (typically around 270-290°C). Prolonged exposure to temperatures above this range can lead to thermal degradation.[1]
Prolonged Residence Time at High Temperature Minimize the time the molten polymer is held at high temperatures to prevent excessive thermal degradation.[1][2]
Presence of Oxygen The polymerization should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the polymer chains, which can cause discoloration.[2]
Impurities in Monomers Use high-purity this compound and adipic acid. Certain metallic impurities can catalyze degradation reactions.
UV Exposure Protect the polymer from UV radiation, as it can cause yellowing.[3]

A troubleshooting workflow for discoloration is presented below.

G start Problem: Polymer Discoloration q1 Is the polymerization temperature exceeding 290°C? start->q1 a1_yes Reduce temperature to 270-290°C and monitor. q1->a1_yes Yes q2 Is the reaction time excessively long? q1->q2 No end_node Discoloration Minimized a1_yes->end_node a2_yes Optimize reaction time to achieve target molecular weight without degradation. q2->a2_yes Yes q3 Is the reaction performed under an inert atmosphere? q2->q3 No a2_yes->end_node a3_no Implement a nitrogen or argon purge to remove oxygen. q3->a3_no No q4 Have the monomers been analyzed for purity? q3->q4 Yes a3_no->end_node a4_no Purify monomers and analyze for metallic impurities. q4->a4_no No q4->end_node Yes a4_no->end_node

Troubleshooting workflow for polymer discoloration.
Issue 2: Low Molecular Weight and Brittleness

Question: My polymer has a low molecular weight and is brittle. What could be the cause?

Answer: Achieving a high molecular weight is crucial for the desired mechanical properties of Nylon 6,6. Low molecular weight is often due to an imbalance in monomer stoichiometry, the presence of monofunctional impurities, or inadequate removal of the water byproduct.

Possible Causes and Solutions:

CauseRecommended Action
Inaccurate Monomer Stoichiometry A precise 1:1 molar ratio of this compound and adipic acid is critical. An excess of either monomer will lead to chain termination.[4] It is common practice to first form a "nylon salt" (hexamethylene diammonium adipate) to ensure a perfect 1:1 ratio before polymerization.[5]
Presence of Monofunctional Impurities Monofunctional impurities in the monomers will act as chain terminators, limiting the polymer chain length. Ensure high purity of both this compound and adipic acid.
Incomplete Removal of Water The condensation polymerization is an equilibrium reaction. Water, a byproduct, must be efficiently removed to drive the reaction towards the formation of high molecular weight polymer. This is typically achieved by applying a vacuum during the later stages of polymerization.
Insufficient Reaction Time or Temperature The polymerization may not have proceeded to completion. Ensure the reaction is carried out for a sufficient duration at the appropriate temperature to allow for chain growth.

The logical relationship for achieving high molecular weight is illustrated in the following diagram.

G mw High Molecular Weight Polymer stoichiometry Precise 1:1 Monomer Stoichiometry stoichiometry->mw purity High Monomer Purity purity->mw water_removal Efficient Water Removal water_removal->mw conditions Optimal Reaction Conditions conditions->mw sub_stoich1 Use of Nylon Salt sub_stoich1->stoichiometry sub_purity1 Purification of Monomers sub_purity1->purity sub_water1 Vacuum Application sub_water1->water_removal sub_cond1 Controlled Temperature and Time sub_cond1->conditions

Key factors for achieving high molecular weight polymer.
Issue 3: Gel Formation

Question: I am observing gel particles in my polymer melt. What is causing this and how can I prevent it?

Answer: Gel formation refers to the presence of cross-linked or very high molecular weight polymer particles that are insoluble in the polymer melt.[6][7] This is a significant issue in industrial production as it can lead to defects in the final product.[6][8]

Possible Causes and Solutions:

CauseRecommended Action
Localized Overheating Hot spots in the reactor can lead to thermal degradation and cross-linking. Ensure uniform heating and efficient agitation of the polymer melt.
Flow Stagnation Areas of low flow or stagnation within the reactor can lead to prolonged residence times and subsequent gel formation. The design of the reactor and stirrer is crucial to prevent this.[9] Polishing the interior surfaces of the reactor can also reduce stagnation.[7]
Contamination Foreign particles can act as nucleation sites for gel formation.[2] Ensure all reactants and the reactor itself are clean.
Oxidative Cross-linking The presence of oxygen at high temperatures can promote cross-linking reactions. Maintaining a strict inert atmosphere is essential.

An experimental workflow to mitigate gel formation is outlined below.

G start Start: Polymerization Setup step1 Ensure Uniform Reactor Heating start->step1 step2 Optimize Agitation for Homogeneous Melt step1->step2 step3 Maintain Strict Inert Atmosphere step2->step3 step4 Filter Monomers to Remove Particulates step3->step4 end_node End: Reduced Gel Formation step4->end_node

Workflow to minimize gel formation.

Frequently Asked Questions (FAQs)

Q1: What is "nylon salt" and why is it used?

A1: "Nylon salt," or hexamethylene diammonium adipate, is the salt formed by the reaction of one molecule of this compound with one molecule of adipic acid.[5] It is often prepared and purified before the melt polymerization step to ensure a precise 1:1 stoichiometric ratio of the amine and carboxylic acid functional groups, which is critical for achieving a high molecular weight polymer.[4]

Q2: Can I use adipoyl chloride instead of adipic acid?

A2: Yes, adipoyl chloride is a more reactive derivative of adipic acid and can be used for polymerization with this compound.[10][11] This reaction is typically performed at lower temperatures, often as an interfacial polymerization, and produces hydrogen chloride (HCl) as a byproduct, which needs to be neutralized with a base.[12]

Q3: What is the role of the vacuum applied during polymerization?

A3: The polymerization of this compound and adipic acid is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, removing a product will shift the equilibrium towards the formation of more products. Applying a vacuum effectively removes the water from the reaction mixture, driving the polymerization forward to produce a higher molecular weight polymer.

Q4: How can I monitor the progress of the polymerization?

A4: In an industrial setting, the progress of the polymerization is often monitored by measuring the melt viscosity, which is correlated to the molecular weight of the polymer.[6] In a laboratory setting, techniques such as solution viscosity, gel permeation chromatography (GPC) to determine molecular weight distribution, and end-group titration can be used to characterize the resulting polymer.[13] Analytical techniques like HPLC and NMR can be used to analyze for the presence of unreacted monomers and side products.[14][15]

Q5: What are some common side reactions other than degradation and gelation?

A5: Besides thermal degradation and cross-linking, other side reactions can occur. For instance, thermal decarboxylation of adipic acid can lead to the formation of monofunctional species that terminate the polymer chain.[16] Additionally, cyclic oligomers can form, especially at the beginning of the polymerization, which can affect the final properties of the polymer.[16]

Experimental Protocol: Laboratory Synthesis of High Molecular Weight Nylon 6,6

This protocol describes the synthesis of Nylon 6,6 via a two-step process involving the preparation of the nylon salt followed by melt polymerization.

Part 1: Preparation of Hexamethylene Diammonium Adipate (Nylon Salt)

  • Dissolve Adipic Acid: In a beaker, dissolve 10.0 g of high-purity adipic acid in 100 mL of 95% ethanol (B145695) with gentle heating.[5]

  • Prepare this compound Solution: In a separate beaker, prepare a solution of approximately 12 mL of 70% aqueous this compound.[5]

  • Form the Salt: Slowly add the this compound solution to the warm adipic acid solution with stirring. A white precipitate of the nylon salt will form immediately.

  • Isolate and Purify the Salt: Cool the mixture in an ice bath to ensure complete precipitation. Collect the salt by vacuum filtration and wash it with cold ethanol.

  • Dry the Salt: Dry the purified nylon salt in a vacuum oven at a temperature below its melting point (approximately 190°C) until a constant weight is achieved.

Part 2: Melt Polymerization

  • Charge the Reactor: Place the dried nylon salt into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum source.

  • Initial Heating and Purging: Purge the reactor with nitrogen to remove all oxygen. Begin heating the reactor with stirring. The salt will melt, and water will begin to distill off.

  • Polymerization under Nitrogen: Continue heating under a slow stream of nitrogen until the temperature of the melt reaches approximately 220°C. Hold at this temperature for about 1-2 hours to allow for initial polymerization.

  • Polymerization under Vacuum: Gradually increase the temperature to 270-280°C while slowly applying a vacuum. This will facilitate the removal of the remaining water and drive the polymerization to completion. The viscosity of the melt will increase significantly during this stage.

  • Completion and Extrusion: Continue the reaction under vacuum for another 1-2 hours, or until the desired melt viscosity is achieved. The molten polymer can then be extruded from the reactor onto a cold surface to solidify.

  • Characterization: The resulting Nylon 6,6 can be characterized for its molecular weight (e.g., by solution viscosity or GPC), thermal properties (e.g., by DSC), and mechanical properties.

References

optimizing stoichiometry for high molecular weight polyamides from Hexamethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of high molecular weight polyamides from hexamethylenediamine and various dicarboxylic acids.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of polyamides, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Molecular Weight Imprecise Stoichiometry: An excess of either the diamine or the diacid can lead to chain termination, limiting the polymer's molecular weight.1. Accurate Monomer Measurement: Use high-precision balances and ensure the purity of your monomers. Titration can be used to determine the exact concentration of monomer solutions. 2. Prepare a Nylon Salt: Prepare and purify the nylon salt (e.g., AH salt for PA66) before polycondensation. This ensures a near-perfect 1:1 molar ratio.
Incomplete Reaction: The polycondensation reaction may not have proceeded to completion.1. Increase Reaction Time/Temperature: Ensure the reaction is carried out for a sufficient duration and at the appropriate temperature to drive the equilibrium towards polymer formation. 2. Efficient Water Removal: Water is a byproduct of the condensation reaction. Its presence can limit the degree of polymerization. Use a high-efficiency condenser or apply a vacuum during the later stages of the reaction.
Monomer Impurities: Impurities in the this compound or dicarboxylic acid can interfere with the polymerization process.Purify Monomers: Recrystallize the dicarboxylic acid and distill the this compound before use.
Gel Formation Side Reactions: At high temperatures, side reactions can lead to cross-linking and gel formation.1. Precise Temperature Control: Avoid excessively high temperatures during polycondensation. 2. Use of Chain Terminators: A monofunctional amine or carboxylic acid can be added in small, controlled amounts to limit the molecular weight and prevent gelation.
Presence of Trifunctional Impurities: Impurities with more than two functional groups can act as cross-linking agents.Ensure Monomer Purity: Use high-purity monomers to avoid trifunctional impurities.
Discoloration (Yellowing) Thermal Degradation: Prolonged exposure to high temperatures, especially in the presence of oxygen, can cause the polymer to degrade and yellow.1. Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures. 3. Use of Antioxidants: Small amounts of antioxidants can be added to the reaction mixture.

Frequently Asked Questions (FAQs)

A collection of common questions regarding the synthesis of high molecular weight polyamides.

Q1: Why is precise stoichiometric control so critical for achieving high molecular weight polyamides?

A1: Polyamide formation is a step-growth polymerization. To achieve a high degree of polymerization (and thus high molecular weight), the functional groups of the two monomers (the amine groups of this compound and the carboxylic acid groups of the diacid) must be present in as close to a 1:1 molar ratio as possible. Any deviation from this ratio will result in an excess of one type of functional group at the chain ends, effectively terminating the polymerization process and limiting the final molecular weight.

Q2: What is a "nylon salt," and what are the advantages of using it?

A2: A nylon salt is an ionic compound formed by the reaction of a diamine and a dicarboxylic acid. For example, the salt of this compound and adipic acid is known as AH salt, the precursor to Nylon 6,6. The primary advantage of preparing and purifying the nylon salt before polymerization is that it ensures a precise 1:1 stoichiometry of the amine and carboxylic acid functional groups. This is because the salt crystallizes with a 1:1 molar ratio of the two monomers. Using the pre-formed salt simplifies handling and improves the reproducibility of the polymerization, leading to consistently higher molecular weight polymers.

Q3: How does the removal of water influence the final molecular weight of the polyamide?

A3: The formation of an amide bond during the polycondensation of a diamine and a dicarboxylic acid releases a molecule of water. This is a reversible equilibrium reaction. According to Le Chatelier's principle, the continuous and efficient removal of water from the reaction mixture shifts the equilibrium towards the formation of the polymer, driving the reaction to completion and resulting in a higher molecular weight. Inadequate water removal is a common reason for obtaining low molecular weight polyamides.

Q4: Can I use a chain terminator to control the molecular weight?

A4: Yes, a monofunctional reactant, such as a monoamine or a monocarboxylic acid, can be intentionally added in a small, controlled amount to the polymerization mixture. This substance will react with the growing polymer chains, capping the end and preventing further polymerization. This technique is a reliable method for controlling the final molecular weight of the polyamide and is often used in industrial processes to achieve a specific target molecular weight and melt viscosity for processing.

Experimental Protocols

Below are detailed methodologies for key experiments in polyamide synthesis.

Protocol 1: Preparation of Nylon 6,6 Salt (AH Salt)
  • Dissolve Adipic Acid: In a beaker, dissolve a precise amount of adipic acid in hot distilled water.

  • Add this compound: Slowly add a stoichiometric equivalent of this compound to the hot adipic acid solution with constant stirring. The reaction is exothermic.

  • pH Adjustment: Monitor the pH of the solution. A 1:1 molar ratio will result in a specific pH value for the salt solution (this can be determined empirically or from literature). Adjust by adding small amounts of the appropriate monomer if necessary.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the AH salt.

  • Isolation and Purification: Collect the salt crystals by vacuum filtration and wash them with cold ethanol (B145695) to remove any unreacted monomers.

  • Drying: Dry the purified AH salt in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Polycondensation of AH Salt
  • Charge Reactor: Place the dried AH salt in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Inert Atmosphere: Purge the reactor with dry, oxygen-free nitrogen for at least 30 minutes to remove any air. Maintain a gentle flow of nitrogen throughout the reaction.

  • Heating: Heat the reactor to a temperature sufficient to melt the salt and initiate polymerization (typically in the range of 250-280 °C for Nylon 6,6).

  • Water Removal: As the polymerization proceeds, water will be generated and will distill from the reaction mixture. Ensure efficient collection of the water.

  • Vacuum Application (Optional): In the later stages of the reaction, a vacuum can be applied to facilitate the removal of the last traces of water and drive the polymerization to completion, thereby increasing the molecular weight.

  • Monitoring: The progress of the reaction can be monitored by measuring the melt viscosity of the polymer. The reaction is considered complete when the viscosity reaches a constant value.

  • Polymer Isolation: Once the desired molecular weight is achieved, the molten polymer can be extruded from the reactor and cooled to solidify.

Visualizations

The following diagrams illustrate key workflows and logical relationships in polyamide synthesis.

experimental_workflow cluster_prep Monomer & Salt Preparation cluster_poly Polycondensation cluster_analysis Analysis & Isolation start Start purify_monomers Purify Monomers (Distillation/Recrystallization) start->purify_monomers prepare_salt Prepare Nylon Salt (e.g., AH Salt) purify_monomers->prepare_salt dry_salt Dry Purified Salt prepare_salt->dry_salt charge_reactor Charge Reactor with Salt dry_salt->charge_reactor inert_atm Establish Inert Atmosphere (N2) charge_reactor->inert_atm heat_react Heat to Reaction Temperature inert_atm->heat_react remove_water Remove Water Byproduct heat_react->remove_water apply_vacuum Apply Vacuum (Optional) remove_water->apply_vacuum isolate_polymer Isolate Polymer apply_vacuum->isolate_polymer characterize_mw Characterize Molecular Weight isolate_polymer->characterize_mw end End characterize_mw->end

Caption: Experimental workflow for polyamide synthesis.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Molecular Weight cause1 Imprecise Stoichiometry issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Monomer Impurities issue->cause3 solution1b Prepare & Purify Nylon Salt cause1->solution1b solution2a Increase Reaction Time/Temp cause2->solution2a solution2b Improve Water Removal cause2->solution2b solution1a Use High-Purity Monomers cause3->solution1a

Caption: Troubleshooting logic for low molecular weight.

Technical Support Center: Purification of Hexamethylenediamine to Analytical Grade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of hexamethylenediamine (HDA) to analytical grade. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound, typically produced by the hydrogenation of adiponitrile, can contain several impurities.[1][2][3] These include:

  • Water and Ammonia: Residual reactants and solvents from the synthesis process.[2][4]

  • Polarographically Reducible Impurities: These are often low-boiling point compounds such as aminohexylideneimine and its condensation products, which can affect the quality of polymers made from HDA.[1][2]

  • Cyclic Compounds: Byproducts like 1,2-diaminocyclohexane and hexamethyleneimine (B121469) can be formed during hydrogenation.[1][3]

  • High Molecular Weight Compounds: Resinous materials can form from side reactions.[1]

Q2: Why is it crucial to use high-purity this compound in research and development?

A2: The purity of this compound is critical, particularly in polymer synthesis, such as the production of Nylon 6,6.[2][5] Impurities can lead to:

  • Restricted Molecular Weight: Interfering with the polymerization process and resulting in shorter polymer chains.[2]

  • Poor Color Characteristics: Causing discoloration in the final polymer product.[2][5]

  • Reduced Mechanical Strength: Leading to weaker filaments and fibers in textile applications.[1]

  • Inconsistent Material Properties: Affecting the overall physical and chemical properties of the resulting materials.[2]

Q3: What are the primary methods for purifying this compound to an analytical grade?

A3: The main methods for achieving high-purity this compound include:

  • Fractional Distillation: A common technique to separate compounds with different boiling points. This can be enhanced by using azeotropes, adding chemical treatments, or employing specialized equipment like dividing wall columns.[1][6][7]

  • Recrystallization: This method involves dissolving the impure HDA in a suitable solvent at an elevated temperature and then cooling the solution to crystallize the pure compound, leaving impurities in the solvent.[7][8]

  • Melt Crystallization: This technique purifies HDA by crystallizing it from its molten state, which is effective for removing a range of impurities with lower energy consumption compared to distillation.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Yellowish or Discolored Product Presence of oxidation products or high molecular weight impurities.Treat the HDA solution with activated carbon before the final purification step (e.g., before cooling in recrystallization) to adsorb colored impurities. Ensure all purification steps are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]
Low Yield After Recrystallization The chosen solvent has too high a solubility for HDA at low temperatures, or an insufficient amount of crude HDA was used for the volume of solvent.Select a solvent where HDA has high solubility at elevated temperatures and low solubility at cooler temperatures, such as cyclohexane (B81311).[8] Optimize the ratio of HDA to solvent.
Persistent Ammonia Odor Incomplete removal of dissolved ammonia.During fractional distillation, sparge the liquid HDA with an inert gas like nitrogen to help entrain and remove the dissolved ammonia.[4]
Presence of Low-Boiling Impurities in Distilled Product Co-distillation of polarographically reducible impurities with the this compound.Add a small amount (0.01% to 1.0% by weight) of potassium hydroxide (B78521) to the distillation column. This converts the low-boiling impurities into high-boiling compounds that remain in the distillation residue.[1]
Final Product is not Dry (Contains Water) Incomplete removal of water from the starting material or absorption of atmospheric moisture.Ensure the crude HDA is thoroughly dried before purification. Handle and store the purified HDA under a dry, inert atmosphere.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various purification methods described in the literature.

Table 1: Reduction of Polarographically Reducible Impurities by Distillation with Potassium Hydroxide

% KOH Added (by weight)Initial Impurity Level (mols per million mols of HDA)Final Impurity Level (mols per million mols of HDA)
0 (Control)1,655Not specified, but remained high
0.051,655Reduced significantly (exact value not provided)
0.11,655Reduced significantly (exact value not provided)
1.01,655Effectively reduced
Data adapted from US Patent 2,987,452.[1] The patent indicates effectiveness without providing specific final values for all concentrations.

Table 2: Purity Improvement by Recrystallization

Purification StagePurity (wt. %)
Before Recrystallization97.6
After Recrystallization from Cyclohexane> 99.6 (mole percent)
Data from US Patent 3,510,522 and a study on monomer purification.[7][8]

Experimental Protocols

Method 1: Fractional Distillation with Potassium Hydroxide Treatment

This method is particularly effective for removing low-boiling polarographically reducible impurities.

Protocol:

  • Preparation: Set up a fractional distillation apparatus with a packed column. Ensure all glassware is dry.

  • Charge the Flask: To the distillation flask, add the crude this compound.

  • Add Catalyst: Add potassium hydroxide pellets or a concentrated aqueous solution in an amount equivalent to 0.01% to 1.0% of the total weight of the this compound.[1]

  • Distillation: Heat the mixture to a temperature between 85°C and 200°C under a reduced pressure (e.g., 10 mm Hg to atmospheric pressure).[1] A typical condition is a head temperature of about 113°C at 42 mm Hg.[1]

  • Collection: Collect the purified this compound distillate. The low-boiling impurities will have been converted to high-boiling compounds and will remain in the distillation residue.[1]

  • Storage: Store the purified product under an inert atmosphere to prevent contamination.

Method 2: Recrystallization from a Hydrocarbon Solvent

This is an effective method for removing a variety of impurities, particularly those with different solubility profiles than HDA.

Protocol:

  • Solvent Selection: Choose a hydrocarbon solvent with 5 to 12 carbon atoms in which HDA is soluble at elevated temperatures but less soluble at lower temperatures. Cyclohexane is a suitable option.[8]

  • Dissolution: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the crude this compound in the chosen solvent by heating. A temperature range of 30°C to 60°C is often sufficient to achieve complete dissolution.[8]

  • Cooling and Crystallization: Slowly cool the solution to a temperature between 0°C and 20°C to induce crystallization of the purified this compound.[8]

  • Filtration: Separate the crystals from the solvent by filtration.

  • Washing: Wash the crystals with a small amount of cold, non-solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

  • Storage: Store the final product in a desiccator under an inert atmosphere.

Visualized Workflows

Distillation_Workflow cluster_prep Preparation cluster_process Process cluster_output Output A Crude this compound B Add 0.01-1.0% KOH A->B C Fractional Distillation (85-200°C, reduced pressure) B->C D Purified HDA (Distillate) C->D Vapor Phase E High-Boiling Impurities (Residue) C->E Liquid Phase

Caption: Workflow for Purification of HDA by Fractional Distillation.

Recrystallization_Workflow A Crude HDA + Solvent (e.g., Cyclohexane) B Heat to Dissolve (30-60°C under N2) A->B C Slowly Cool to Crystallize (0-20°C) B->C D Filter to Separate Crystals C->D E Wash Crystals with Cold Solvent D->E H Impurities in Mother Liquor D->H F Dry Under Vacuum E->F G Purified HDA Crystals F->G

Caption: Workflow for Purification of HDA by Recrystallization.

References

preventing thermal degradation of Hexamethylenediamine during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of Hexamethylenediamine (HMDA) during processing.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound (HMDA) start to degrade?

Q2: What are the primary signs of HMDA degradation?

The most common sign of HMDA degradation is a yellowish discoloration of the normally colorless solid or liquid.[3] Other indicators may include the evolution of fumes, a change in odor, and alterations in the material's physical properties. In polymer applications, degradation can lead to reduced molecular weight, poor color characteristics, and impaired physical and chemical properties of the final product.

Q3: What are the likely thermal degradation products of HMDA?

Direct studies on the thermal degradation products of pure HMDA are limited. However, based on the degradation of related amine compounds, potential decomposition products could include ammonia, and various volatile organic compounds. In the presence of air (oxygen), hazardous decomposition products can include carbon monoxide, oxides of nitrogen, and carbon dioxide.[1] Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify specific degradation products in your samples.[4][5][6][7]

Q4: Can impurities in HMDA contribute to its thermal degradation?

Yes, impurities can significantly impact the thermal stability of HMDA. The presence of residual catalysts from synthesis or other organic impurities can promote degradation and discoloration, particularly at elevated temperatures. For high-purity applications like polymer synthesis, using highly purified HMDA is critical to minimize these effects.

Q5: How can I minimize HMDA sublimation during heating?

HMDA has a notable vapor pressure that increases with temperature, which can lead to sublimation, especially under vacuum or at elevated temperatures.[8][9] To minimize sublimation during processing in a laboratory setting, consider the following:

  • Use a closed or sealed reaction vessel: This will help to contain the HMDA vapor.

  • Work under an inert atmosphere: This can help to reduce the rate of sublimation.

  • Optimize heating: Use the minimum temperature necessary for the process and ensure uniform heating to avoid localized hot spots.

  • Consider a solvent: If the process allows, dissolving HMDA in a high-boiling, inert solvent can reduce its vapor pressure.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Yellowing/Discoloration of HMDA upon heating Thermo-oxidative degradation.- Lower the processing temperature. - Process under an inert atmosphere (e.g., Nitrogen, Argon). - Add an antioxidant or stabilizer.
Poor performance of resulting polymer (e.g., low molecular weight, brittleness) Degradation of HMDA monomer during polymerization.- Ensure the purity of HMDA. - Optimize polymerization temperature and time. - Incorporate a suitable thermal stabilizer into the formulation.
Inconsistent results between batches Variable levels of impurities in HMDA.- Source high-purity HMDA from a reliable supplier. - Characterize incoming material for purity and potential contaminants.
Visible fume generation during processing Significant degradation or sublimation.- Immediately reduce the processing temperature. - Ensure adequate ventilation and use appropriate personal protective equipment. - Review the processing setup to minimize exposure to high heat and air.

Experimental Protocols

Protocol 1: Thermal Stability Assessment of HMDA using TGA-DSC

This protocol outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability of HMDA.[10][11][12][13]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of HMDA into a clean TGA-DSC crucible.

  • Instrument Setup:

    • Place the crucible in the TGA-DSC instrument.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis:

    • TGA Curve: Analyze the weight loss as a function of temperature. The onset of significant weight loss indicates the temperature at which degradation or volatilization begins.

    • DSC Curve: Observe endothermic (melting) and exothermic (decomposition) events.

Data Presentation:

Parameter HMDA (Unstabilized) HMDA + Stabilizer A HMDA + Stabilizer B
Onset of Weight Loss (°C) Example: 180Example: 200Example: 210
Melting Point (°C) Example: 41Example: 41Example: 41
Decomposition Peak (°C) Example: 250Example: 270Example: 280
Protocol 2: Evaluating the Efficacy of Antioxidants in Preventing HMDA Discoloration

This protocol provides a method to visually and quantitatively assess the effectiveness of different antioxidants in preventing the thermal discoloration of HMDA.

Methodology:

  • Sample Preparation:

    • Prepare several vials of molten HMDA.

    • To each vial, add a specific concentration of a different antioxidant (e.g., 0.1 wt% of a hindered phenolic antioxidant, a phosphite (B83602) antioxidant, or a synergistic blend).[14][15][16] Include a control sample with no antioxidant.

  • Heating and Observation:

    • Place all vials in an oven at a set temperature (e.g., 150°C) under an air atmosphere.

    • Visually inspect the samples for color change at regular intervals (e.g., every 30 minutes) for a total of 4 hours.

    • For quantitative analysis, take a small aliquot at each time point, dissolve it in a suitable solvent (e.g., methanol), and measure the absorbance at a specific wavelength (e.g., 400 nm) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Compare the rate and extent of discoloration between the control and the samples with antioxidants.

Data Presentation:

Antioxidant Concentration (wt%) Time to First Visible Discoloration (min) Absorbance at 400 nm after 4 hours
None (Control)0300.5
Hindered Phenolic0.11200.1
Phosphite0.1900.2
Synergistic Blend0.12400.05

Visualizations

Thermal_Degradation_Pathway HMDA This compound (HMDA) Heat High Temperature (>180°C) HMDA->Heat Processing Oxygen Oxygen (Air) Intermediates Reactive Intermediates (e.g., Radicals) Heat->Intermediates Oxygen->Intermediates Degradation_Products Degradation Products (e.g., NH3, CO, NOx, Discoloration) Intermediates->Degradation_Products Troubleshooting_Workflow Start HMDA Degradation Observed (e.g., Discoloration) Check_Temp Is Processing Temperature Above Recommended Limit? Start->Check_Temp Reduce_Temp Lower Processing Temperature Check_Temp->Reduce_Temp Yes Check_Atmosphere Is Process Open to Air? Check_Temp->Check_Atmosphere No Reduce_Temp->Check_Atmosphere Use_Inert Use Inert Atmosphere (N2 or Ar) Check_Atmosphere->Use_Inert Yes Check_Stabilizer Is a Stabilizer Being Used? Check_Atmosphere->Check_Stabilizer No Use_Inert->Check_Stabilizer Add_Stabilizer Add Antioxidant/Stabilizer (e.g., Hindered Phenol, Phosphite) Check_Stabilizer->Add_Stabilizer No End Problem Resolved Check_Stabilizer->End Yes Add_Stabilizer->End

References

Technical Support Center: Reaction Kinetics of Hexamethylenediamine and Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction between hexamethylenediamine and various isocyanates.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and analysis of polyureas from this compound and isocyanates.

Symptom Possible Cause Recommended Action
1. Reaction is too fast and difficult to control. High Reactivity of Aliphatic Diamine: this compound, as a primary aliphatic diamine, reacts extremely rapidly with isocyanates.[1]- Lower the reaction temperature: Decreasing the temperature will significantly slow down the reaction rate. - Use a less polar solvent: A less polar solvent can help to reduce the reaction speed.[1] - Dilute the reactants: Lowering the concentration of both this compound and the isocyanate will reduce the frequency of molecular collisions.[2]
2. Reaction is incomplete or has stalled. Incorrect Stoichiometry (NCO:NH₂ Ratio): An improper ratio of isocyanate to amine groups can lead to incomplete conversion.[1]- Verify Stoichiometry: Carefully calculate and precisely measure the molar ratio of isocyanate to this compound. A 1:1 ratio is typically targeted for linear polymers.
Moisture Contamination: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This consumes the isocyanate, altering the stoichiometry.[1][3]- Use Dry Reagents and Solvents: Ensure that this compound, the isocyanate, and the solvent are thoroughly dried before use. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Inactive or Insufficient Catalyst: While often not necessary for the fast amine-isocyanate reaction, if a catalyst is used, it may be inactive.- Check Catalyst Activity: Ensure the catalyst is fresh and has been stored correctly.
3. The final product is a gel or an insoluble solid. Side Reactions (Cross-linking): Excess isocyanate can react with the N-H group of the already formed urea (B33335) linkage, leading to the formation of a biuret (B89757) structure and causing cross-linking.[4][5]- Strict Stoichiometric Control: Maintain a precise 1:1 molar ratio of NCO to NH₂ groups. - Control Reactant Addition: Consider adding the isocyanate dropwise to the diamine solution to avoid localized excesses of the isocyanate.
4. The molecular weight of the polymer is lower than expected. Impurities in Reactants: Impurities can act as chain terminators.- Purify Reactants: Ensure the purity of both this compound and the isocyanate. - Analytical Verification: Use techniques like NMR or GC-MS to verify the purity of starting materials.
Side Reactions: As mentioned, side reactions like biuret formation can limit the growth of the main polymer chain.[4][5][6]- Optimize Reaction Conditions: Adjust temperature and concentration to favor the primary amine-isocyanate reaction.
5. Variability between experimental batches. Inconsistent Reaction Conditions: Small variations in temperature, reactant concentrations, moisture levels, or mixing speed can lead to different outcomes.[1][7]- Standardize Protocol: Maintain tight control over all reaction parameters. Use a temperature-controlled reaction vessel and ensure consistent stirring rates.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the reaction rate between this compound and isocyanates?

A1: The primary factors influencing the reaction rate are:

  • Reactant Concentration: Higher concentrations of both this compound and the isocyanate lead to a faster reaction rate.[7][2]

  • Temperature: The reaction is highly exothermic. Increasing the temperature will increase the reaction rate.[1][7]

  • Isocyanate Structure: Aliphatic isocyanates (like hexamethylene diisocyanate, HDI) generally react slower than aromatic isocyanates (like toluene (B28343) diisocyanate, TDI) due to electronic effects.[8][9]

  • Solvent Polarity: The polarity of the solvent can influence the reaction rate. Generally, more polar solvents can slow the reaction.[1]

  • Presence of Catalysts: While the reaction between a primary amine and an isocyanate is very fast, catalysts like tertiary amines or organotin compounds can be used to further accelerate it if needed.[6]

Q2: What are the common side reactions I should be aware of?

A2: The most significant side reaction is the formation of biuret linkages. This occurs when an isocyanate group reacts with a hydrogen atom on a previously formed urea bond. This reaction leads to branching and cross-linking, which can cause gelation and result in an insoluble product.[4][5] Another potential issue is the reaction of the isocyanate with any water present in the system, which consumes the isocyanate and disrupts the stoichiometry.[1][3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored using spectroscopic techniques. Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful. You can track the disappearance of the characteristic N=C=O stretching peak of the isocyanate group, which appears around 2274 cm⁻¹.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow the changes in the chemical environment of the protons and carbons near the reacting functional groups.[4][5]

Q4: Why is my product yellowing, especially when using aromatic isocyanates?

A4: Yellowing is a common issue with polymers derived from aromatic isocyanates. This is often due to the oxidation of the aromatic diamine that can be formed from the reaction of the isocyanate with water, or due to side reactions involving the aromatic rings themselves, which can lead to the formation of colored byproducts.

Q5: Is a catalyst necessary for the reaction of this compound with an isocyanate?

A5: Generally, no. The reaction between a primary aliphatic amine like this compound and an isocyanate is extremely fast and often does not require a catalyst.[1] In fact, controlling this rapid reaction is usually the primary challenge. Catalysts are more commonly employed for the slower reaction between isocyanates and alcohols (polyols).

Experimental Protocols

Protocol 1: Monitoring Reaction Kinetics using FTIR Spectroscopy

This protocol describes how to monitor the consumption of the isocyanate group to determine the reaction kinetics.

  • Preparation:

    • Ensure all glassware is oven-dried to remove any adsorbed water.

    • Dry the solvent (e.g., toluene, DMAc) and this compound using appropriate methods.

    • Set up a temperature-controlled reaction vessel with a magnetic stirrer and an inlet for an inert gas (e.g., nitrogen).

  • Reaction Setup:

    • Dissolve a known concentration of this compound in the dry solvent within the reaction vessel.

    • Allow the solution to reach the desired reaction temperature under a nitrogen blanket.

    • At time zero (t=0), inject a stoichiometric amount of the chosen isocyanate into the solution with vigorous stirring.

  • FTIR Monitoring:

    • Immediately withdraw a small aliquot of the reaction mixture and place it between two salt plates (e.g., KBr or NaCl).

    • Quickly acquire an FTIR spectrum. The characteristic peak for the isocyanate (N=C=O) group is at approximately 2274 cm⁻¹.[10]

    • Record the absorbance of the N=C=O peak.

    • Repeat the aliquot withdrawal and spectral acquisition at regular time intervals throughout the reaction.

    • Use a stable peak, such as a C-H stretching peak, as an internal standard to normalize the absorbance values, correcting for any variations in sample thickness.[10]

  • Data Analysis:

    • Plot the normalized absorbance of the N=C=O peak against time.

    • The rate of disappearance of this peak corresponds to the rate of reaction. This data can then be used to determine the reaction order and the rate constant.

Protocol 2: Synthesis of a Linear Polyurea

This protocol outlines a general procedure for synthesizing a linear polyurea for further characterization.

  • Reagent Preparation:

    • Accurately weigh equimolar amounts of this compound and the diisocyanate (e.g., hexamethylene diisocyanate - HDI).

    • Prepare separate solutions of the diamine and the diisocyanate in a dry, inert solvent (e.g., dimethylacetamide - DMAc).

  • Reaction:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add the this compound solution.

    • Begin vigorous stirring and maintain a constant temperature (e.g., 0-5°C to control the exothermic reaction).

    • Slowly add the diisocyanate solution from the dropping funnel to the diamine solution over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction to proceed at room temperature for an additional 2-4 hours to ensure completion.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the viscous reaction solution into a non-solvent, such as water or methanol.

    • Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers or residual solvent.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Visualizations

Reaction_Pathway HMD This compound (H₂N-(CH₂)₆-NH₂) Urea Polyurea Chain (-NH-CO-NH-(CH₂)₆-NH-CO-NH-R-) HMD->Urea Primary Reaction ISO Diisocyanate (O=C=N-R-N=C=O) ISO->Urea AmineCO2 Amine + CO₂ ISO->AmineCO2 Side Reaction Biuret Biuret Cross-link (Cross-linked Polymer) Urea->Biuret Side Reaction ExcessISO Excess Diisocyanate ExcessISO->Biuret Water Water (H₂O) (Contaminant) Water->AmineCO2 Troubleshooting_Workflow Start Problem with Reaction CheckKinetics Is reaction rate the issue? Start->CheckKinetics TooFast Too Fast / Uncontrolled CheckKinetics->TooFast Yes TooSlow Too Slow / Incomplete CheckKinetics->TooSlow Yes CheckProduct Is final product the issue? CheckKinetics->CheckProduct No Sol_Fast Action: - Lower Temperature - Dilute Reactants TooFast->Sol_Fast Sol_Slow Action: - Check Stoichiometry - Ensure Dry Conditions - Check Catalyst TooSlow->Sol_Slow Gel Product is a Gel CheckProduct->Gel Yes LowMW Low Molecular Weight CheckProduct->LowMW Yes Sol_Gel Action: - Strict Stoichiometry - Control Reactant Addition Gel->Sol_Gel Sol_LowMW Action: - Purify Reactants - Optimize Conditions LowMW->Sol_LowMW

References

minimizing impurities in the industrial production of Hexamethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the industrial production of Hexamethylenediamine (HMD).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the industrial production of this compound (HMD) via adiponitrile (B1665535) (ADN) hydrogenation?

A1: The primary impurities in HMD production from ADN hydrogenation can be categorized as follows:

  • Partially Hydrogenated Intermediates: The most common intermediate is 6-aminohexanenitrile (B1265705) (AHN), also known as epsilon-aminocapronitrile.[1][2]

  • Cyclic Byproducts: Due to intramolecular cyclization, impurities such as 1,2-diaminocyclohexane, hexamethyleneimine (B121469) (HMI), azacycloheptene, and azepane can form.[1][3][4]

  • Higher Amines and Condensation Products: Side reactions can lead to the formation of secondary and tertiary amines, such as bis(hexamethylenetriamine), and other condensation products.[3][4] The highly reactive imine intermediate can undergo intermolecular condensation with primary amine products (AHN and HMD).[4]

  • Polarographically Reducible Impurities: These are believed to be primarily aminohexylideneimine and its condensation products with itself or HMD.[5][6]

  • Residual Reactants and Additives: Unconverted adiponitrile and residual ammonia (B1221849), which is often used to suppress side reactions, can remain in the crude product.[6][7]

Q2: How can the formation of byproducts be minimized during the adiponitrile (ADN) hydrogenation process?

A2: Minimizing byproduct formation is crucial for achieving high-purity HMD. Key strategies include:

  • Catalyst Selection: The choice of catalyst is critical. Raney Nickel and Raney Cobalt are commonly used in industrial processes.[1] Supported nickel catalysts, such as Ni/SiO2, have also been shown to be effective.[4] The catalyst support can influence side reactions; for instance, acidic supports can promote condensation reactions.[4]

  • Use of Additives: The addition of ammonia to the reaction mixture is a widespread practice to limit the formation of unwanted secondary and tertiary amines.[6][8] Alkaline substances like sodium hydroxide (B78521) (NaOH) can also be added to the liquid reaction system to improve catalytic activity and selectivity towards primary amines.[4][9]

  • Control of Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and catalyst loading can significantly impact the yield and purity of HMD. For both Raney Ni and Raney Co catalysts, higher hydrogen pressure and lower ADN/catalyst ratios generally lead to higher HMD yields.[1]

  • Solvent and Reactant Ratios: In some processes, HMD itself is used as a solvent to dilute the ADN, which can improve selectivity.[3]

Q3: What are the primary methods for purifying crude this compound?

A3: Several purification techniques are employed to achieve high-purity HMD suitable for applications like polymer synthesis:

  • Distillation: A series of distillation columns is the most common method for purifying crude HMD.[5] This process separates HMD from both lower and higher boiling point impurities. However, some impurities, particularly low-boiling polarographically reducible ones, may distill over with the HMD.[2]

  • Chemical Treatment during Distillation: To address persistent impurities, chemical treatments can be integrated with distillation. For example, adding potassium hydroxide to the distillation column can help convert low-boiling polarographically reducible impurities into high-boiling ones, which can then be separated as distillation tails.[2][5]

  • Crystallization: Crystallization is an effective method for achieving high purity. This can be done through:

    • Recrystallization from a solvent: Crude HMD can be dissolved in a suitable solvent, such as cyclohexane (B81311), at an elevated temperature and then cooled to crystallize the purified HMD.[10]

    • Melt Crystallization: This technique involves crystallizing pure HMD from its molten state, which effectively rejects impurities without the need for a solvent.[11]

    • Ammonia-based Crystallization: A specialized process involves dissolving ammonia in molten crude HMD under pressure. When the pressure is reduced, the ammonia vaporizes, causing the HMD to cool and crystallize.[12]

Q4: How can I analyze the purity of my this compound product and identify specific impurities?

A4: A variety of analytical techniques can be used to assess the purity of HMD and identify impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the quantitative determination of HMD and its impurities.[13][14][15]

  • Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for separating and identifying volatile impurities.[16]

  • Polarography: This electrochemical method is specifically used to detect and quantify polarographically reducible impurities, such as those with imine groups.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information about the HMD product and any impurities present.[17]

Data Presentation

Table 1: Effect of Reaction Temperature on HMD Yield for Raney Ni and Raney Co Catalysts

CatalystTemperature (°C)HMD Yield (%)
Raney Ni6056
Raney Ni8090.5
Raney Ni100100
Raney Co6056.4
Raney Co8087.4
Raney Co10085-87

Data extracted from a study on ADN hydrogenation. Reaction conditions: H₂ pressure = 8 MPa; ADN/catalyst weight ratio = 15; ADN/HMD volumetric ratio = 0.2.[1]

Table 2: Impact of Additives on Primary Amine Selectivity in ADN Hydrogenation

CatalystAdditiveHydrogenation Activity (mol·kgcat⁻¹·min⁻¹)Primary Amine Selectivity (%)
Ni/SiO₂None--
Ni/SiO₂NaOH0.6394

Data from a study on supported Ni catalysts, demonstrating the positive effect of NaOH on selectivity.[4]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Cyclohexane

This protocol is based on a patented method for purifying HMD containing impurities like 1,4-diaminocyclohexane.[10]

  • Dissolution: Dissolve the crude this compound in cyclohexane. The weight ratio of HMD to cyclohexane can range from 0.01 to 5.0.

  • Heating: Gently heat the mixture to a temperature sufficient to ensure complete dissolution of the HMD. Temperatures between 30°C and 60°C are typically adequate.

  • Cooling and Crystallization: Cool the solution to induce crystallization of the purified HMD. For example, cooling to 25°C can be effective. Crystallization may begin at a higher temperature, such as 35°C.

  • Filtration: Separate the HMD crystals from the mother liquor by filtration.

  • Washing: Wash the collected crystals with fresh, cool cyclohexane to remove any remaining mother liquor and dissolved impurities.

  • Drying: Dry the purified HMD crystals, preferably under a vacuum or an inert atmosphere to prevent oxidation and moisture absorption.

Protocol 2: Analysis of this compound Purity by HPLC

This is a general guideline for developing an HPLC method for HMD analysis, as specific parameters can vary.[13][14][15]

  • Sample Preparation: Accurately weigh a sample of HMD and dissolve it in a suitable solvent, such as deionized water or a buffered mobile phase, to a known concentration.

  • Chromatographic System:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) solution) and an organic solvent (e.g., acetonitrile) is often effective for separating HMD from its impurities.

    • Detector: A UV detector is typically used. Derivatization with a UV-active agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) may be necessary for sensitive detection of HMD and its impurities.

  • Method Validation: Validate the analytical method for parameters such as precision, accuracy, linearity, specificity, and limit of detection and quantification to ensure reliable results.

  • Analysis: Inject the prepared sample and standards into the HPLC system. Identify and quantify the HMD and any impurities by comparing their retention times and peak areas to those of the standards.

Visualizations

HMD_Synthesis_and_Impurity_Formation cluster_main_pathway Main Synthesis Pathway cluster_impurities Impurity Formation Pathways ADN Adiponitrile (ADN) Imine Imine Intermediate ADN->Imine +H₂ AHN 6-Aminohexanenitrile (AHN) Imine->AHN +H₂ Cyclic Cyclic Byproducts (e.g., HMI, 1,2-diaminocyclohexane) Imine->Cyclic Intramolecular Cyclization Condensation Condensation Products (e.g., Higher Amines) Imine->Condensation Intermolecular Condensation with Amines HMD This compound (HMD) AHN->HMD +H₂ AHN->Condensation HMD->Condensation

Caption: Synthesis of HMD and major impurity formation pathways.

HMD_Purification_Workflow CrudeHMD Crude HMD from Reactor Distillation Multi-stage Distillation CrudeHMD->Distillation ChemicalTreatment Chemical Treatment (e.g., with KOH) Distillation->ChemicalTreatment For polarographically reducible impurities Crystallization Crystallization (Melt or Solvent) Distillation->Crystallization Further Purification Impurities1 High/Low Boiling Impurities Distillation->Impurities1 ChemicalTreatment->Distillation Impurities2 Converted Impurities ChemicalTreatment->Impurities2 PureHMD High-Purity HMD Crystallization->PureHMD Impurities3 Remaining Impurities in Mother Liquor Crystallization->Impurities3

Caption: General workflow for the purification of crude HMD.

References

strategies to improve the long-term stability of Hexamethylenediamine-cured epoxy resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the long-term stability of hexamethylenediamine-cured epoxy resins.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and curing of this compound-epoxy resin systems.

Issue 1: The cured epoxy surface is sticky, oily, or has a milky/cloudy appearance.

  • Question: My cured epoxy has a waxy film on the surface. What is causing this and how can I fix it?

  • Answer: This phenomenon is likely amine blush . It occurs when the amine curing agent, this compound, reacts with moisture and carbon dioxide in the air, forming ammonium (B1175870) carbamates on the surface.[1][2] This is more common with slower-curing aliphatic amines like this compound, especially in environments with high humidity or low temperatures.[1]

    • Immediate Corrective Action: If the epoxy is still in its gel phase, you can use a heat gun to gently warm the surface. This can help to remove the blush as it forms. Be careful not to overheat the epoxy, which can cause other defects.

    • Post-Cure Solution: If the epoxy has already hardened, the blush can be removed by washing the surface with warm, soapy water or a degreaser and a stiff brush.[3] It is crucial to remove this layer before applying any subsequent coatings, as it can cause adhesion problems.[3][4]

    • Prevention:

      • Control your work environment: Aim for a humidity level below 60% and a stable temperature between 22-25°C (72-77°F).[5][6]

      • Ensure good air circulation, but avoid strong drafts that can introduce excess CO2.

      • Always cure the epoxy at a temperature at least 5°F above the dew point to prevent condensation.[1][3]

Issue 2: The epoxy resin is not curing or remains soft and tacky after the expected curing time.

  • Question: My epoxy is still sticky after 24 hours. What went wrong?

  • Answer: Incomplete curing is typically due to one of three main factors: an incorrect mix ratio, inadequate mixing, or improper curing temperatures.[7][8]

    • Troubleshooting Steps:

      • Verify Mix Ratio: Ensure you are using the correct stoichiometric ratio of epoxy resin to this compound. An off-ratio mixture will result in unreacted components, leading to a soft or sticky cure.[9][10]

      • Confirm Thorough Mixing: The resin and hardener must be mixed meticulously for at least 3-5 minutes, scraping the sides and bottom of the mixing container to ensure a homogenous mixture.[5][11] Unmixed material will not cure properly.

      • Check Curing Temperature: this compound, being an aliphatic amine, may require specific temperature conditions for optimal curing. Curing at temperatures that are too low can significantly slow down or even halt the reaction.[9][12] Refer to your specific resin system's datasheet for the recommended curing schedule. A post-cure at an elevated temperature can often improve the final properties and ensure complete cross-linking.

Issue 3: The cured epoxy is brittle and cracks easily.

  • Question: My cured epoxy seems very brittle. How can I improve its toughness?

  • Answer: Brittleness in epoxy resins is often a result of high cross-link density. While this can contribute to high thermal stability, it can also reduce toughness.

    • Possible Solutions:

      • Incorporate Toughening Agents: The addition of a secondary component like reactive liquid rubbers, thermoplastics, or core-shell rubber nanoparticles can significantly improve the fracture toughness of the epoxy network.

      • Optimize Curing Schedule: A carefully controlled curing schedule, potentially with a ramp-up in temperature and a post-cure step, can help to manage internal stresses that may contribute to brittleness.

      • Adjust Stoichiometry: In some cases, a slight excess of the amine hardener can lead to a more flexible network, though this may impact other properties such as chemical and thermal resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for this compound-cured epoxy resins?

A1: The long-term stability of these resins can be affected by both physical and chemical degradation mechanisms.

  • Physical Degradation: This is often driven by the absorption of solvents or aggressive chemicals, such as acids.[13] This can lead to swelling, plasticization, and the disruption of non-covalent bonds within the polymer network, ultimately causing cracking and erosion without significant chemical change to the polymer backbone.[13][14]

  • Chemical Degradation:

    • Thermo-oxidative Degradation: At elevated temperatures in the presence of oxygen, chain scission and the formation of carbonyl and amide groups can occur, leading to discoloration (yellowing) and a reduction in mechanical properties.[15]

    • Photodegradation (UV exposure): Exposure to UV radiation can lead to the formation of chromophores, such as quinone methides, causing significant yellowing and surface degradation.[15]

Q2: How can I improve the thermal stability of my this compound-cured epoxy resin?

A2: Several strategies can be employed to enhance thermal stability:

  • Ensure Complete Curing: A higher degree of cross-linking leads to a more rigid structure that is more resistant to thermal degradation. Implementing an optimal curing schedule, including a post-cure at an elevated temperature, is crucial.

  • Incorporate Fillers and Additives: The addition of inorganic fillers like silica, alumina, or carbon nanotubes can improve thermal stability.

  • Chemical Modification: Introducing more thermally stable moieties into the epoxy backbone or using co-hardeners with higher thermal resistance can be effective. For instance, incorporating siloxane structures can significantly increase the char yield and thermal stability.

Q3: What factors influence the chemical resistance of this compound-cured epoxy resins?

A3: The chemical resistance is primarily determined by the cross-link density and the chemical structure of the cured network. A higher cross-link density generally leads to better resistance against a wide range of chemicals by reducing the free volume and hindering the diffusion of solvents into the polymer matrix. The presence of polar groups in the cured network can influence its susceptibility to polar solvents and aqueous solutions.

Data Presentation

The following tables summarize typical quantitative data for aliphatic amine-cured epoxy resins. Note that specific values can vary significantly based on the exact epoxy resin, curing conditions, and any additives used.

Table 1: Thermal Properties of Aliphatic Amine-Cured DGEBA Epoxy Resins

PropertyTypical Value RangeTest Method
Glass Transition Temperature (Tg)80 - 120 °CDSC
Onset of Decomposition (Td)190 - 220 °CTGA
Temperature at 10% Weight Loss~300 °CTGA

Note: Data compiled from multiple sources on aliphatic amine-cured systems. The addition of modifiers can alter these values. For example, incorporating graphene oxide functionalized with this compound has been shown to increase the onset of destruction to 214 °C.[16]

Table 2: Mechanical Properties of Aliphatic Amine-Cured DGEBA Epoxy Resins

PropertyTypical Value RangeASTM Standard
Tensile Strength20 - 30 N/mm²ASTM D638
Flexural Strength55 - 70 N/mm²ASTM D790
Compressive Strength90 - 100 N/mm²ASTM D695

Note: These are general values for amine-cured epoxies.[17] Modifications can significantly enhance these properties. For example, adding 0.1% this compound-functionalized graphene oxide has been reported to increase tensile strength by 82% and flexural strength by 48%.[16]

Table 3: Chemical Resistance of Amine-Cured Epoxy Resins to Common Solvents (Weight Gain % after 7 days immersion)

ChemicalCycloaliphatic Amine CuredModified Aliphatic Amine Cured
Water0.520.79
Ethanol1.551.97
Toluene0.560.79
10% Acetic Acid0.901.23

Note: This data is representative of general amine-cured systems and illustrates relative performance. Lower weight gain indicates better resistance.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Determining Glass Transition Temperature (Tg) and Degree of Cure

  • Objective: To determine the glass transition temperature (Tg) of a cured sample and the residual heat of cure to calculate the degree of cure.

  • Instrumentation: A differential scanning calorimeter (DSC) with a cooling system.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the cured epoxy sample into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any outgassing.

    • Prepare an empty, sealed aluminum pan to serve as a reference.

  • DSC Measurement Parameters:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).

    • Cool the sample back to 25°C.

    • Perform a second heating scan from 25°C to 250°C at the same heating rate.

  • Data Analysis:

    • Tg: The glass transition temperature is determined from the midpoint of the step-like transition in the baseline of the second heating scan.[14]

    • Degree of Cure (%): This is calculated using the residual heat of cure (ΔH_residual) from the first heating scan and the total heat of cure for an uncured sample (ΔH_total). % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] * 100[14]

2. Thermogravimetric Analysis (TGA) for Assessing Thermal Stability

  • Objective: To determine the onset of thermal decomposition and the degradation profile of the cured epoxy resin.

  • Instrumentation: A thermogravimetric analyzer (TGA).

  • Sample Preparation:

    • Place a 10-15 mg sample of the cured epoxy into a ceramic or platinum TGA pan.

  • TGA Measurement Parameters:

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min.

    • Maintain a nitrogen atmosphere with a purge rate of 50 mL/min to prevent thermo-oxidative degradation during the initial phase.

  • Data Analysis:

    • The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (T_d5%).

    • The temperature of maximum degradation rate can be determined from the peak of the derivative of the TGA curve (DTG).

3. Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring the Curing Reaction

  • Objective: To monitor the disappearance of epoxy groups and the formation of hydroxyl groups during the curing process.

  • Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Acquire a background spectrum.

    • Place a small amount of the mixed, uncured epoxy resin onto the ATR crystal.

    • Record spectra at regular intervals throughout the curing process.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the epoxy group peak, typically around 915 cm⁻¹.

    • Monitor the increase in the broad hydroxyl (-OH) group peak around 3200-3600 cm⁻¹.

    • The extent of the reaction can be quantified by normalizing the epoxy peak area to an internal reference peak that does not change during the reaction (e.g., a C-H stretching peak).[2][18]

Visualizations

Curing_Reaction DGEBA DGEBA (Epoxy Resin) Intermediate Adduct Formation (Ring Opening) DGEBA->Intermediate Primary Amine Attack HMDA This compound (Curing Agent) HMDA->Intermediate Network Cross-linked Polymer Network Intermediate->Network Further Reaction of Secondary Amines

Caption: Curing reaction of DGEBA with this compound.

Degradation_Pathways CuredEpoxy Cured Epoxy Network Physical Physical Degradation (Swelling, Cracking) CuredEpoxy->Physical Solvent Ingress Chemical Chemical Degradation (Chain Scission, Oxidation) CuredEpoxy->Chemical Thermo-oxidation/Photolysis Stressor Environmental Stressors (Heat, UV, Chemicals) Stressor->CuredEpoxy Loss Loss of Mechanical and Thermal Properties Physical->Loss Chemical->Loss

Caption: Degradation pathways for amine-cured epoxy resins.

Troubleshooting_Workflow Start Curing Issue Identified Q1 Is the surface sticky, oily, or cloudy? Start->Q1 A1_Yes Likely Amine Blush Q1->A1_Yes Yes A1_No Is the bulk material soft or uncured? Q1->A1_No No Sol1 Clean surface. Control humidity/temp for future cures. A1_Yes->Sol1 Q2 Check Mix Ratio A1_No->Q2 A2_Correct Check Mixing Procedure Q2->A2_Correct Correct A2_Incorrect Incorrect Stoichiometry. Reformulate. Q2->A2_Incorrect Incorrect A3_Good Check Curing Temp/Time A2_Correct->A3_Good Thorough A3_Bad Inadequate Mixing. Improve mixing protocol. A2_Correct->A3_Bad Inadequate A4_Good Curing conditions correct. Consider other factors. A3_Good->A4_Good Correct A4_Bad Improper Curing. Adjust schedule. A3_Good->A4_Bad Incorrect

Caption: Troubleshooting workflow for curing issues.

References

Technical Support Center: Bioproduction of Hexamethylenediamine (HMDA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioproduction of Hexamethylenediamine (HMDA). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the microbial production of HMDA.

Issue 1: Low HMDA Titer and Yield

Q1: My engineered strain is producing very low levels of HMDA. What are the potential causes and how can I troubleshoot this?

A1: Low HMDA titers are a common challenge in bioproduction. The issue can often be traced back to several factors, from metabolic pathway inefficiencies to suboptimal fermentation conditions.

  • Metabolic Pathway Bottlenecks: The engineered biosynthetic pathway may have rate-limiting steps.

    • Enzyme Expression and Activity: Ensure all enzymes in your pathway are expressed and active. Key enzymes in recently developed pathways include L-lysine α-oxidase, LeuABCD, α-ketoacid decarboxylase (KivD), and transaminases.[1] Consider codon optimization for your host organism and verify protein expression using SDS-PAGE or western blotting.

    • Enzyme Specificity and Efficiency: Some enzymes may have low specificity for their substrates in the HMDA pathway. For instance, mutations in α-keto acid decarboxylase (KivD) have been shown to improve its specificity and increase HMDA production.[2]

    • Precursor and Cofactor Availability: The production of HMDA is dependent on the availability of precursors like L-lysine and essential cofactors such as NAD+.[1] Supplementing the medium with these precursors or engineering the host to overproduce them can enhance yield. Optimizing the concentration of NAD+ has been shown to significantly increase HMDA titers.[1]

  • Suboptimal Fermentation Conditions: The culture environment plays a critical role in the productivity of your microbial host.

    • pH and Temperature: Every microorganism has an optimal pH and temperature range for growth and production.[3] These parameters should be tightly controlled in the fermenter. For example, some processes maintain a pH of 8.0 during the production phase.[1]

    • Aeration and Agitation: Adequate oxygen supply and proper mixing are crucial for many microbial cultures.[4] Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the cells.[]

    • Nutrient Supply: A balanced supply of carbon, nitrogen, and other essential nutrients is vital.[6] A fed-batch strategy, where nutrients are supplied during the fermentation, can help maintain optimal conditions and high cell densities.[7]

  • Toxicity of HMDA or Intermediates: HMDA itself or metabolic intermediates can be toxic to the host organism, inhibiting growth and productivity.[8][9] See the "HMDA Toxicity to Host Strain" section for more details.

A logical workflow for troubleshooting low yield is presented below.

cluster_start Start cluster_pathway Pathway Analysis cluster_fermentation Fermentation Optimization cluster_host Host Strain Health cluster_solutions Potential Solutions start Low HMDA Yield Detected enzyme_expression Verify Enzyme Expression (SDS-PAGE, Western Blot) start->enzyme_expression Initial Checks check_ph Verify pH Control start->check_ph Initial Checks growth_curve Analyze Growth Curve start->growth_curve Initial Checks enzyme_activity Assess Enzyme Activity (In vitro assays) enzyme_expression->enzyme_activity cofactor_supply Check Cofactor Availability (e.g., NAD+ levels) enzyme_expression->cofactor_supply precursor_supply Analyze Precursor Supply (e.g., L-lysine) enzyme_expression->precursor_supply optimize_expression Optimize Codons, Promoters, Plasmids enzyme_activity->optimize_expression If low engineer_enzyme Enzyme Engineering (e.g., Site-directed mutagenesis) enzyme_activity->engineer_enzyme If low engineer_host Metabolic Engineering of Host (Overproduce precursors/cofactors) cofactor_supply->engineer_host If limiting precursor_supply->engineer_host If limiting optimize_conditions Adjust Fermentation Parameters (pH, Temp, DO) check_ph->optimize_conditions If suboptimal check_temp Verify Temperature Control check_temp->optimize_conditions If suboptimal check_aeration Optimize Aeration & Agitation check_aeration->optimize_conditions If suboptimal check_media Review Media Composition & Feeding Strategy check_media->optimize_conditions If suboptimal toxicity_assay Assess HMDA/Intermediate Toxicity detoxify Engineer for Toxin Export/Degradation toxicity_assay->detoxify If toxicity confirmed growth_curve->toxicity_assay If growth inhibited

Caption: Troubleshooting workflow for low HMDA yield.

Issue 2: HMDA Toxicity to Host Strain

Q2: My culture growth is inhibited, and I suspect HMDA toxicity. How can I confirm this and what mitigation strategies can I employ?

A2: HMDA is known to be moderately toxic and can act as an irritant to cells.[8][9] This can lead to reduced biomass accumulation and, consequently, lower product titers.

  • Confirming Toxicity:

    • Toxicity Assays: Perform dose-response experiments by adding known concentrations of HMDA to wild-type host cultures and monitor the growth rate (OD600) and viability (colony-forming units). This will help you determine the inhibitory concentration (IC50) of HMDA for your specific strain.

    • Microscopy: Observe cell morphology under a microscope. Cell lysis or changes in shape can be indicators of toxicity.

  • Mitigation Strategies:

    • Dynamic Regulation: Implement dynamic metabolic engineering strategies.[10] This involves designing genetic circuits that activate the HMDA production pathway only after a sufficient amount of biomass has accumulated, thus separating the growth phase from the production phase and minimizing the exposure of growing cells to toxic HMDA.

    • In Situ Product Removal: Integrate a product removal system with your fermentation process. This can involve techniques like liquid-liquid extraction or adsorption to continuously remove HMDA from the culture medium, keeping its concentration below toxic levels.

    • Host Engineering for Tolerance: Engineer the host strain for improved tolerance to HMDA. This can be achieved through adaptive laboratory evolution (ALE) or by overexpressing genes associated with stress response or solvent efflux pumps.

Frequently Asked Questions (FAQs)

Q1: What are the most common host organisms used for HMDA bioproduction?

A1: Escherichia coli and Corynebacterium glutamicum are the most commonly used microbial hosts for producing diamines, including HMDA.[11] These organisms are well-characterized, have a wide range of available genetic tools, and are at the forefront of industrial biotechnology.[12]

Q2: What are the main biosynthetic pathways being explored for HMDA production?

A2: Currently, there are no known natural biosynthetic pathways for HMDA.[12] Researchers have successfully constructed artificial pathways, primarily starting from L-lysine or adipic acid.[1][2][11] A recently developed pathway in E. coli utilizes an artificial one-carbon elongation cycle starting from L-lysine, involving enzymes like L-lysine α-oxidase (Raip), LeuABCD, α-ketoacid decarboxylase (KivD), and transaminases (Vfl).[1]

A simplified representation of this pathway is shown below.

cluster_pathway Engineered HMDA Biosynthesis Pathway from L-Lysine Lysine L-Lysine Keto_acid α-Keto-ε-aminocaproate Lysine->Keto_acid Raip (L-lysine α-oxidase) Extended_Keto_acid 7-Amino-2-oxoheptanoic acid Keto_acid->Extended_Keto_acid LeuABCD (Carbon Chain Extension) Aldehyde 6-Aminohexanal Extended_Keto_acid->Aldehyde KivD (α-ketoacid decarboxylase) HMDA This compound Aldehyde->HMDA Transaminases

Caption: Engineered pathway for HMDA production from L-lysine.

Q3: What challenges are associated with the purification of bio-produced HMDA?

A3: Effective separation and purification of HMDA from the fermentation broth are crucial for achieving the required quality for industrial applications like nylon synthesis.[1][13] Challenges include:

  • Complex Broth Composition: Fermentation broths are complex mixtures containing residual media components, biomass, and various metabolic byproducts, which can interfere with purification.

  • Product Recovery: Designing scalable separation processes that balance high recovery rates, purity, and operational costs is a significant challenge.[1]

  • Downstream Processing Costs: Downstream purification can account for a substantial portion of the total production cost in microbial manufacturing.[14] Innovations in membrane separation, integrated systems, and process optimization are needed to enhance efficiency and reduce costs.[1]

Data Presentation

Table 1: Summary of Reported HMDA Titers in Engineered E. coli

Starting SubstrateKey Engineering StrategyTiter (mg/L)Molar Yield (mol/mol substrate)Reference
L-Lysine HydrochlorideReplace aldehyde dehydrogenase with bi-aminotransferases84.67 ± 4.040.08[2]
L-Lysine"Smart-net metabolic engineering" with multienzyme cascade213.5 ± 8.70.65 (conversion rate)[1]

Experimental Protocols

Protocol 1: General Methodology for Fed-Batch Fermentation of Engineered E. coli for HMDA Production

This protocol provides a general framework. Specific parameters such as media composition, feed rates, and induction strategies must be optimized for your specific strain and process.[7]

1. Inoculum Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of seed culture medium (e.g., LB broth with appropriate antibiotics). b. Incubate overnight at 37°C with shaking at 250 rpm. c. Use the overnight culture to inoculate a larger volume of seed medium (e.g., 100 mL in a 500 mL flask) and incubate under the same conditions until the OD600 reaches a target value (e.g., 4.0-6.0).

2. Bioreactor Setup and Batch Phase: a. Prepare the bioreactor with the initial batch medium. A semi-defined medium is often used, containing a primary carbon source (e.g., glucose), nitrogen source (e.g., ammonium (B1175870) hydroxide), salts, and trace metals.[7] b. Sterilize the bioreactor and medium. c. Inoculate the bioreactor with the seed culture (e.g., to an initial OD600 of 0.1). d. Start the batch phase cultivation. Maintain temperature at 37°C and pH at 7.0 (controlled by automatic addition of a base like ammonium hydroxide).[7] Maintain dissolved oxygen (DO) above a setpoint (e.g., 30%) by adjusting agitation and airflow.

3. Fed-Batch and Production Phase: a. Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), initiate the fed-batch phase by starting the glucose feed. The feed rate should be optimized to avoid acetate (B1210297) accumulation.[7] b. When the culture reaches a high cell density (e.g., OD600 of 50-80), induce the expression of the HMDA biosynthesis pathway (e.g., by adding IPTG for lac-based promoters). c. Concurrently, you may shift the temperature (e.g., down to 30°C) and pH (e.g., up to 8.0) to optimize for production rather than growth.[7] d. Begin co-feeding the precursor substrate (e.g., L-lysine solution) at a controlled rate. e. Continue the fermentation for the desired production period (e.g., 48-72 hours), monitoring cell density, substrate consumption, and HMDA production.

4. Sampling and Analysis: a. Periodically draw samples from the bioreactor. b. Measure OD600 for cell density. c. Centrifuge samples to separate supernatant and cell pellet. d. Analyze supernatant for HMDA, residual substrates (glucose, lysine), and potential byproducts using methods like HPLC or GC-MS.

A diagram of this experimental workflow is provided below.

cluster_prep 1. Preparation cluster_batch 2. Batch Phase (Growth) cluster_fedbatch 3. Fed-Batch Phase (Production) cluster_analysis 4. Analysis inoculum Prepare Inoculum (Flask Culture) inoculate Inoculate Bioreactor inoculum->inoculate bioreactor_prep Prepare & Sterilize Bioreactor bioreactor_prep->inoculate batch_run Run Batch Culture (e.g., 37°C, pH 7.0) inoculate->batch_run glucose_feed Start Glucose Feed (Upon substrate depletion) batch_run->glucose_feed Glucose Depleted induce Induce Pathway Expression (e.g., add IPTG) glucose_feed->induce High Cell Density shift_conditions Shift Conditions (e.g., 30°C, pH 8.0) induce->shift_conditions precursor_feed Start Precursor Feed (e.g., L-Lysine) shift_conditions->precursor_feed production_run Continue Fermentation (48-72h) precursor_feed->production_run sampling Periodic Sampling production_run->sampling sampling->production_run Continue analysis Analyze Samples (OD, HPLC, GC-MS) sampling->analysis

Caption: Experimental workflow for fed-batch HMDA production.

References

Technical Support Center: Optimization of Hexamethylenediamine (HMDA) for Effective CO2 Absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the effective use of hexamethylenediamine (HMDA) in CO2 absorption experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for aqueous HMDA solutions for CO2 capture?

A: The optimal concentration depends on the specific experimental conditions, including temperature and CO2 partial pressure. Studies have investigated HMDA concentrations ranging from 5 to 30 mass% in aqueous solutions.[1][2] Blends with other amines, such as N-methyldiethanolamine (MDEA), often use HMDA concentrations between 5 and 15 mass% while keeping the total amine concentration around 30 mass%.[3][4] For novel binary amine blends, such as with 2-Dimethylaminoethanol (DMAE), total solution concentrations of 1 to 3 mol/L have been explored with varying mole fractions of HMDA.[5]

Q2: How does temperature affect the CO2 absorption performance of HMDA?

A: Generally, CO2 absorption is an exothermic process, so lower temperatures favor higher equilibrium CO2 loading. For instance, an optimal equilibrium CO2 loading of 1.2174 mol CO2/mol amine was achieved at 298.15 K (25°C).[5] However, the kinetics of the absorption reaction increase with temperature. Kinetic studies have been performed in the range of 30-60°C (303-333 K) to analyze the reaction rates.[1][4] Therefore, an optimal temperature must balance favorable thermodynamics (lower temperature) with faster kinetics (higher temperature).

Q3: What is the typical CO2 loading capacity of HMDA solutions?

A: HMDA exhibits a high CO2 loading capacity.[1] An aqueous solution of 30 mass% HMDA can achieve a CO2 loading of 1.23 mol CO2/mol amine at 15 kPa CO2 partial pressure and 303.15 K.[1] In a blend with DMAE, a loading of 1.2174 mol CO2/mol amine was reported at 298.15 K and a CO2 partial pressure of 25.33 kPa.[5]

Q4: Why might the CO2 absorption rate be lower than expected?

A: A lower-than-expected absorption rate in HMDA solutions can be attributed to several factors. One significant issue is the high viscosity of aqueous HMDA solutions, which can increase the rigidity of the gas-liquid interface and reduce the mass transfer rate of CO2.[6][7] In bubbling reactors, high viscosity can also lead to larger bubble sizes, which decreases the interfacial area available for gas-liquid contact.[6]

Q5: Is HMDA prone to degradation?

A: Yes, like other amines, HMDA can undergo thermal and oxidative degradation. When used as an activator for other amines like MDEA, HMDA shows a higher rate of thermal degradation than MDEA itself, suggesting that reactive intermediates may degrade the HMDA.[8] However, its degradation rate is noted to be about a quarter of that of piperazine (B1678402) (PZ) under similar conditions.[8]

Q6: Can HMDA be blended with other amines to improve performance?

A: Yes, blending HMDA with other amines is a common strategy. It is often used as an activator for tertiary amines like MDEA to enhance the absorption kinetics.[4][9] Blends of HMDA with MDEA or sodium glycinate (B8599266) have been shown to significantly enhance CO2 absorption kinetics compared to the single amine solvents.[3][4] A novel blend of HMDA and 2-Dimethylaminoethanol (DMAE) has also been investigated, showing high cyclic capacity.[5]

Section 2: Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low CO2 Absorption Efficiency Incorrect HMDA Concentration: Solution is too dilute or too concentrated, affecting reaction rate and viscosity.[6]Optimize the HMDA concentration. Studies suggest a range of 5-30 mass%.[1][2] For blends, adjust the ratio of HMDA to the other amine.[3]
Suboptimal Temperature: Temperature may be too high, reducing CO2 solubility, or too low, slowing reaction kinetics.[5]Adjust the absorber temperature. A common range for kinetic studies is 303-333 K (30-60°C).[1]
Poor Gas-Liquid Contact: Inefficient mixing, low gas flow rate, or large bubble formation.[6]Increase the stirrer speed in a stirred-cell reactor or adjust the gas flow rate in a bubble column to enhance the interfacial area.[6]
High Solvent Viscosity High HMDA Concentration: Viscosity increases significantly with amine concentration.[6][7]Reduce the HMDA concentration. Consider blending with a less viscous amine.
Low Temperature: Viscosity of the aqueous solution increases as temperature decreases.Operate at a slightly higher temperature, balancing the trade-off between viscosity and CO2 loading.
Solvent Precipitation/ Solidification Carbamate (B1207046) Precipitation: High CO2 loading can lead to the formation of solid carbamate precipitates, especially at lower temperatures.Increase the operating temperature of the absorber. Use a lower concentration of HMDA or blend it with another solvent to increase the solubility of the carbamate.
Inconsistent or Irreproducible Results Solvent Degradation: Thermal or oxidative degradation can alter the amine concentration and introduce byproducts.[8]Ensure the system is properly sealed to prevent oxygen ingress. For regeneration studies, avoid excessively high temperatures. Consider performing initial runs to stabilize the solvent.[6]
Inaccurate Measurements: Errors in gas flow rates, temperature control, or CO2 analysis.[10]Calibrate all mass flow controllers, temperature probes, and the gas chromatograph before starting the experiment.[10]

Section 3: Quantitative Data Summary

Table 1: CO2 Loading Capacity of Aqueous HMDA and its Blends
Amine SystemConcentrationTemperature (K)CO₂ Partial Pressure (kPa)CO₂ Loading (mol CO₂/mol amine)Reference
Aqueous HMDA30 mass%303.15151.23[1]
HMDA + DMAE Blend1 mol/L (mHMDA = 0.20)298.1525.331.2174[5]
HMDA + DMAE Blend (Optimized)1.5 mol/L (mHMDA = 0.16)306.9021.531.0458[5]
HMDA + Sodium Glycinate5-15 mass% HMDA (Total 30 mass%)313 - 333-Enhanced solubility reported[3]
Piperazine (PZ) + HMDA Blend6 m PZ + 2 m HMDA--Moderate capacity reported[7]
Table 2: Kinetic Data for CO2 Absorption in Aqueous HMDA
Amine SystemTemperature (K)Second-Order Rate Constant (k₂) (m³/(kmol·s))Activation Energy (Ea) (kJ/mol)Reference
HMDA in Tetraethylene Glycol (TEG)30862,98434.9[1]
HMDA (aqueous)303.1542,000-[1]
Table 3: Physicochemical Properties of Aqueous HMDA Solutions
PropertyObservationImpact on CO2 AbsorptionReference
Viscosity High viscosity reported, especially at higher concentrations.Reduces CO2 mass transfer rate by increasing the rigidity of the gas-liquid interface and promoting bubble coalescence.[6][7]
Density Decreases linearly with an increase in temperature.Required for analyzing kinetic data and designing absorption equipment.[3]

Section 4: Experimental Protocols

Methodology for CO2 Absorption Measurement in a Bubble Column Contactor

This protocol is based on common experimental setups described for amine-based CO2 absorption.[6][10]

1. Materials and Apparatus:

  • Absorbent: Aqueous solution of this compound (HMDA) at the desired concentration (e.g., 1 mol/L or 10-30 mass%).

  • Gases: Pure CO2 and a balance gas (e.g., N2), supplied from cylinders with high purity (≥99.99%).

  • Apparatus:

    • Glass bubble column reactor.

    • Mass flow controllers (MFCs) to regulate gas flow rates.

    • Gas saturator filled with water to humidify the inlet gas stream.

    • Thermostatic bath to maintain a constant temperature in the absorber.

    • Gas drying system (e.g., condenser, P2O5 towers) for the outlet gas stream.[10]

    • Gas Chromatograph (GC) or other CO2 analyzer to measure the CO2 concentration in the outlet gas.

    • Data acquisition system (computer).

2. Experimental Procedure:

  • Preparation: Prepare the aqueous HMDA solution of the desired concentration and pour a known volume (e.g., 150 mL) into the bubble column reactor.[10]

  • Temperature Control: Submerge the reactor in the thermostatic bath and allow the solution to reach the desired experimental temperature (e.g., 298 K).

  • System Purge: Before starting the experiment, purge the entire system with the balance gas (N2) to remove any residual air.

  • Gas Inlet: Start the flow of the gas mixture (CO2 and N2) at the desired total flow rate (e.g., 0.1–0.3 L·min⁻¹) and composition through the MFCs.[6] Pass the gas mixture through the water saturator before it enters the bottom of the bubble column through a gas sparger.

  • Absorption: The gas bubbles through the HMDA solution, and CO2 is absorbed.

  • Outlet Gas Analysis: The gas exiting the top of the column is passed through the drying system to remove moisture and then fed into the GC for continuous analysis of the CO2 concentration.[10]

  • Data Acquisition: Record the outlet CO2 concentration over time until the solution is saturated and the outlet concentration equals the inlet concentration.

  • Calculation: The CO2 absorption rate and absorption efficiency can be calculated by comparing the inlet and outlet CO2 concentrations over time.

Section 5: Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sol_Prep Prepare Aqueous HMDA Solution Sys_Purge Purge System with N2 Sol_Prep->Sys_Purge Gas_Mix Mix CO2/N2 Gases (Mass Flow Controllers) Sys_Purge->Gas_Mix Start Gas Flow Saturator Humidify Gas in Saturator Gas_Mix->Saturator Absorber Bubble Gas Through HMDA in Reactor (Constant Temp) Saturator->Absorber Dry_Gas Dry Outlet Gas Absorber->Dry_Gas Outlet Gas GC Analyze Outlet [CO2] with Gas Chromatograph Dry_Gas->GC Data_Acq Record Data & Calculate Absorption Rate GC->Data_Acq

Caption: Workflow for a typical CO2 absorption experiment.

Troubleshooting Logic

G rect_node rect_node Start Low CO2 Absorption Rate? Viscosity Is Viscosity Too High? Start->Viscosity Yes Temp Is Temperature Optimal? Start->Temp No Viscosity->Temp No Sol_Visc Reduce [HMDA] or Increase Temperature Viscosity->Sol_Visc Yes Concentration Is [HMDA] Correct? Temp->Concentration Yes Sol_Temp Adjust Temperature (Balance Kinetics & Loading) Temp->Sol_Temp No Sol_Conc Optimize [HMDA] (e.g., 5-30 wt%) Concentration->Sol_Conc No Sol_Mixing Improve Gas-Liquid Contact (e.g., Increase Stirring) Concentration->Sol_Mixing Yes

Caption: Troubleshooting flowchart for low CO2 absorption.

CO2-HMDA Reaction Mechanism

G CO2 CO2 (O=C=O) Zwitterion Zwitterion Intermediate (H2N+-(CH2)6-NH-COO-) CO2->Zwitterion + k1 - k-1 HMDA HMDA (H2N-(CH2)6-NH2) HMDA->Zwitterion + k1 - k-1 Carbamate Carbamate (H2N-(CH2)6-NH-COO-) Zwitterion->Carbamate + Base (k_B) (Deprotonation) Protonated_Base Protonated Base (BH+) Protonated_Amine Protonated Amine (H2N-(CH2)6-NH3+) Base Base (B) (e.g., H2O, HMDA)

References

Technical Support Center: Mitigating Hexamethylenediamine (HMDA) Volatility in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexamethylenediamine (HMDA) in high-temperature reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise due to the volatility of HMDA during high-temperature experiments.

Issue Potential Cause Recommended Solution
Low Polymer Yield or Inconsistent Molecular Weight Loss of HMDA monomer due to evaporation at high reaction temperatures, leading to a stoichiometric imbalance with the diacid monomer.1. Utilize the "Nylon Salt" Method: Form a 1:1 salt of HMDA and the diacid (e.g., adipic acid to form hexamethylene diammonium adipate) at a lower temperature before proceeding to high-temperature polymerization. This non-volatile salt ensures stoichiometry is maintained.[1][2][3]2. Pressurized Reaction Vessel: Conduct the polymerization in a sealed, pressurized reactor to raise the boiling point of HMDA and minimize its escape into the vapor phase.[1]
Reactor Fouling or Side Product Formation HMDA that has volatilized may react or decompose on hotter surfaces of the reactor, leading to the formation of unwanted byproducts and fouling.1. Optimize Heating: Use a heating mantle with sand or a silicone oil bath for uniform heating to avoid localized hot spots.[4]2. Inert Atmosphere: Ensure a continuous, gentle flow of an inert gas (e.g., nitrogen or argon) to sweep away any volatilized HMDA before it can decompose, but not so high as to actively encourage evaporation.
Difficulty in Handling and Transfer of HMDA HMDA is a solid at room temperature with a relatively low melting point (around 40-42°C) and can be challenging to handle accurately.[5][6][7] It is also hygroscopic and can react with atmospheric CO2 to form a carbamate.[8]1. Pre-dissolve HMDA: For accurate addition, consider preparing a concentrated aqueous solution of HMDA. Note that water will need to be removed during the reaction.[1][9]2. Melt and Transfer: Gently warm the HMDA container in a water bath until it melts, then transfer the liquid.[1]3. Inert Gas Blanket: Handle HMDA under an inert atmosphere to prevent reaction with air and moisture.[8]
Inaccurate Stoichiometry Leading to Poor Polymer Properties In addition to volatility, weighing errors or impurities in HMDA can affect the monomer ratio.1. Purify HMDA: If impurities are suspected, consider purification by distillation.[10]2. Accurate Measurement: Use calibrated analytical balances and ensure complete transfer of the material.3. Confirm Salt Stoichiometry: When using the nylon salt method, the salt can be crystallized and purified to ensure a precise 1:1 molar ratio before polymerization.[3]

Frequently Asked Questions (FAQs)

Q1: At what temperatures does HMDA volatility become a significant issue?

A1: HMDA has a boiling point of approximately 205°C at atmospheric pressure.[5][6] However, its vapor pressure increases significantly with temperature, leading to substantial evaporation even below its boiling point. For polymerization reactions, which are often conducted at temperatures exceeding 200°C, volatility is a major concern.[9]

Q2: What is "nylon salt" and how does it help mitigate HMDA volatility?

A2: "Nylon salt" is the common name for the salt formed by the reaction of a diamine and a dicarboxylic acid, such as hexamethylene diammonium adipate (B1204190) from this compound and adipic acid.[1][2][11] This salt is a solid with a much higher melting point (around 190°C) and significantly lower volatility than free HMDA.[9] By forming the salt at a lower temperature first, you create a stable, non-volatile intermediate. This ensures that the 1:1 stoichiometry between the amine and acid is locked in before initiating high-temperature melt polymerization, preventing the loss of the more volatile HMDA.[3]

Q3: Can I run my reaction in an open vessel if I use a reflux condenser?

A3: While a reflux condenser can help to return some of the condensed HMDA vapor to the reaction vessel, it may not be sufficient to prevent significant losses, especially at high temperatures and with vigorous boiling. For consistent and high-quality polymer synthesis, a closed system, preferably under pressure, is recommended to fully contain the volatile HMDA.

Q4: Are there any process engineering strategies to minimize HMDA loss on a larger scale?

A4: Yes, on an industrial scale, several strategies are employed:

  • Pressurized Reactors: As mentioned, conducting the polymerization under pressure is a common method.

  • Continuous Processes: Continuous polymerization setups can be designed to minimize the vapor space and residence time at high temperatures.

  • Solvent Recovery Systems: In processes where a solvent is used, recovery systems with distillation columns can be implemented to capture and recycle volatilized HMDA.[12]

  • Optimized Agitation: Proper mixing ensures uniform temperature distribution, preventing localized overheating which can increase volatility.

Q5: How does pressure affect the volatility of HMDA?

A5: Increasing the pressure of the reaction system increases the boiling point of all components, including HMDA. According to the Clausius-Clapeyron relation, the vapor pressure of a liquid at a given temperature will be lower at a higher external pressure. Therefore, by running the reaction in a sealed vessel under elevated pressure, the amount of HMDA that enters the gas phase is significantly reduced.

Quantitative Data: Vapor Pressure of this compound

The following table summarizes the saturated vapor pressure of pure this compound at various temperatures. This data highlights the significant increase in volatility with temperature, underscoring the need for mitigation strategies in high-temperature reactions.

Temperature (°C)Temperature (°F)Vapor Pressure (psi)
98.92100.367
104.42200.468
110.02300.594
115.62400.748
121.12500.936
126.72601.164
132.22701.438
137.82801.765
143.32902.152
148.93002.606
154.43103.134
160.03203.743
165.63304.441
171.13405.235
176.73506.133
182.23607.142
187.83708.270
193.33809.525
198.939010.915
204.440012.448
(Data sourced from CAMEO Chemicals)[13]

Experimental Protocols

Key Experiment: Synthesis of Nylon 6,6 via the Nylon Salt Method

This protocol details the synthesis of Nylon 6,6, incorporating the formation of hexamethylene diammonium adipate ("nylon salt") to mitigate HMDA volatility.

Part 1: Formation of Hexamethylene Diammonium Adipate (Nylon Salt)

  • Preparation of Solutions:

    • Dissolve 10.00 g of adipic acid in 100 mL of ethanol (B145695) in a 250-mL beaker. Gentle heating may be required.[1]

    • In a separate container, prepare a 70% v/v aqueous solution of this compound.

  • Salt Formation:

    • Slowly add 12 mL of the 70% HMDA solution to the adipic acid solution while stirring.[1]

    • A white precipitate of the nylon salt will form.

    • Gently heat the mixture at a low temperature for approximately 10 minutes to ensure complete reaction.[1]

  • Isolation and Drying:

    • Collect the precipitated salt using a Büchner funnel and coarse filter paper.[1]

    • Wash the salt with three 10-mL portions of cold ethanol to remove any unreacted monomers.[1]

    • Air-dry the salt completely. The final product should be a fine, white powder.

Part 2: Melt Polymerization of the Nylon Salt

  • Reactor Setup:

    • Place the dried nylon salt into a reaction vessel equipped with a stirrer, an inlet for inert gas (e.g., nitrogen), and an outlet for water vapor removal.

    • For laboratory scale, a thick-walled glass reactor with a heating mantle is suitable. For larger scales, a stainless steel autoclave is required.

  • Polymerization:

    • Begin heating the vessel under a slow stream of nitrogen.

    • As the temperature approaches the melting point of the salt (approx. 190°C), the salt will melt.

    • Increase the temperature to around 220-285°C to initiate the polycondensation reaction. Water will be evolved as a byproduct.[3][9]

    • Continue heating and stirring for the desired time (e.g., 1-2 hours) to achieve the target molecular weight. The viscosity of the melt will increase significantly as the polymer chains grow.

  • Polymer Isolation:

    • Carefully extrude the molten polymer from the reactor onto a cool, clean surface.

    • Once cooled, the polymer can be pelletized or processed further.

Visualizations

HMDA_Volatility_Mitigation_Workflow Workflow for Mitigating HMDA Volatility cluster_prep Step 1: Monomer Preparation cluster_salt Step 2: Salt Formation (Low Temperature) cluster_poly Step 3: Polymerization (High Temperature) HMDA This compound (HMDA) Salt_Formation React HMDA and Diacid in Solution (e.g., Ethanol/Water) HMDA->Salt_Formation Diacid Dicarboxylic Acid (e.g., Adipic Acid) Diacid->Salt_Formation Nylon_Salt Isolate and Purify Hexamethylene Diammonium Adipate ('Nylon Salt') Salt_Formation->Nylon_Salt Precipitation Polymerization Heat Nylon Salt in Reactor (>220°C) under Inert Gas Nylon_Salt->Polymerization Charge to Reactor Polymer Formation of Polyamide (e.g., Nylon 6,6) + Water Polymerization->Polymer Polycondensation HMDA_Volatility_Factors Factors Affecting HMDA Volatility and Mitigation HMDA_Volatility HMDA Volatility (Monomer Loss) Salt Form 'Nylon Salt' (Low Volatility Intermediate) HMDA_Volatility->Salt Mitigated by Pressurized_Reactor Use Pressurized Reactor HMDA_Volatility->Pressurized_Reactor Mitigated by Closed_System Use Closed System HMDA_Volatility->Closed_System Mitigated by Temp High Reaction Temperature Temp->HMDA_Volatility Increases Pressure Low System Pressure Pressure->HMDA_Volatility Increases Open_System Open Reaction Vessel Open_System->HMDA_Volatility Increases

References

improving the yield and purity of lab-scale Hexamethylenediamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of lab-scale hexamethylenediamine (HMDA) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common lab-scale synthesis routes for this compound?

A1: The most prevalent lab-scale synthesis route is the catalytic hydrogenation of adiponitrile (B1665535). This process is typically carried out in the presence of a catalyst, such as Raney Nickel or Raney Cobalt, and often involves the use of ammonia (B1221849) to minimize the formation of byproducts.[1][2][3][4] Another method involves the reaction of adipic acid with ammonia to first produce adiponitrile, which is then subsequently hydrogenated.[5][6]

Q2: What are the typical impurities encountered in this compound synthesis and how can they be removed?

A2: Common impurities include water, ammonia, hexamethyleneimine, 1,2-diaminocyclohexane, and various condensation products.[4][7] Purification is often achieved through fractional distillation under reduced pressure.[1][8] For high-purity HMDA, recrystallization from solvents like hexane (B92381) can be employed.[8] The addition of potassium hydroxide (B78521) during distillation can help in the removal of certain polarographically reducible impurities.[1][9]

Q3: How can I improve the yield of my this compound synthesis?

A3: Optimizing reaction conditions is key to improving the yield. For the hydrogenation of adiponitrile, factors such as reaction temperature, hydrogen pressure, catalyst loading, and the ratio of adiponitrile to the catalyst all play a crucial role.[2][10] Ensuring the purity of the starting adiponitrile is also vital, as impurities can poison the hydrogenation catalyst, leading to reduced activity and lower yields.[11]

Q4: My synthesized this compound is discolored. What is the cause and how can I fix it?

A4: Discoloration in the final product is often due to the presence of high molecular weight organic impurities. These can be effectively removed by treating a solution of the crude product with activated carbon, followed by filtration before the final purification step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inactive or poisoned catalyst. 2. Suboptimal reaction conditions (temperature, pressure). 3. Impure starting materials (especially adiponitrile). 4. Leaks in the reaction setup (loss of hydrogen pressure).1. Use fresh or regenerated catalyst. Consider pre-treating the adiponitrile using ion-exchange chromatography to remove catalyst poisons.[11] 2. Systematically vary the temperature and pressure to find the optimal conditions for your specific setup.[2][10] 3. Purify the adiponitrile by distillation before use. 4. Thoroughly check the reaction apparatus for any leaks.
Low Purity 1. Inefficient purification. 2. Formation of side products during synthesis. 3. Contamination from the reaction setup or handling.1. Ensure efficient fractional distillation with an appropriate column and reflux ratio. For higher purity, perform a subsequent recrystallization from a suitable solvent like hexane.[8] 2. Optimize reaction conditions to minimize side reactions. The use of ammonia during hydrogenation can limit the formation of secondary and tertiary amines.[1][3] 3. Ensure all glassware and equipment are clean and dry. Handle the product under an inert atmosphere (e.g., nitrogen) to prevent absorption of atmospheric CO2 and water.
Catalyst Inactivity 1. Poisoning by impurities in the adiponitrile. 2. Sintering of the catalyst at high temperatures. 3. Improper handling or storage of the catalyst.1. Purify the adiponitrile feedstock before the reaction.[11] 2. Operate the reaction within the recommended temperature range for the specific catalyst being used. 3. Handle and store the catalyst according to the manufacturer's instructions. Raney-type catalysts, for instance, are often stored under water or a solvent to prevent oxidation.

Quantitative Data

Table 1: Effect of Reaction Conditions on this compound (HMDA) Yield from Adiponitrile Hydrogenation over Raney Ni and Raney Co Catalysts.[2][10]

CatalystTemperature (°C)H₂ Pressure (MPa)ADN/Catalyst (w/w)ADN/HMDA (v/v)HMDA Yield (%)
Raney Ni608150.256
Raney Ni808150.290.5
Raney Ni1008150.2100
Raney Ni806150.2~90
Raney Ni808150.06100
Raney Co608150.256.4
Raney Co808150.287.4
Raney Co1008150.2~85-87
Raney Co808150.0697

Experimental Protocols

Protocol 1: Synthesis of this compound by Hydrogenation of Adiponitrile

This protocol describes a general procedure for the lab-scale synthesis of HMDA.

Materials:

  • Adiponitrile (ADN)

  • Raney Nickel or Raney Cobalt catalyst

  • Anhydrous ammonia (optional, but recommended to suppress side reactions)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

  • Hydrogen gas

Procedure:

  • Ensure the autoclave is clean, dry, and has been leak-tested.

  • In a suitable flask, prepare a solution or slurry of adiponitrile. If using ammonia, it can be condensed into the cooled reactor or added as a solution.

  • Carefully add the Raney catalyst to the reactor under an inert atmosphere to prevent ignition.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 6-8 MPa).[2]

  • Begin stirring and heat the reactor to the desired temperature (e.g., 80-100 °C).[2]

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen before opening.

  • The crude product mixture can then be filtered to remove the catalyst. The catalyst should be handled carefully as it may be pyrophoric.

  • The crude HMDA is then purified by fractional distillation.

Protocol 2: Purification of this compound by Fractional Distillation

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum operation.

  • Charge the distillation flask with the crude HMDA.

  • Begin heating the flask gently with the heating mantle.

  • Slowly and carefully apply a vacuum to the system.

  • Collect the initial fractions, which may contain lower-boiling impurities and any residual solvent.

  • The main fraction of pure this compound should be collected at its boiling point at the corresponding pressure (e.g., approx. 113 °C at 42 mm Hg).[9]

  • Monitor the temperature at the head of the column closely. A stable temperature indicates the collection of a pure fraction.

  • Once the main fraction has been collected, stop the distillation before the flask becomes completely dry to avoid the concentration of high-boiling impurities.

  • Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Adiponitrile Adiponitrile Hydrogenation Catalytic Hydrogenation Adiponitrile->Hydrogenation Catalyst Catalyst (e.g., Raney Ni) Catalyst->Hydrogenation Crude_HMDA Crude HMDA Mixture Hydrogenation->Crude_HMDA Filtration Catalyst Filtration Crude_HMDA->Filtration Distillation Fractional Distillation Filtration->Distillation Pure_HMDA High-Purity HMDA Distillation->Pure_HMDA

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_low_yield Start Low HMDA Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Temp, Pressure) Start->Check_Conditions Check_Purity Analyze Starting Material Purity Start->Check_Purity Solution_Catalyst Use Fresh/Regenerated Catalyst Check_Catalyst->Solution_Catalyst Solution_Conditions Optimize Conditions Check_Conditions->Solution_Conditions Solution_Purity Purify Adiponitrile Check_Purity->Solution_Purity

Caption: Troubleshooting flowchart for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of Hexamethylenediamine and Other Aliphatic Diamines as Curing Agents for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hexamethylenediamine (HMDA) with other common aliphatic diamines—Ethylenediamine (EDA), Diethylenetriamine (DETA), Triethylenetetramine (TETA), and Isophorone diamine (IPDA)—when used as curing agents for epoxy resins. The selection of a curing agent is a critical factor that dictates the ultimate performance characteristics of the cured epoxy system, including its mechanical strength, thermal stability, and chemical resistance. This document summarizes key performance data from various experimental sources to facilitate informed material selection for demanding applications.

Executive Summary

Aliphatic diamines are a widely used class of curing agents for epoxy resins, offering a range of reactivities and final properties. This compound (HMDA), a linear aliphatic diamine, is known for its ability to produce cured epoxies with high glass transition temperatures (Tg) and good mechanical strength.[1][2] This guide benchmarks the performance of HMDA against other common aliphatic diamines, providing a comparative look at their key performance indicators.

Data Presentation: Comparative Performance of Aliphatic Diamine Curing Agents

The following tables summarize the key performance characteristics of various aliphatic diamine curing agents when used with a standard Bisphenol A (BPA) based epoxy resin. It is important to note that performance can vary depending on the specific epoxy resin, formulation, and curing conditions.

Table 1: Curing Characteristics

Curing AgentChemical StructureTypical Pot Life (at 25°C)Typical Cure Schedule
This compound (HMDA) H₂N-(CH₂)₆-NH₂ModerateAmbient or elevated temperature
Ethylenediamine (EDA) H₂N-(CH₂)₂-NH₂ShortAmbient temperature
Diethylenetriamine (DETA) H₂N-(CH₂)₂-NH-(CH₂)₂-NH₂Short to Moderate[3]Ambient temperature[4]
Triethylenetetramine (TETA) H₂N-[(CH₂)₂-NH]₂-(CH₂)₂-NH₂Moderate[5]Ambient temperature[6]
Isophorone diamine (IPDA) C₁₀H₂₂N₂ (Cycloaliphatic)Long[3]Elevated temperature recommended

Table 2: Mechanical Properties of Cured Epoxy Resins

Curing AgentTensile Strength (MPa)Flexural StrengthShore D Hardness
This compound (HMDA) Data not readily available in direct comparisonHighHigh
Ethylenediamine (EDA) 105 (in a specific phenolic epoxy system)[7]Good80-85
Diethylenetriamine (DETA) High[8]Good80-85[3]
Triethylenetetramine (TETA) 32.94 (in a specific bioepoxy system)[9]High80-90
Isophorone diamine (IPDA) HighHigh80-90[3]

Table 3: Thermal and Chemical Resistance Properties

Curing AgentGlass Transition Temperature (Tg)Heat Deflection Temperature (HDT)Chemical Resistance
This compound (HMDA) High Tg is a key advantage[1]HighGood
Ethylenediamine (EDA) Lower than cycloaliphatic aminesModerateModerate
Diethylenetriamine (DETA) ~90°CModerateExcellent[3][10]
Triethylenetetramine (TETA) Higher than DETAGoodExcellent
Isophorone diamine (IPDA) 121-149°C[11][12]HighExcellent[13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.

Determination of Gel Time (Pot Life)
  • Standard: ASTM D2471 / D3532.[14][15]

  • Methodology: A specified mass (e.g., 100g) of the epoxy resin and a stoichiometric amount of the amine curing agent are conditioned to a controlled temperature (typically 25°C). The components are thoroughly mixed for a defined period (e.g., 2 minutes). The viscosity of the mixture is monitored over time using a rotational viscometer or by periodically probing the mixture with a stirrer. The gel time is recorded as the time taken for the mixture to reach a defined viscosity or when it becomes stringy and no longer flows.

Determination of Glass Transition Temperature (Tg)
  • Standard: ASTM D3418 / E1356 (DSC), ASTM D7028 (DMA).[14][16][17]

  • Methodology (DSC): A small, cured sample (10-15 mg) is placed in an aluminum pan and heated in a Differential Scanning Calorimeter (DSC) at a controlled rate (e.g., 10 or 20°C/min). The heat flow to the sample is measured as a function of temperature. The Tg is determined as the midpoint of the endothermic shift in the heat flow curve.[14]

  • Methodology (DMA): A rectangular specimen of the cured epoxy is subjected to an oscillating flexural load in a Dynamic Mechanical Analyzer (DMA). The storage modulus (E'), loss modulus (E''), and tan delta are measured as the temperature is increased at a controlled rate. The Tg can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.[16][17]

Determination of Mechanical Properties
  • Tensile Strength (ASTM D638): A dumbbell-shaped specimen of the cured epoxy is placed in a universal testing machine and pulled apart at a constant crosshead speed until it fractures. The maximum stress applied before failure is recorded as the tensile strength.

  • Flexural Strength (ASTM D790): A rectangular bar-shaped specimen is placed on two supports and a load is applied to the center of the specimen until it fractures or bends to a specified strain. The maximum stress at the outermost fiber of the specimen at failure is the flexural strength.

  • Shore D Hardness (ASTM D2240): The hardness of the cured epoxy surface is measured using a Shore D durometer. The instrument's indenter is pressed against the surface, and the hardness value is read directly from the scale.

Determination of Chemical Resistance
  • Standard: ASTM D543.[18]

  • Methodology: Cured epoxy specimens of known weight and dimensions are fully immersed in various chemical reagents (e.g., acids, bases, solvents) in sealed containers at a controlled temperature (e.g., 25°C). At specified intervals (e.g., 3, 7, and 28 days), the specimens are removed, wiped clean, and reweighed. The percentage weight change is calculated. Visual inspection for any signs of degradation, such as swelling, cracking, or discoloration, is also performed. A lower weight change indicates better chemical resistance.[18]

Mandatory Visualization

Epoxy-Amine Curing Reaction Pathway

The curing of an epoxy resin with a primary aliphatic diamine proceeds via a nucleophilic addition reaction. The nitrogen atom of the amine group attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxide group, leading to cross-linking and the formation of a three-dimensional thermoset network.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Epoxy Epoxy Resin (with epoxide group) Step1 Step 1: Nucleophilic Attack Epoxy->Step1 Amine Primary Aliphatic Diamine (e.g., HMDA) Amine->Step1 Step2 Step 2: Formation of Secondary Amine Step1->Step2 Ring Opening Intermediate Intermediate with Secondary Amine and Hydroxyl Group Step2->Intermediate Step3 Step 3: Cross-linking Reaction Final Cross-linked Thermoset Polymer Step3->Final Intermediate->Step3 Reaction with another epoxy group G cluster_prep Preparation cluster_testing Testing (ASTM Standards) cluster_analysis Analysis & Comparison Formulation Formulate Epoxy Resin with HMDA, EDA, DETA, TETA, IPDA Mixing Stoichiometric Mixing Formulation->Mixing Casting Cast Specimens for Various Tests Mixing->Casting Curing Cure Specimens under Controlled Conditions Casting->Curing GelTime Gel Time (ASTM D2471) Curing->GelTime Mechanical Mechanical Properties (ASTM D638, D790, D2240) Curing->Mechanical Thermal Thermal Analysis (Tg) (ASTM D3418, D7028) Curing->Thermal Chemical Chemical Resistance (ASTM D543) Curing->Chemical Data Collect and Tabulate Quantitative Data GelTime->Data Mechanical->Data Thermal->Data Chemical->Data Comparison Compare Performance Metrics Data->Comparison Conclusion Draw Conclusions on Optimal Curing Agent Comparison->Conclusion

References

performance comparison of polyamides derived from Hexamethylenediamine versus bio-based diamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Performance Comparison of Polyamides: Hexamethylenediamine-Derived vs. Bio-Based Diamine-Derived Polyamides

The landscape of polyamide (PA) materials is evolving, driven by a growing demand for sustainable alternatives to traditional petroleum-based plastics. This guide provides an in-depth, objective comparison of the performance characteristics of polyamides derived from the conventional petroleum-based monomer, this compound, against those synthesized from bio-based diamines, specifically 1,5-pentanediamine (cadaverine) and 1,4-diaminobutane (B46682) (putrescine). The data presented is supported by experimental findings to facilitate informed material selection for a range of demanding applications.

The primary differentiator among these polyamides lies in the chemical structure of their diamine monomers. This compound, the foundation of PA66, is a six-carbon diamine. In contrast, bio-based alternatives like 1,5-pentanediamine and 1,4-diaminobutane, the precursors to PA56 and PA46 respectively, offer a different number of carbon atoms in their backbones, which significantly influences the resulting polymer's properties. These differences are most pronounced in their thermal behavior, mechanical strength, and moisture absorption characteristics.

Quantitative Performance Data

The following tables summarize key performance indicators for polyamides derived from this compound (PA66) and the bio-based diamines 1,5-pentanediamine (PA56) and 1,4-diaminobutane (PA46). It is important to note that the properties of polyamides are highly dependent on factors such as crystallinity and moisture content.

Table 1: Thermal Properties

PropertyPA66 (this compound-based)PA56 (1,5-Pentanediamine-based)PA46 (1,4-Diaminobutane-based)
Melting Temperature (Tm)~260-265 °C[1][2]~253 °C[3]~295 °C[4][5]
Glass Transition Temp (Tg)~60-80 °C[3][6]~60 °C[3]~70-78 °C[4][5]
Heat Deflection Temp (HDT) @ 1.8 MPa~75-100 °C[2][7]Not widely reported~120-150 °C[7]

Table 2: Mechanical Properties (at room temperature, dry as molded)

PropertyPA66 (this compound-based)PA56 (1,5-Pentanediamine-based)PA46 (1,4-Diaminobutane-based)
Tensile Strength~80-90 MPa[2][8]~71 MPa[9]up to 90-100 MPa[4][10]
Flexural Modulus~3000-3200 MPa[2]Not widely reported~2900 MPa[4]
Elongation at Break~10-45%Not widely reported~5-9%
Notched Impact Strength~5-7 kJ/m²[2]Lower than PA66[9]Not widely reported

Table 3: Physical Properties

PropertyPA66 (this compound-based)PA56 (1,5-Pentanediamine-based)PA46 (1,4-Diaminobutane-based)
Density~1.14 g/cm³[2][11]Not widely reported~1.18-1.23 g/cm³[4][5]
Water Absorption (24h immersion)~1.5-2.8%[2][7]Higher than PA66[12]~2-3%[4]

Visualizing the Building Blocks and Processes

To better understand the fundamental differences and the experimental evaluation of these polyamides, the following diagrams illustrate the chemical structures of the diamines, the resulting polyamide structures, and a generalized workflow for their characterization.

Chemical Structures of Diamine Monomers cluster_this compound This compound (Petroleum-based) cluster_bio_diamines Bio-based Diamines HMD H₂N-(CH₂)₆-NH₂ PDA 1,5-Pentanediamine (Cadaverine) H₂N-(CH₂)₅-NH₂ PUT 1,4-Diaminobutane (Putrescine) H₂N-(CH₂)₄-NH₂ Resulting Polyamide Structures with Adipic Acid cluster_pa66 Polyamide 66 (PA66) cluster_bio_polyamides Bio-based Polyamides PA66 [-NH-(CH₂)₆-NH-CO-(CH₂)₄-CO-]n PA56 Polyamide 56 (PA56) [-NH-(CH₂)₅-NH-CO-(CH₂)₄-CO-]n PA46 Polyamide 46 (PA46) [-NH-(CH₂)₄-NH-CO-(CH₂)₄-CO-]n Generalized Experimental Workflow for Polyamide Characterization cluster_synthesis Synthesis cluster_processing Specimen Preparation cluster_characterization Performance Testing cluster_analysis Data Analysis Monomers Diamine + Diacid Polycondensation Polycondensation Monomers->Polycondensation Polymer Polyamide Resin Polycondensation->Polymer Drying Drying Polymer->Drying InjectionMolding Injection Molding Drying->InjectionMolding Specimens Test Specimens InjectionMolding->Specimens Thermal Thermal Analysis (DSC, TGA) Specimens->Thermal Mechanical Mechanical Testing (Tensile) Specimens->Mechanical Physical Physical Testing (Water Absorption) Specimens->Physical Data Data Collection & Comparison Thermal->Data Mechanical->Data Physical->Data

References

A Comparative Guide to HPLC Methods for Hexamethylenediamine Quantification in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of hexamethylenediamine (HMDA), a crucial building block in various chemical syntheses, is paramount for process monitoring, quality control, and impurity profiling in reaction mixtures. High-Performance Liquid Chromatography (HPLC) offers a versatile and robust platform for this purpose. This guide provides an objective comparison of various validated HPLC methods for HMDA quantification, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Validated HPLC Methods

The choice of an HPLC method for HMDA analysis is primarily dictated by the required sensitivity, the complexity of the reaction matrix, and the available instrumentation. The following table summarizes the performance of different HPLC-based approaches.

MethodPrincipleTypical ColumnDetectionLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Ion-Pair RP-HPLC-UV Separation of the protonated amine as an ion-pair with a suitable counter-ion on a reversed-phase column.C18UV (200-220 nm)~0.1 - 100 µg/mL~0.05 µg/mL~0.15 µg/mLSimple, no derivatization required, cost-effective.Lower sensitivity, potential for baseline noise, requires careful mobile phase preparation.
Pre-column Derivatization with OPA Derivatization of the primary amine groups of HMDA with o-phthalaldehyde (B127526) (OPA) to form a highly fluorescent isoindole derivative.C18Fluorescence (Ex: 340 nm, Em: 455 nm) or UV (338 nm)~0.01 - 10 µg/mL~1-10 ng/mL~5-30 ng/mLHigh sensitivity and selectivity.Derivatives can be unstable, reagent interference is possible.
Pre-column Derivatization with FMOC-Cl Reaction of HMDA with 9-fluorenylmethyl chloroformate (FMOC-Cl) to produce a stable, UV-active, and fluorescent derivative.C18UV (265 nm) or Fluorescence (Ex: 265 nm, Em: 315 nm)5 - 100 µg/mL[1]100 ng/mL[1]Not specifiedStable derivatives, high sensitivity with fluorescence detection.Derivatization can be more complex, potential for reagent-related peaks.
Pre-column Derivatization with Dansyl Chloride Labeling of HMDA with dansyl chloride to yield a highly fluorescent sulfonamide derivative.C18Fluorescence (Ex: ~335 nm, Em: ~520 nm) or UV (254 nm)Amine dependent, typically in the ng/mL to µg/mL range.In the low ng/mL range.Not specifiedVery stable derivatives, high fluorescence yield.Longer reaction times may be required, derivatization is performed under alkaline conditions.[2]

Experimental Protocols

Method 1: Ion-Pair Reversed-Phase HPLC with UV Detection

This method is suitable for the direct analysis of HMDA without derivatization, making it a straightforward approach for routine analysis where high sensitivity is not the primary concern.

Sample Preparation:

  • Accurately weigh the reaction mixture sample.

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

HPLC Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Prepare an aqueous solution of an ion-pairing agent such as sodium heptanesulfonate (e.g., 5 mM) and a buffer (e.g., 20 mM potassium dihydrogen phosphate), adjust the pH to ~3.0 with phosphoric acid. The mobile phase can be a mixture of this aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The exact ratio should be optimized for the specific application.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

Method 2: Pre-column Derivatization with o-Phthalaldehyde (OPA) and Fluorescence Detection

This method offers significantly enhanced sensitivity and is ideal for trace-level quantification of HMDA.

Derivatization Procedure:

  • Prepare a borate (B1201080) buffer (0.4 M, pH 10.2).[2]

  • Prepare the OPA reagent by dissolving 10 mg of OPA in 1 mL of methanol, then adding 9 mL of the borate buffer and 100 µL of a thiol, such as 3-mercaptopropionic acid.[2]

  • In a vial, mix a specific volume of the sample (or standard solution) with the OPA reagent. The reaction is typically rapid and occurs at room temperature.[2]

  • Inject the derivatized sample onto the HPLC system.

HPLC Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8[2]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)[2]

  • Gradient: A linear gradient should be optimized to separate the derivatized HMDA from other components.

  • Flow Rate: 1.0 mL/min[2]

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[2]

Method 3: Pre-column Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) and UV/Fluorescence Detection

This method provides stable derivatives and is a robust alternative to OPA derivatization.

Derivatization Procedure:

  • Prepare a borate buffer (e.g., 0.1 M, pH 9.0).

  • Prepare a solution of FMOC-Cl in a suitable organic solvent like acetone (B3395972) or acetonitrile.

  • Mix the sample (or standard) with the borate buffer and then add the FMOC-Cl solution.

  • Allow the reaction to proceed for a defined time at a specific temperature (e.g., room temperature for 10-20 minutes).

  • Quench the reaction by adding an excess of an amino acid like glycine (B1666218) to consume the unreacted FMOC-Cl.

  • Filter the solution before injection.

HPLC Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)[1]

  • Mobile Phase A: Water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient: A gradient elution is typically used, for instance, starting with a lower percentage of acetonitrile and increasing it over time to elute the derivatized HMDA. A published method for a similar compound used a gradient from 30% to 98% acetonitrile.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 265 nm[1] or Fluorescence (Excitation: 265 nm, Emission: 315 nm).

Experimental Workflows

HPLC_Workflow_Direct_Injection cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Reaction Mixture Sample Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC System Filter->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Workflow for Ion-Pair RP-HPLC-UV Method

HPLC_Workflow_Pre_Column_Derivatization cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis Sample Reaction Mixture Sample Dilute Dilute Sample Sample->Dilute Derivatize Add Derivatization Reagent (e.g., OPA, FMOC-Cl) Dilute->Derivatize React React Derivatize->React HPLC HPLC System React->HPLC Inject Column C18 Column HPLC->Column Detector Fluorescence/UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Workflow for Pre-column Derivatization HPLC Methods

Conclusion

The selection of an appropriate HPLC method for the quantification of this compound in reaction mixtures is a critical step in ensuring analytical accuracy and reliability. For routine analyses where high sensitivity is not required, direct injection ion-pair RP-HPLC-UV is a simple and cost-effective option. However, for trace analysis and applications demanding higher sensitivity and selectivity, pre-column derivatization with reagents such as OPA or FMOC-Cl, coupled with fluorescence detection, is highly recommended. The stability of FMOC-Cl derivatives may offer an advantage over OPA for automated or high-throughput analyses. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their specific analytical requirements and available resources.

References

A Comparative Guide to the Thermal Stability of Polyamides Based on Diamine Monomer Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyamides are a versatile class of polymers renowned for their high performance, including exceptional thermal stability, mechanical strength, and chemical resistance. These properties are intrinsically linked to the molecular architecture of their constituent monomers, specifically the diamine and diacid components. The structure of the diamine monomer, in particular, plays a pivotal role in dictating the thermal characteristics of the resulting polyamide. This guide provides an objective comparison of the thermal stability of polyamides synthesized from aliphatic, cycloaliphatic, and aromatic diamines, supported by experimental data to aid in material selection and development.

Comparative Thermal Properties of Polyamides

The thermal stability of a polyamide is primarily evaluated by its decomposition temperature (Td), glass transition temperature (Tg), and melting temperature (Tm). The following table summarizes these key thermal properties for polyamides synthesized from different classes of diamine monomers. The data presented is a compilation from various studies to provide a broad comparative overview.

Diamine Monomer TypeSpecific DiamineDiacid Co-monomerTd (°C) at 10% Weight LossTg (°C)Tm (°C)Reference
Aliphatic Hexamethylene diamineAdipic acid (Nylon 6,6)~400-450~50-60~260-265[1]
1,12-DodecanediamineDodecanedioic acid (PA1212)~400~60~184[2]
1,13-Tridecane diamineAdipic acid (Nylon 13,6)-60206[2]
Cycloaliphatic Isophorone diamine (IPDA)Terephthalic acid~443 (5% weight loss)205-235-[2]
4,4′-Methylenebis(cyclohexylamine) (PACM)Dodecanedioic acid---[2]
4,4′-Methylenebis(2-methylcyclohexylamine) (MMCA)Caprolactam/Dimer oleic acid378-405-176-213[2]
Aromatic p-Phenylenediamine (PPD)Terephthalic acid>500>350>500[2]
m-Phenylenediamine (MPD)Isophthalic acid~470~275~420[2]
4,4'-Oxydianiline (ODA)Pyromellitic dianhydride (polyimide)~550~400-[2]
4,4'-DiaminodiphenylmethaneAliphatic dicarboxylic acids316-416 (5% weight loss)150-189234-288[3]

Structure-Property Relationships

The chemical structure of the diamine monomer significantly influences the thermal stability of the resulting polyamide. This relationship can be visualized as a progression from flexible aliphatic chains to rigid aromatic systems.

G Relationship between Diamine Structure and Polyamide Thermal Stability Aliphatic Aliphatic (e.g., Hexamethylene diamine) Low_Stability Lower Thermal Stability - Lower Tg and Tm - More Flexible Chains Aliphatic->Low_Stability Cycloaliphatic Cycloaliphatic (e.g., Isophorone diamine) Moderate_Stability Moderate Thermal Stability - Higher Tg and Rigidity than Aliphatics Cycloaliphatic->Moderate_Stability Aromatic Aromatic (e.g., p-Phenylenediamine) High_Stability High Thermal Stability - Very High Tg and Rigidity - Rigid Rod-like Chains Aromatic->High_Stability

Diamine structure impact on polyamide thermal stability.

As the diagram illustrates, a clear trend emerges:

  • Aliphatic Diamines: The flexible nature of the alkyl chains in aliphatic diamines results in polyamides with lower glass transition and melting temperatures. The free rotation around the single bonds in the polymer backbone allows for greater chain mobility at lower temperatures.

  • Cycloaliphatic Diamines: The incorporation of rigid cycloaliphatic rings into the polymer backbone restricts chain mobility compared to their linear aliphatic counterparts. This leads to an increase in the glass transition temperature and overall thermal stability.

  • Aromatic Diamines: The presence of rigid aromatic rings in the diamine monomer leads to the highest thermal stability. The planar structure and restricted bond rotation in aromatic polyamides (aramids) result in very high glass transition temperatures and decomposition temperatures, often exceeding their melting points.

Experimental Protocols

To ensure accurate and reproducible data for comparing the thermal stability of polyamides, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of polyamide samples.

  • Instrumentation: A standard thermogravimetric analyzer.

  • Sample Preparation: 5–10 mg of the polyamide sample is accurately weighed and placed in a platinum or alumina (B75360) crucible.

  • Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically a nitrogen flow of 20-50 mL/min, to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of approximately 800 °C at a constant heating rate, commonly 10 °C/min.

  • Data Analysis: The key data point is the decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs (Td5% or Td10%). The temperature of the maximum rate of decomposition (Tmax) is also a valuable indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide samples.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: 5–10 mg of the polyamide sample is hermetically sealed in an aluminum pan.

  • Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 or 20 °C/min).

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg and Tm are determined from this second heating curve.

  • Data Analysis: The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC thermogram. The melting temperature (Tm) is identified as the peak of the endothermic melting transition.

By understanding the relationship between the diamine monomer structure and the resulting thermal properties, researchers and scientists can make more informed decisions in the design and selection of polyamides for specific applications, particularly in fields where high-temperature performance is critical.

References

A Comparative Guide to GC-MS and HPLC for the Identification and Quantification of Hexamethylenediamine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of impurities in hexamethylenediamine (HDA). The purity of HDA is critical in various industrial applications, particularly in the synthesis of polymers like Nylon 6,6, where impurities can significantly impact the final product's quality and performance. This document outlines detailed experimental protocols, presents quantitative data for methodological performance, and offers a direct comparison to aid researchers in selecting the optimal analytical technique for their specific needs.

Introduction to Analytical Challenges

This compound is a polar, difunctional amine, which presents inherent challenges for direct analysis by gas chromatography due to its low volatility and potential for strong interaction with the stationary phase, leading to poor peak shape and inaccurate quantification. Consequently, derivatization is a mandatory step to enhance its volatility and improve its chromatographic behavior for GC-MS analysis.[1][2] High-Performance Liquid Chromatography (HPLC), on the other hand, is well-suited for the analysis of polar and non-volatile compounds and can often be employed without the need for derivatization.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For HDA and its impurities, a derivatization step is essential to convert the polar amine groups into less polar, more volatile derivatives.

Derivatization Strategies

The choice of derivatization reagent is crucial for a successful GC-MS analysis of amines. The most common approaches are silylation and acylation.[1][5]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens on the amine groups with a trimethylsilyl (B98337) (TMS) group. TMS derivatives are generally more volatile and thermally stable.[6][7]

  • Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) introduce acyl groups. Acylated derivatives are often more stable than their silylated counterparts, especially for primary amines.[1][8]

The selection of the appropriate derivatization reagent depends on the specific impurities of interest and the desired sensitivity.

Experimental Protocol: A General GC-MS Method

1. Sample Preparation and Derivatization (Acylation Example):

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
  • Transfer 100 µL of the sample solution to a derivatization vial.
  • Add 50 µL of pyridine (B92270) (as a catalyst) and 100 µL of trifluoroacetic anhydride (TFAA).
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of ethyl acetate (B1210297) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or an amine-specific column.
  • Inlet Temperature: 280°C.
  • Injection Volume: 1 µL (splitless mode).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-450.

Performance Data (Illustrative)

The following table presents typical performance data for a validated GC-MS method for a related amine compound, hexamethylenetetramine, which can serve as a benchmark for the validation of an HDA impurity method.[10][11]

ParameterPerformance
Linearity (Concentration Range)0.1 - 25 µg/mL (r² = 0.9996)
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (Recovery)91.7% - 115.2%
Precision (Intra-day RSD)< 7%
Precision (Inter-day RSD)< 7%

Note: This data is for hexamethylenetetramine and should be considered as a guideline. Method validation for specific this compound impurities is required.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly versatile technique for the analysis of a wide range of compounds, including polar and non-volatile substances, making it a strong alternative to GC-MS for HDA impurity profiling.[12][13][14] A significant advantage of HPLC is that it often does not require derivatization, simplifying sample preparation.[15]

Experimental Protocol: A Validated HPLC Method for HDA Impurity

The following is a summary of a validated HPLC method for the determination of this compound as an impurity in polyhexamethylene guanidine (B92328) hydrochloride.[15]

1. Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase.
  • Perform serial dilutions to create calibration standards and quality control samples.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent.
  • Detector: Diode Array Detector (DAD).
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., sodium acetate).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: To be determined based on the derivatizing agent used (if any) or the UV absorbance of the impurities. For underivatized HDA, which lacks a strong chromophore, a derivatization step with a UV-active agent or the use of alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) would be necessary.

Performance Data

The validated HPLC method for the determination of HDA in a polymer demonstrated the ability to quantify HDA within a specific range.[15]

ParameterPerformance
Quantifiable Range0.025% - 0.75%

Comparison of GC-MS and HPLC for HDA Impurity Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with the stationary phase in a gaseous mobile phase.[4]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]
Sample Volatility Requires volatile and thermally stable analytes.[3]Suitable for non-volatile and thermally labile compounds.[13]
Derivatization Mandatory for polar amines like HDA to increase volatility.[1][2]Often not required , simplifying sample preparation.[15]
Sensitivity Can achieve very high sensitivity, especially with selective derivatizing agents.[5]Sensitivity is detector-dependent; coupling with MS (LC-MS) provides high sensitivity.
Selectivity High selectivity from both chromatographic separation and mass spectral data.High selectivity, especially with specific detectors like DAD or MS.
Identification Confident peak identification based on mass spectra and library matching.Identification based on retention time; confirmation requires a mass spectrometer (LC-MS).
Sample Throughput Can be lower due to the additional derivatization step.Generally higher due to simpler sample preparation.
Instrumentation Cost Generally lower for a basic GC-MS system compared to an LC-MS system.A standard HPLC-UV system is cost-effective; LC-MS systems are more expensive.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC-MS and HPLC analysis of this compound impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample HDA Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (e.g., Acylation) Dissolution->Derivatization Heating Heating (70°C) Derivatization->Heating Evaporation Evaporation (N2) Heating->Evaporation Reconstitution Reconstitution (Ethyl Acetate) Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Identification Impurity Identification (Mass Spectra) Detection->Identification Quantification Quantification Identification->Quantification

Caption: GC-MS Experimental Workflow for HDA Impurity Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample HDA Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Identification Impurity Identification (Retention Time/MS) Detection->Identification Quantification Quantification Identification->Quantification

Caption: HPLC Experimental Workflow for HDA Impurity Analysis.

Conclusion

Both GC-MS and HPLC are powerful analytical techniques that can be effectively employed for the identification and quantification of impurities in this compound.

  • GC-MS offers excellent separation efficiency and definitive identification capabilities but requires a mandatory derivatization step, which adds to the complexity of the sample preparation. It is particularly advantageous when high sensitivity is required and a robust derivatization protocol can be established.

  • HPLC , especially when coupled with a mass spectrometer, provides a more direct analytical approach, often circumventing the need for derivatization. This makes it a more straightforward and potentially higher-throughput method for routine quality control. A validated HPLC method has been shown to be suitable for quantifying HDA as an impurity.[15]

The choice between GC-MS and HPLC will ultimately depend on the specific impurities of interest, the required sensitivity and selectivity, available instrumentation, and the desired sample throughput. For comprehensive impurity profiling, the use of orthogonal techniques like GC-MS and HPLC can provide a more complete picture of the sample's purity.

References

A Comparative Guide to the Mechanical Properties of Polymers Modified with Hexamethylenediamine and Phosphate-Based Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of polymers to enhance their mechanical properties is a critical aspect of materials science, with significant implications for advanced applications, including in the development of drug delivery systems, medical devices, and research laboratory equipment. This guide provides a comparative analysis of the mechanical performance of polymers modified with hexamethylenediamine (HMDA) and its derivatives against common phosphate-based additives. Due to a lack of direct studies on this compound phosphate, this guide draws comparisons from studies on HMDA-modified systems and prominent phosphate-based modifiers like Ammonium Polyphosphate (APP) and Melamine Polyphosphate (MPP).

The data presented herein is a synthesis of findings from various research articles. It is important to note that direct comparisons can be challenging due to variations in polymer matrices, modifier concentrations, and processing conditions across different studies.

Quantitative Data on Mechanical Properties

The following tables summarize the effects of different modifiers on the mechanical properties of various polymers.

Table 1: Modification of Polyamides

Polymer MatrixModifierConcentration (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Notched Izod Impact Strength (J/m)Reference
Co-polyamideNone038.0-337.6-[1]
Co-polyamideGO-HMDA*0.465.9 (+73.4%)-480.4 (+42.3%)-[1]
Polyamide 6None0----[2]
Polyamide 6Diamine-modified MWCNTs-ImprovedImproved--[2]
Polyamide 66None0601.6553.3-[3]
Polyamide 66MWCNT-PBC**186.5 (+45%)1.90 (+15%)--[3]
Polyamide 66Glass Fiber (30%) + Red Phosphorus-Acceptable levels---[4]

*GO-HMDA: Graphene Oxide functionalized with this compound **MWCNT-PBC: Multi-walled carbon nanotubes with 1-pyrenebutyric chloride as an interfacial agent.

Table 2: Modification of Epoxy Resins

Polymer MatrixModifierConcentration (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Impact Strength (kJ/m²)Reference
EpoxyNone0----[1]
EpoxyGO-HMDA*0.1+82%+47%-+122%[1]
DGEBA EpoxyD-230 (Flexible Diamine)21-78Improved-ImprovedImproved[5]

*GO-HMDA: Graphene Oxide functionalized with this compound

Table 3: Modification with Phosphate-Based Additives (Primarily for Flame Retardancy)

Polymer MatrixModifierConcentration (phr)Flexural Modulus (GPa)Flexural Strength (MPa)Impact StrengthReference
PolypropyleneNone0---[6]
Polypropylene/Kenaf FiberAPP101.1 -> 2.5Increased-[6]
Polypropylene/Rice HuskAPP100.9 -> 2.1IncreasedIncreased (>10 phr)[6]
PolypropyleneUnmodified APP20-~35~2.5 kJ/m²[7]
PolypropyleneModified APP20-~38~2.5 kJ/m²[8][9]

Experimental Protocols

The data presented in this guide are primarily based on standardized mechanical testing protocols. The two most relevant tests for the properties discussed are Tensile Testing (ASTM D638) and Notched Izod Impact Testing (ASTM D256).

Tensile Testing (ASTM D638)

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[10][11][12][13][14]

  • Specimen Preparation: Test specimens are typically injection molded or machined into a "dumbbell" or "dog-bone" shape. The specific dimensions (Type I, II, III, IV, or V) depend on the material's thickness and rigidity.[10]

  • Conditioning: Before testing, specimens are conditioned in a controlled environment, typically at 23°C and 50% relative humidity, to ensure consistency.

  • Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

  • Data Acquisition: A load cell measures the applied force, and an extensometer measures the elongation of the specimen. The resulting data is used to generate a stress-strain curve.

  • Key Properties Measured:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Tensile Modulus): A measure of the material's stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture.

Notched Izod Impact Testing (ASTM D256)

This test is designed to measure the impact resistance and notch sensitivity of plastics.[15][16][17][18]

  • Specimen Preparation: A rectangular bar of standard dimensions (e.g., 63.5 x 12.7 x 3.2 mm) is prepared, and a V-notch is machined into it to create a stress concentration point.[15][16]

  • Procedure: The notched specimen is clamped vertically in a pendulum impact testing machine, with the notch facing the direction of the pendulum's strike. The pendulum is released from a specified height and strikes the specimen.

  • Data Acquisition: The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after impact.

  • Key Property Measured:

    • Izod Impact Strength: The energy absorbed per unit of thickness at the notch, typically reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).[15]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating polymer modifiers and a logical decision-making process for selecting a suitable modifier.

experimental_workflow cluster_prep Material Preparation cluster_processing Processing cluster_testing Mechanical Testing cluster_analysis Analysis polymer Select Polymer Matrix compounding Melt Blending / Compounding polymer->compounding modifier Select Modifier (e.g., HMDA-based, Phosphate-based) modifier->compounding specimen_prep Specimen Preparation (Injection Molding / Machining) compounding->specimen_prep tensile Tensile Testing (ASTM D638) specimen_prep->tensile impact Impact Testing (ASTM D256) specimen_prep->impact data Data Analysis & Comparison tensile->data impact->data

Caption: Experimental workflow for evaluating polymer modifiers.

logical_workflow node_action node_action start Define Primary Requirement strength Increase Tensile Strength? start->strength toughness Increase Impact Strength/Toughness? strength->toughness No hmda Consider HMDA-based Modifiers strength->hmda Yes flame_retardancy Flame Retardancy Needed? toughness->flame_retardancy No flexible_diamine Consider Flexible Diamine Modifiers toughness->flexible_diamine Yes phosphate Consider Phosphate-based Modifiers (APP/MPP) flame_retardancy->phosphate Yes hmda->toughness flexible_diamine->flame_retardancy

Caption: Decision workflow for selecting a polymer modifier.

References

evaluating the efficiency of Hexamethylenediamine in CO2 capture compared to other amines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – As the global imperative to mitigate carbon dioxide (CO2) emissions intensifies, the search for more efficient and cost-effective carbon capture technologies is paramount. A comprehensive evaluation of various amine-based solvents highlights Hexamethylenediamine (HMDA) as a promising candidate, demonstrating significant advantages in CO2 absorption capacity and reaction kinetics when compared to conventional amines such as Monoethanolamine (MEA), Diethanolamine (B148213) (DEA), and Methyl diethanolamine (MDEA). This guide provides a detailed comparison of HMDA's performance against these established solvents, supported by experimental data, to inform researchers, scientists, and drug development professionals on the latest advancements in CO2 capture.

Performance Comparison of Amines for CO2 Capture

The efficiency of an amine solvent for CO2 capture is determined by several key performance indicators, including its CO2 absorption capacity, the rate at which it absorbs CO2, and the energy required for its regeneration. The following table summarizes the performance of this compound against other commonly used amines. It is important to note that performance can vary based on experimental conditions such as temperature, pressure, and amine concentration.

AmineCO2 Absorption Capacity (mol CO2/mol amine)Absorption RateHeat of Absorption (kJ/mol CO2)Thermal StabilityNotes
This compound (HMDA) High (up to 1.2174)[1]Very High[2]-75.50 (in blend with DMAE)[1]High[3]Often used in blends to enhance performance. High viscosity can be a drawback.[4]
Monoethanolamine (MEA) Moderate (~0.5)[5]High-81 to -85LowBenchmark solvent; suffers from high regeneration energy and thermal degradation.[6][7]
Diethanolamine (DEA) ModerateModerateLower than MEAHigher than MEALower reaction kinetics compared to MEA.[8]
Methyl diethanolamine (MDEA) High (~1.0)[5]Low-57.21 to -59.53 (in blends)[9]HighLow reaction rate, often used with promoters.[10][11]

In-Depth Analysis of this compound (HMDA)

HMDA, a diamine, exhibits a high theoretical CO2 loading capacity due to the presence of two amine groups per molecule. Experimental data confirms this, with studies showing CO2 loading values significantly greater than the benchmark MEA. For instance, a novel aqueous blend of HMDA and 2-Dimethylaminoethanol (DMAE) demonstrated an optimum equilibrium CO2 loading of 1.2174 mol CO2/mol amine.[1] Furthermore, the reaction kinetics of HMDA with CO2 are notably fast, with a second-order rate constant significantly higher than that of MEA.[2] This rapid reaction rate can lead to smaller and more efficient absorption equipment.

Thermally, HMDA has been found to be one of the most resistant linear amines to degradation under CO2 loading conditions, a critical factor for the long-term stability and cost-effectiveness of the solvent in a cyclic absorption-desorption process.[3] However, a potential challenge with HMDA is its higher viscosity, which can impact mass transfer rates and pumping costs.[4] This is often addressed by using HMDA in blended solvent formulations.

Comparison with Conventional Amines

Monoethanolamine (MEA) has long been the industry standard for CO2 capture due to its high reactivity and low cost.[12] However, it is plagued by a low CO2 loading capacity (theoretically 0.5 mol CO2/mol amine), high energy consumption for regeneration due to its high heat of absorption, and significant thermal and oxidative degradation.[6]

Diethanolamine (DEA) , a secondary amine, offers better thermal stability and is less corrosive than MEA.[8] Its reaction with CO2 is, however, slower, and it generally has a lower absorption capacity on a molar basis.

Methyl diethanolamine (MDEA) , a tertiary amine, is distinguished by its high CO2 loading capacity (approaching 1.0 mol CO2/mol amine) and lower heat of regeneration, which translates to reduced energy costs.[5][11] Its primary drawback is its slow reaction kinetics with CO2, which often necessitates the use of a rate promoter, such as piperazine.[10]

Experimental Methodologies

The evaluation of amine efficiency in CO2 capture relies on standardized experimental protocols. Below are generalized methodologies for key performance assessments.

CO2 Absorption Capacity Measurement

The equilibrium CO2 loading, or absorption capacity, is typically determined using a vapor-liquid equilibrium (VLE) apparatus.

  • Solvent Preparation: An aqueous solution of the amine at a specific concentration (e.g., 30 wt%) is prepared.

  • Experimental Setup: A known volume of the amine solution is charged into a temperature-controlled equilibrium cell equipped with a magnetic stirrer.

  • CO2 Introduction: A gas mixture with a known partial pressure of CO2 is introduced into the cell.

  • Equilibrium: The system is allowed to reach equilibrium, indicated by a stable pressure reading. The stirring ensures thorough gas-liquid contact.

  • Analysis: The amount of CO2 absorbed by the amine solution is determined by analyzing the liquid phase. This can be done through titration methods or by using a Total Organic Carbon (TOC) analyzer modified for total inorganic carbon. The CO2 loading is then calculated as moles of CO2 absorbed per mole of amine.

Measurement of CO2 Absorption Rate

The rate of CO2 absorption is often measured using a wetted-wall column or a stirred-cell reactor.

  • Apparatus: A wetted-wall column allows for a well-defined gas-liquid interfacial area. A thin film of the amine solution flows down the inner wall of a vertical tube while a CO2-containing gas flows concurrently or counter-currently.

  • Procedure: The gas and liquid flow rates are controlled and measured. The concentration of CO2 in the outlet gas stream is continuously monitored using a gas analyzer.

  • Calculation: The absorption rate is calculated from the change in CO2 concentration in the gas phase, the gas flow rate, and the known interfacial area. This data can then be used to determine the overall mass transfer coefficient.

Determination of Regeneration Energy

The energy required to regenerate the CO2-rich amine solution is a critical economic parameter and is typically composed of the sensible heat, the heat of desorption (the reverse of the heat of absorption), and the heat of vaporization of water.

  • Experimental Setup: A laboratory-scale desorption unit, often a packed column with a reboiler, is used.

  • Procedure: The CO2-rich amine solution is fed to the top of the stripping column. Heat is supplied to the reboiler to raise the temperature of the solution (typically to 100-120°C), causing the release of CO2.

  • Measurement: The energy input to the reboiler is measured. The amount of CO2 released is quantified, and the lean amine is collected from the bottom of the column.

  • Calculation: The regeneration energy is calculated as the heat duty of the reboiler per unit of CO2 released (typically in GJ/tonne CO2).

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for evaluating the efficiency of an amine solvent for CO2 capture.

G cluster_prep Solvent Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis & Comparison Amine_Selection Amine Selection (e.g., HMDA, MEA, etc.) Solution_Prep Aqueous Solution Preparation (wt%) Amine_Selection->Solution_Prep Absorption_Capacity CO2 Absorption Capacity (VLE Apparatus) Solution_Prep->Absorption_Capacity Absorption_Rate CO2 Absorption Rate (Wetted-Wall Column) Solution_Prep->Absorption_Rate Regeneration_Energy Regeneration Energy (Desorption Unit) Solution_Prep->Regeneration_Energy Thermal_Stability Thermal Stability (Degradation Studies) Solution_Prep->Thermal_Stability Data_Collection Data Collection & Collation Absorption_Capacity->Data_Collection Absorption_Rate->Data_Collection Regeneration_Energy->Data_Collection Thermal_Stability->Data_Collection Performance_Comparison Performance Comparison (vs. Benchmark Amines) Data_Collection->Performance_Comparison Final_Assessment Final Efficiency Assessment Performance_Comparison->Final_Assessment

Caption: Workflow for evaluating amine efficiency in CO2 capture.

Conclusion

The data presented indicates that this compound, particularly when used in blended formulations, offers a compelling alternative to conventional amines for CO2 capture. Its high absorption capacity, rapid reaction kinetics, and excellent thermal stability address some of the key limitations of benchmark solvents like MEA. While challenges such as viscosity need to be managed, ongoing research into optimized HMDA-based solvent systems promises to further enhance its efficiency and economic viability. For researchers and professionals in the field, HMDA represents a significant step forward in the development of next-generation carbon capture technologies.

References

a comparative analysis of fossil-based versus bio-based routes for Hexamethylenediamine production

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and industry professionals on the conventional and emerging methods for synthesizing Hexamethylenediamine (HMDA), a key monomer for nylon 6,6. This guide delves into the process chemistries, quantitative performance metrics, and environmental impacts of both petroleum-derived and biomass-derived production pathways.

This compound (HMDA) is a critical chemical intermediate, with a global market driven primarily by its use in the production of nylon 6,6 for fibers and engineering plastics. The traditional manufacturing process for HMDA is heavily reliant on fossil fuels. However, growing environmental concerns and a push towards a circular economy have spurred significant research and development into bio-based alternatives. This guide provides a detailed comparative analysis of the established fossil-based route and the promising bio-based routes for HMDA synthesis, offering valuable insights for researchers, scientists, and drug development professionals.

At a Glance: Fossil-Based vs. Bio-Based HMDA Production

ParameterFossil-Based Route (Adiponitrile Hydrogenation)Bio-Based Routes (Chemo-catalytic & Fermentative)
Primary Feedstock Butadiene (derived from crude oil)Glucose, Fructose (B13574) (from corn, sugarcane, etc.), L-lysine
Key Intermediates Adiponitrile (B1665535) (ADN)5-Hydroxymethylfurfural (B1680220) (HMF), 1,6-Hexanediol (B165255) (HDO), Adipic Acid
Overall Yield High (typically >98% from ADN)Variable, generally lower than the fossil-based route currently
Energy Consumption High, energy-intensive hydrogenation stepPotentially lower, especially for fermentative routes
Greenhouse Gas Emissions Significant CO2 footprintCan be significantly lower, with potential for carbon neutrality
Production Cost Established and cost-competitiveCurrently higher, but with potential for reduction
Technology Readiness Mature and widely commercializedEmerging, with some processes at pilot/demonstration scale

Fossil-Based Production of this compound

The dominant industrial method for producing HMDA is through the hydrogenation of adiponitrile (ADN). This process is a mature and highly optimized technology.

Process Pathway

The fossil-based route begins with propylene, which is a product of crude oil refining. Propylene is first converted to acrylonitrile, which is then dimerized to produce adiponitrile. The final and critical step is the hydrogenation of adiponitrile to this compound.

Fossil_Based_HMDA CrudeOil Crude Oil Propylene Propylene CrudeOil->Propylene Butadiene Butadiene Propylene->Butadiene Adiponitrile Adiponitrile Butadiene->Adiponitrile HCN Hydrogen Cyanide HCN->Adiponitrile HMDA This compound Adiponitrile->HMDA Hydrogenation

Fossil-based HMDA production pathway.
Experimental Protocol: Hydrogenation of Adiponitrile

Objective: To catalytically hydrogenate adiponitrile to produce this compound.

Materials:

  • Adiponitrile (ADN)

  • Anhydrous ammonia (B1221849)

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Raney Nickel, Cobalt, or Iron-based catalysts)

Apparatus:

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.

  • Catalyst filtration system.

  • Distillation apparatus for purification.

Procedure:

  • Catalyst Preparation: The hydrogenation catalyst is prepared and activated according to standard procedures. For instance, Raney Nickel is activated by treating the nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution.

  • Reactor Charging: The high-pressure autoclave is charged with adiponitrile, the activated catalyst, and a significant excess of liquid ammonia. The ammonia serves to suppress the formation of by-products such as secondary and tertiary amines.[1]

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas. The temperature is raised to 100-150°C and the hydrogen pressure is increased to 28-41 MPa.[1][2] The reaction mixture is vigorously stirred to ensure good contact between the reactants, catalyst, and hydrogen.

  • Reaction Monitoring: The progress of the reaction is monitored by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Product Recovery: After the reaction is complete, the reactor is cooled, and the excess pressure is released. The reaction mixture is filtered to remove the catalyst.

  • Purification: The crude HMDA is purified by fractional distillation under vacuum to remove ammonia, any unreacted adiponitrile, and by-products, yielding high-purity this compound.[1]

Quantitative Data:

  • Yield: The yield of HMDA from adiponitrile is typically very high, often exceeding 98%.[3]

  • Selectivity: The use of excess ammonia is crucial for achieving high selectivity towards the primary amine, HMDA.

Bio-Based Production of this compound

Bio-based routes to HMDA aim to replace fossil feedstocks with renewable resources, primarily carbohydrates. These routes can be broadly categorized into chemo-catalytic and fermentative pathways.

Chemo-Catalytic Pathway from Sugars

A prominent chemo-catalytic route involves the conversion of C6 sugars (glucose or fructose) into HMDA via the platform chemical 5-hydroxymethylfurfural (HMF).

Bio_Based_HMDA_Chemo Biomass Biomass (Corn, Sugarcane) Glucose Glucose / Fructose Biomass->Glucose HMF 5-Hydroxymethylfurfural (HMF) Glucose->HMF Dehydration HDO 1,6-Hexanediol (HDO) HMF->HDO Hydrogenation / Hydrogenolysis HMDA This compound HDO->HMDA Amination

Chemo-catalytic HMDA production from biomass.
Experimental Protocol: Chemo-Catalytic Conversion of Fructose to HMDA via HDO

Objective: To synthesize HMDA from fructose through the intermediates HMF and HDO.

Part 1: Fructose to HMF

  • Reaction: Fructose is dehydrated in a suitable solvent system (e.g., dimethyl sulfoxide (B87167) - DMSO) using an acid catalyst to produce HMF.

  • Conditions: Typical reaction temperatures range from 100-150°C.

Part 2: HMF to 1,6-Hexanediol (HDO)

  • Reaction: HMF is catalytically hydrogenated and hydrodeoxygenated to produce HDO. This is often a multi-step process involving different catalysts.

  • Catalysts: A combination of catalysts such as Palladium (Pd) and Iridium-Rhenium oxide (Ir-ReOx) on a silica (B1680970) support has been shown to be effective.[4]

  • Conditions: The reaction is typically carried out in a solvent mixture (e.g., water and tetrahydrofuran) at temperatures around 100°C and high hydrogen pressure (e.g., 7.0 MPa).[4]

Part 3: 1,6-Hexanediol (HDO) to HMDA

  • Reaction: HDO is converted to HMDA via reductive amination.

  • Catalyst: A ruthenium-based catalyst supported on alumina (B75360) (Ru/Al2O3) can be used.[5]

  • Conditions: The reaction is performed in supercritical ammonia at temperatures around 220°C and a pressure of 15 MPa.[5] The presence of hydrogen is also required.

Quantitative Data:

  • Yield: The overall yield from fructose to HMDA is a product of the yields of the individual steps and is currently lower than the fossil-based route. The yield of 1,6-HDO from HMF has been reported to be around 57.8%.[4] The amination of HDO to HMDA can achieve high yields.

Fermentative Pathway from Glucose

Metabolic engineering has enabled the production of HMDA directly from glucose through fermentation using engineered microorganisms.

Bio_Based_HMDA_Fermentative Biomass Biomass (Corn, Sugarcane) Glucose Glucose Biomass->Glucose EngineeredEcoli Engineered E. coli Glucose->EngineeredEcoli Fermentation HMDA This compound EngineeredEcoli->HMDA

Fermentative HMDA production from biomass.
Experimental Protocol: Fermentative Production of HMDA from Glucose

Objective: To produce HMDA from glucose using a metabolically engineered strain of Escherichia coli.

Materials:

  • Glucose

  • Defined fermentation medium (containing salts, nitrogen source, and trace elements)

  • Engineered E. coli strain capable of converting glucose to HMDA. This often involves a co-culture of two different strains.[2][6]

  • Antibiotics for maintaining plasmid selection.

  • Inducer (e.g., IPTG) for gene expression.

Apparatus:

  • Shake flasks for inoculum preparation.

  • Bioreactor with controls for temperature, pH, and dissolved oxygen.

  • Analytical equipment for monitoring glucose consumption and HMDA production (e.g., HPLC).

Procedure:

  • Inoculum Preparation: A seed culture of the engineered E. coli strains is grown in a suitable medium (e.g., LB medium) overnight.[2]

  • Fermentation: The bioreactor containing the defined fermentation medium is inoculated with the seed culture. The fermentation is carried out under controlled conditions (e.g., 37°C, specific pH, and aeration).[2]

  • Induction: When the cell density reaches a certain level (e.g., an OD600 of 0.6-0.8), the expression of the genes in the HMDA production pathway is induced by adding an inducer like IPTG. The temperature may be lowered (e.g., to 30°C) to enhance protein expression and cell viability.[2]

  • Co-culture Strategy: A two-strain co-cultivation process can be employed where one strain converts glucose to an intermediate like adipic acid, and the second strain converts that intermediate to HMDA.[2][6]

  • Monitoring and Harvesting: The fermentation is monitored for glucose consumption and HMDA production. Once the glucose is consumed or HMDA concentration plateaus, the fermentation broth is harvested.

  • Purification: The HMDA is recovered from the fermentation broth and purified using methods such as ion-exchange chromatography and distillation.

Quantitative Data:

  • Titer: Researchers have reported achieving an HMDA titer of 16.62 mg/L from glucose using a two-strain co-cultivation process.[2][6]

Economic and Environmental Comparison

A key driver for the development of bio-based HMDA is the potential for improved environmental performance and long-term economic viability.

Economic Considerations:

  • Fossil-Based: The production cost of petroleum-based HMDA is well-established and benefits from economies of scale. However, it is subject to the volatility of crude oil prices.

  • Bio-Based: Currently, the production cost of bio-based HMDA is generally higher than its fossil-based counterpart.[7][8] The cost of the feedstock (sugars) and the efficiency of the conversion processes are major factors. However, companies like Rennovia have projected that their bio-based HMDA process could be 20-25% cheaper than conventional methods.[9][10]

Environmental Impact:

  • Fossil-Based: The conventional route has a significant carbon footprint due to its reliance on fossil fuels for both feedstock and energy. The production of adiponitrile from butadiene is a major contributor to greenhouse gas emissions.

  • Bio-Based: Bio-based routes offer the potential for a significant reduction in greenhouse gas emissions.[7] Some studies suggest that certain bio-based pathways could have a lower CO2 footprint, especially when carbon sequestration by the biomass is considered.[7][8] However, it is important to consider other environmental impacts, such as land use, water consumption, and eutrophication associated with large-scale biomass cultivation.[7][8] Rennovia projected a 50% reduction in greenhouse gas emissions for their bio-based HMDA process compared to the petroleum-derived equivalent.[9]

Conclusion

The production of this compound stands at a crossroads. The fossil-based route, while mature and economically competitive, faces increasing scrutiny due to its environmental impact. Bio-based routes, leveraging renewable feedstocks, present a promising sustainable alternative. Chemo-catalytic and fermentative pathways are rapidly advancing, with ongoing research focused on improving yields, reducing costs, and optimizing processes for industrial scale-up. While challenges remain in terms of economic viability and overall process efficiency, the continued innovation in biotechnology and catalysis is paving the way for a more sustainable future for nylon production. For researchers and industry professionals, understanding the nuances of both the established and emerging routes is crucial for navigating the evolving landscape of chemical manufacturing.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Hexamethylenediamine Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the determination of Hexamethylenediamine (HMDA) purity: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Potentiometric Titration. The selection of an appropriate analytical method is critical for ensuring the quality and safety of pharmaceuticals and industrial products, where HMDA is a key component. This document outlines the principles, experimental protocols, and comparative performance of these techniques to aid researchers and quality control professionals in method selection and validation.

Comparative Performance of Analytical Methods

The choice of analytical technique for this compound purity assessment depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of Gas Chromatography, High-Performance Liquid Chromatography, and Potentiometric Titration for this application.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Potentiometric Titration
Principle Separation of volatile (or derivatized) compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase.Quantitative determination of a substance by measuring the potential difference (voltage) between two electrodes during a controlled chemical reaction (titration).
Selectivity High, especially when coupled with a mass spectrometer (GC-MS).High, particularly with the use of specific detectors and selective mobile phases. Can resolve HMDA from its impurities.Lower, as it measures the total basicity of the sample, which may include other basic impurities.
Sensitivity Very high, with detection limits in the µg/L range, especially with sensitive detectors like FID or MS.[1]High, with a validated determination range of 0.025% to 0.75% for HMDA as an impurity.[2][3]Moderate, suitable for assaying higher concentrations of HMDA.
Precision High, with a relative standard deviation (RSD) of approximately 3-6%.[1]High, with intra-day and inter-day precision RSDs in the range of 3-9%.[2]High, with low variability in repeated measurements.
Accuracy High, with recoveries typically around 97%.[1]High, with accuracies in the range of 90-102%.[2]High, when standardized titrants and calibrated equipment are used.
Sample Throughput Moderate, with run times typically in the range of 10-30 minutes per sample.Moderate to high, with analysis times that can be optimized depending on the separation requirements.High, as titrations can be performed relatively quickly.
Derivatization Often required to improve volatility and thermal stability. Common derivatizing agents include trifluoroethyl chloroformate (TFECF) and heptafluorobutyric anhydride.[1][4]May be required for detection, especially with UV-Vis detectors. Derivatization with agents like FMOC-Cl or o-phthalaldehyde (B127526) (OPA) can be used.[2]Not required.
Instrumentation Cost Moderate to high, especially for GC-MS systems.Moderate to high.Low to moderate.

Detailed Experimental Protocols

Gas Chromatography (GC) Method for this compound Purity

This protocol describes the determination of this compound purity using Gas Chromatography with Flame Ionization Detection (FID) after derivatization.

a. Sample Preparation (Derivatization):

  • Accurately weigh a known amount of the this compound sample into a vial.

  • Dissolve the sample in a suitable solvent (e.g., toluene).

  • Add a derivatizing agent, such as heptafluorobutyric anhydride, to the sample solution.[4]

  • The mixture is then heated to ensure complete derivatization.[4]

  • After cooling to room temperature, the sample is ready for injection into the GC system.

b. GC Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Column: A capillary column suitable for amine analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injector: Split/splitless injector at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Detector: Flame Ionization Detector (FID) at 300°C.[4]

c. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize cool Cool to Room Temperature derivatize->cool inject Inject Sample cool->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

GC Analysis Workflow for HMDA Purity

High-Performance Liquid Chromatography (HPLC) Method for this compound Purity

This protocol details a validated HPLC method for the determination of this compound.

a. Sample Preparation:

  • Prepare a stock solution of the this compound sample by dissolving a known amount in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water).

  • Perform serial dilutions to prepare working standard solutions of known concentrations.

  • If derivatization is necessary for detection, a reagent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to react with the amine groups of HMDA.[2]

b. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Fluorescence).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., sodium acetate).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at an appropriate wavelength for the derivatized HMDA, or a fluorescence detector if a fluorescent derivatizing agent is used.

  • Injection Volume: 10 µL.

c. Data Analysis:

  • A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.

  • The concentration of this compound in the sample is determined from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions derivatize Derivatization (if required) prep_std->derivatize prep_sample Prepare Sample Solution prep_sample->derivatize inject Inject into HPLC derivatize->inject separate Chromatographic Separation inject->separate detect UV/Fluorescence Detection separate->detect calibrate Construct Calibration Curve detect->calibrate quantify Quantify Sample calibrate->quantify report Report Purity quantify->report

HPLC Analysis Workflow for HMDA Purity

Potentiometric Titration Method for this compound Purity

This protocol describes a non-aqueous potentiometric titration for the assay of this compound.

a. Reagents and Apparatus:

  • Titrant: 0.1 N Perchloric acid in a suitable non-aqueous solvent (e.g., acetic acid).

  • Solvent: A non-aqueous solvent such as acetonitrile or nitrobenzene.[5]

  • Apparatus: An automatic potentiometric titrator equipped with a glass electrode and a reference electrode (or a combination pH electrode).

b. Titration Procedure:

  • Accurately weigh a quantity of the this compound sample and dissolve it in the chosen non-aqueous solvent.

  • Immerse the electrodes into the sample solution.

  • Titrate the sample solution with the standardized 0.1 N perchloric acid titrant.

  • The endpoint of the titration is determined by the point of maximum inflection on the titration curve (potential vs. volume of titrant).

c. Calculation:

The purity of this compound is calculated using the following formula:

Purity (%) = (V x N x MW) / (W x 2) x 100

Where:

  • V = Volume of perchloric acid consumed at the endpoint (L)

  • N = Normality of the perchloric acid titrant (eq/L)

  • MW = Molecular weight of this compound (116.21 g/mol )

  • W = Weight of the sample (g)

  • The factor of 2 accounts for the two amine groups in the this compound molecule.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Non-aqueous Solvent weigh->dissolve setup Immerse Electrodes dissolve->setup titrate Titrate with Perchloric Acid setup->titrate record Record Potential vs. Volume Data titrate->record endpoint Determine Endpoint record->endpoint calculate Calculate Purity endpoint->calculate report Report Result calculate->report

Potentiometric Titration Workflow for HMDA Purity

Cross-Validation of Analytical Methods

Cross-validation is a crucial process to ensure the reliability and interchangeability of analytical data generated by different methods.[6] It involves comparing the results from two or more distinct analytical techniques to assess their equivalence. For this compound purity assessment, a cross-validation study could involve analyzing the same batch of HMDA using the GC, HPLC, and potentiometric titration methods described above. The results would then be statistically compared to determine if there are any significant differences between the methods. This process is essential for method transfer between laboratories and for regulatory submissions.

The cross-validation process ensures the robustness and reproducibility of an analytical method across different conditions, which is vital for maintaining data integrity in pharmaceutical and chemical industries.[6]

CrossValidation_Logic cluster_methods Analytical Methods cluster_analysis Analysis of Same Sample Batch cluster_comparison Results Comparison cluster_outcome Outcome gc GC Method analyze_gc Analyze with GC gc->analyze_gc hplc HPLC Method analyze_hplc Analyze with HPLC hplc->analyze_hplc titration Titration Method analyze_titration Analyze with Titration titration->analyze_titration compare Statistically Compare Results analyze_gc->compare analyze_hplc->compare analyze_titration->compare equivalent Methods are Equivalent compare->equivalent No Significant Difference not_equivalent Investigate Discrepancies compare->not_equivalent Significant Difference

Cross-Validation Logical Flow

References

Comparative Performance of Hexamethylenediamine-Based Polyamides in Fiber Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance characteristics of Hexamethylenediamine-based polyamides, primarily Nylon 6,6, in comparison to other relevant polyamide alternatives in fiber applications. This document provides quantitative data, experimental methodologies, and visual representations of key concepts.

Introduction to this compound-Based Polyamides

This compound-based polyamides, most notably Nylon 6,6 (PA66), are a cornerstone of the synthetic fibers industry.[1] Nylon 6,6 is synthesized through the polycondensation of two monomers: this compound and adipic acid, each contributing six carbon atoms to the polymer backbone, hence the "6,6" designation.[2][3][4] This specific molecular structure results in a highly crystalline polymer with strong hydrogen bonds between the amide linkages.[5] These structural characteristics impart a unique combination of high mechanical strength, excellent abrasion resistance, thermal stability, and durability, making Nylon 6,6 a preferred material for demanding fiber applications.[1][6][7][8][9] Common applications range from industrial products like tire cords, conveyor belts, and automotive airbags to consumer goods such as carpets, apparel, and parachutes.[2][3][8]

The primary competitor to Nylon 6,6 in the polyamide fiber market is Nylon 6 (PA6), which is produced from a single monomer, caprolactam.[2][4] While both are polyamides and share many properties, the differences in their chemical structures lead to significant variations in their performance profiles.[4]

Comparative Analysis: Nylon 6,6 vs. Nylon 6

The choice between Nylon 6,6 and Nylon 6 often depends on the specific performance requirements of the end-use application, balancing properties against cost.[4] Nylon 6 is typically about 30% less expensive than Nylon 6,6.[10]

Nylon 6,6 generally exhibits superior mechanical properties compared to Nylon 6, particularly in terms of tensile strength and stiffness, due to its more ordered molecular structure and higher crystallinity.[5][7][11] This makes it more suitable for applications requiring high rigidity and long-term load-bearing capabilities.[5] Conversely, Nylon 6 has a lower elastic modulus, which provides softer, more flexible fabrics with better elastic recovery.[2] Under moist conditions, Nylon 6 can show better impact strength.[12]

A key differentiator is abrasion resistance. The fibers of Nylon 6,6 are significantly more resistant to abrasion, withstanding up to 60,000 cycles compared to 40,000 for Nylon 6.[2][3]

Thermal resistance is a critical advantage of Nylon 6,6. It has a higher melting point (250-265°C) compared to Nylon 6 (215-220°C).[11] This superior heat resistance allows Nylon 6,6 to maintain its structural integrity and strength at elevated temperatures.[7][8] For example, at 180°C, Nylon 6,6 retains a heat age strength of 11.5 kg, while Nylon 6's strength drops dramatically to just 2.6 kg.[3] This makes Nylon 6,6 the clear choice for high-temperature environments, such as in automotive engine components and industrial machinery.[2][5][7]

All polyamides absorb moisture from the environment due to their hydrophilic amide groups, which can affect their dimensional stability and mechanical properties.[10][12][13] Nylon 6 generally has a higher rate of moisture absorption than Nylon 6,6.[5][7][10] At equilibrium under standard atmospheric conditions (23°C, 60% RH), Nylon 6 absorbs about 3.5% moisture by weight, whereas Nylon 6,6 absorbs around 2.5%.[13]

The lower moisture absorption of Nylon 6,6 contributes to better dimensional stability, making it preferable for precision components where tight tolerances are critical.[5][7] However, one study noted that while Nylon 6 absorbs more total moisture, its dimensional change between the dry-as-molded state and equilibrium at 50% relative humidity can be less than that of Nylon 66.[14]

Both polyamides offer good resistance to a wide range of chemicals, including oils, solvents, and hydrocarbons.[4][6][15][16][17] However, Nylon 6,6 is reported to have better resistance to acids and saturated calcium chloride.[2][7][18] Strong acids can cause degradation of the polymer chain in both types of polyamides through hydrolysis.[19]

Performance of Reinforced Polyamides

To enhance mechanical and thermal properties, polyamides are often reinforced with glass fibers. The addition of glass fibers significantly increases tensile strength, stiffness (flexural modulus), and heat deflection temperature while reducing shrinkage and moisture-induced dimensional changes.[10][20][21] For instance, adding 30% glass fibers to Nylon 6 can reduce its molding shrinkage from 1.2% to 0.4%.[10] A PA66 composite with 25% glass fiber (PA66-GF25) shows a tensile strength of 155-220 MPa and a heat deflection temperature of 210-240°C, making it suitable as a metal replacement in many applications.[20][22]

Quantitative Data Presentation

The tables below summarize the key performance indicators for Nylon 6,6 and its alternatives. Data is provided for both standard and glass-fiber reinforced grades.

Table 1: General and Thermal Properties of Polyamides

Property Test Standard Units Nylon 6 Nylon 6,6 Nylon 6,6 GF30
Density ISO 1183 g/cm³ ~1.20[11] ~1.15[11] ~1.42[22]
Melting Point ISO 11357 °C 215 - 220[11] 250 - 265[11] 260 - 265[20]
Heat Deflection Temp. (1.8 MPa) ISO 75 °C ~60 ~80-100 210 - 240[20]
Continuous Service Temperature - °F (°C) 200 (93)[18] 210 (99)[18] >482 (>250)[23]
Moisture Absorption (Equilibrium, 23°C, 60% RH) - % 3.5[13] 2.5[13] -

| Mould Shrinkage | ISO 294-4 | % | 0.8 - 1.2[10] | 1.2 - 1.5[10] | 0.5[22] |

Table 2: Mechanical Properties of Polyamides

Property Test Standard Units Nylon 6 Nylon 6,6 Nylon 6,6 GF25 Nylon 6,6 GF50
Tensile Strength ISO 527 MPa 60 - 80 80 - 85 155 - 220[20][22] 215[23]
Elongation at Break ISO 527 % 50 - 150 50 - 100 10[22] 2[23]
Flexural Modulus ISO 178 GPa 2.2 - 2.8 2.8 - 3.1 8 - 15[20][22] -

| Izod Notched Impact Strength | ISO 180 | kJ/m² | 5 - 10 | 4 - 6 | 10 - 17[20][22] | 14[23] |

Mandatory Visualizations

G cluster_0 Nylon 6,6 Synthesis cluster_1 Nylon 6 Synthesis HMD This compound Polycondense_66 Polycondensation HMD->Polycondense_66 AA Adipic Acid AA->Polycondense_66 PA66 Nylon 6,6 (PA66) Polycondense_66->PA66 Capro Caprolactam ROP Ring-Opening Polymerization Capro->ROP PA6 Nylon 6 (PA6) ROP->PA6 G start Start prep Sample Preparation (ASTM D3822) start->prep condition Conditioning (e.g., 23°C, 50% RH) prep->condition mount Mount Fiber in Tensile Tester condition->mount test Apply Uniaxial Load at Constant Rate mount->test measure Record Load vs. Elongation Data test->measure calculate Calculate Properties: - Tensile Strength - Elongation at Break - Modulus measure->calculate report Report Results calculate->report end_node End report->end_node

References

Safety Operating Guide

Proper Disposal of Hexamethylenediamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Hexamethylenediamine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility.

Immediate Safety Protocols

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) due to its hazardous nature. The compound is corrosive, combustible, and can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or inhaled.[2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[2]

  • Hand Protection: Use suitable chemical-resistant gloves.[2]

  • Skin and Body Protection: Wear a chemical-resistant apron and protective clothing.[1][2]

  • Respiratory Protection: If dusts, aerosols, or vapors are generated, use a NIOSH-approved respirator.[2]

Spill Containment and Cleanup

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate: Immediately remove all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated to disperse any fumes.[2]

  • Remove Ignition Sources: Extinguish all open flames and remove any potential sources of ignition, as this compound is combustible.[3]

  • Prevent Spread: Stop the material from entering drains or waterways by covering drains and creating a barrier with an inert material.[2]

  • Absorb and Collect: Cover and absorb the spill with an inert, non-combustible material such as dry sand or earth.[2] Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, sealable, and properly labeled container for disposal.[2][3]

  • Decontaminate: Once the material is collected, wash the spill area thoroughly.[3]

  • Dispose: The collected waste must be treated as hazardous and disposed of according to the procedures outlined below.[3]

Proper Disposal Procedures

This compound and its containers must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[3][4] Never dispose of this chemical down the drain or with general laboratory trash.

Recommended Disposal Methods:

  • Hazardous Waste Collection: The primary and most crucial step is to dispose of this compound waste, including contaminated materials and empty containers, through a designated hazardous or special waste collection point.[1]

  • Licensed Disposal Service: Engage a licensed professional waste disposal company to handle the material.[5] These services are equipped to manage the transport and treatment of hazardous chemicals.

  • Incineration: A recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and a scrubber to manage and neutralize harmful emissions, particularly nitrogen oxides which are produced during combustion.[5][6]

  • Regulatory Consultation: It is advisable to contact your state's Department of Environmental Protection (DEP) or a regional office of the Environmental Protection Agency (EPA) for specific guidance and recommendations.[3]

Handling of Containers:

  • Leave chemicals in their original containers whenever possible to avoid misidentification.

  • Do not mix this compound waste with other chemicals.

  • Empty or uncleaned containers should be handled and disposed of with the same precautions as the product itself.

Quantitative Safety Data

The following table summarizes key quantitative data pertinent to the safe handling and disposal of this compound.

ParameterValueSignificance / Context
ACGIH Threshold Limit Value (TLV) 0.5 ppm (8-hour Time-Weighted Average)The maximum recommended airborne concentration a worker can be exposed to over a standard workday.[3][7]
Oral Toxicity (Rat LD50) 750 mg/kgThe single dose that is lethal to 50% of a test population of rats when ingested.[8]
Dermal Toxicity (Rabbit LD50) 1110 mg/kgThe single dose that is lethal to 50% of a test population of rabbits upon skin contact.[8]
Aquatic Toxicity (Daphnia magna LC50) 50 mg/L (48 hours)The concentration in water that is lethal to 50% of the water flea population over 48 hours; indicates it is harmful to aquatic life.[8]
Microorganism Toxicity (EC50) 1,558 mg/L (3 hours)The concentration that causes a 50% reduction in the growth or activity of activated sludge microorganisms.
Biodegradability Readily Biodegradable (82% in 28 days)The substance is expected to be broken down by microorganisms in the environment.[9]
UN Number UN 2280 (Solid), UN 1783 (Solution)United Nations number for identifying the hazardous material during transport.[3][10]
DOT Hazard Class Class 8Designated as a corrosive substance by the Department of Transportation.[3]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_assessment Situation Assessment cluster_spill Spill Response Protocol cluster_routine Routine Disposal cluster_final Final Disposal start Handling this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check evacuate 1. Evacuate Area & Remove Ignition Sources spill_check->evacuate Yes containerize Containerize & Label Waste (Do not mix wastes) spill_check->containerize No contain 2. Ventilate & Contain Spill (Prevent entry to drains) evacuate->contain absorb 3. Absorb with Inert Material contain->absorb collect 4. Collect in Sealed Container (Use spark-proof tools) absorb->collect storage Store Securely in a Designated Waste Area collect->storage containerize->storage contact_vendor Contact Licensed Hazardous Waste Vendor storage->contact_vendor transport Arrange for Professional Transport (UN 2280/1783) contact_vendor->transport incinerate Final Disposal via Approved Method (e.g., Scrubber-Equipped Incineration) transport->incinerate

Caption: Workflow for safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Hexamethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential information for the safe handling and disposal of hexamethylenediamine, a corrosive compound that can cause severe skin burns and eye damage.[1] Adherence to these procedures is critical to minimize risk and ensure regulatory compliance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards of this compound. Below is a summary of recommended equipment.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side shields or goggles are mandatory.[1] A face shield should be used in conjunction with goggles when there is a high potential for splashing.[2]
Hand Protection Chemical-resistant gloves are required. Recommended materials include Butyl, Neoprene, and Nitrile.[2][3] It is crucial to consult the glove manufacturer's chemical resistance data for breakthrough times.[3]
Respiratory Protection In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4]
Skin and Body Protection A lab coat is the minimum requirement.[3] For handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron or a full chemical-resistant suit is recommended.[1][3] Contaminated clothing should be removed immediately and washed before reuse.[5]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[2] All personnel must be trained on the hazards of this compound and the proper use of PPE.

  • Handling :

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4][5]

    • Avoid contact with skin and eyes.[5]

    • Keep away from open flames, hot surfaces, and other sources of ignition as this compound is a combustible solid.[2][5]

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[5]

    • Avoid the formation of dust and aerosols.[5]

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[5][6]

    • Keep containers tightly closed to prevent absorption of moisture as the compound is hygroscopic.[4][7]

    • Store separately from incompatible materials such as strong oxidants and strong acids.[5]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[2]

  • Waste Collection : Collect waste this compound in a suitable, sealed, and properly labeled container.[2][5] Do not mix with other waste streams.

  • Spill Cleanup :

    • In the event of a spill, evacuate all non-essential personnel from the area.[2]

    • Remove all ignition sources.[2]

    • Absorb liquid spills with an inert material like dry sand or earth.[1] For solid spills, carefully collect the material to avoid generating dust.[2]

    • Use spark-proof tools for collection.[1]

    • Place the collected material in a sealed container for disposal.[2]

    • Ventilate and wash the spill area after cleanup is complete.[2]

  • Final Disposal : Contact your institution's environmental health and safety office or a licensed hazardous waste disposal company for proper disposal in accordance with local, state, and federal regulations.[2]

Emergency Response

In Case of Exposure:

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[2]

  • Skin Contact : Immediately wash the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek immediate medical attention.[2]

  • Inhalation : Move the exposed person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.[7]

In Case of Fire:

  • Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish the fire.[2][8]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

  • Containers may explode in a fire; keep them cool with a water spray.[2]

Hexamethylenediamine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Response prep1 Verify accessible eyewash station and safety shower prep2 Confirm personnel training on hazards and PPE prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Work in a well-ventilated area (fume hood) prep3->handle1 handle2 Avoid ignition sources and use non-sparking tools handle1->handle2 emergency Follow specific first aid and fire procedures handle1->emergency handle3 Minimize dust and aerosol generation handle2->handle3 store1 Store in a cool, dry, well-ventilated area handle3->store1 disp1 Collect waste in a sealed, labeled container handle3->disp1 store2 Keep container tightly closed store1->store2 store3 Separate from incompatible materials store2->store3 disp2 Manage spills according to procedure disp1->disp2 disp3 Contact EHS for hazardous waste disposal disp2->disp3 disp2->emergency

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexamethylenediamine
Reactant of Route 2
Hexamethylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.